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  • Product: 2-Nonanol, 2-methyl-
  • CAS: 10297-57-1

Core Science & Biosynthesis

Foundational

"2-Nonanol, 2-methyl-" chemical properties

Chemical Identity, Synthesis, and Metabolic Stability Profile Executive Summary 2-Methyl-2-nonanol (CAS: 10297-57-1) is a tertiary aliphatic alcohol of the C10 series, characterized by a unique combination of lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Metabolic Stability Profile

Executive Summary

2-Methyl-2-nonanol (CAS: 10297-57-1) is a tertiary aliphatic alcohol of the C10 series, characterized by a unique combination of lipophilicity and metabolic resistance.[1][2] Unlike its primary and secondary isomers, the tertiary hydroxyl group confers significant stability against oxidative degradation, making it a valuable model for metabolic stability in drug design and a persistent fixative in fragrance formulations. This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis via Grignard reagents, and its distinct metabolic fate, tailored for researchers in pharmaceutical chemistry and toxicology.

Part 1: Chemical Identity & Physicochemical Profile

The structural integrity of 2-methyl-2-nonanol is defined by the steric bulk of the gem-dimethyl group at the C2 position. This steric hindrance shields the hydroxyl group, influencing both its reactivity (resistance to esterification) and its boiling point relative to linear isomers.

Key Constants Table
PropertyValueTechnical Note
CAS Registry Number 10297-57-1 Distinct from 2-Dodecanol (10203-28-8)
IUPAC Name 2-Methylnonan-2-olSynonyms: 1,1-Dimethyloctanol; Heptyldimethylcarbinol
Molecular Formula

Molecular Weight: 158.28 g/mol
Appearance Colorless, viscous liquidCharacteristic fruity, oily, slightly floral odor
Boiling Point 201.3°C (at 760 mmHg)Experimental: 67–68°C @ 20 Torr [1]
Density 0.828 g/cm³ (at 25°C)Lower density than water; phase separates easily
LogP (Octanol/Water) ~3.6 (Estimated)High lipophilicity; crosses biological membranes efficiently
Solubility Insoluble in waterMiscible with ethanol, diethyl ether, and oils

Part 2: Synthesis & Manufacturing Protocol

Methodology: Grignard Addition to Ketones

The most robust synthetic route for 2-methyl-2-nonanol is the nucleophilic addition of a methyl Grignard reagent to 2-nonanone. This route is preferred over hydration of alkenes due to higher regioselectivity and yield.

Experimental Workflow
  • Reagent Preparation: Anhydrous conditions are critical. The reaction vessel must be purged with nitrogen.

  • Grignard Formation: Methylmagnesium chloride (MeMgCl) is generated in situ or purchased as a solution in THF/Ether.

  • Nucleophilic Attack: 2-Nonanone is added dropwise to the Grignard reagent at 0°C to control the exotherm. The carbonyl carbon (electrophile) is attacked by the methyl carbanion.

  • Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed using dilute ammonium chloride (

    
    ) or sulfuric acid (
    
    
    
    ) to yield the free tertiary alcohol.
Reaction Mechanism Visualization

The following diagram illustrates the transformation from ketone to tertiary alcohol, highlighting the critical intermediate state.

SynthesisPathway Reactants Reactants 2-Nonanone + MeMgCl Intermediate Magnesium Alkoxide Intermediate Reactants->Intermediate Nucleophilic Addition (Anhydrous THF, 0°C) Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product Product 2-Methyl-2-nonanol Hydrolysis->Product Protonation

Caption: Figure 1. Synthesis of 2-methyl-2-nonanol via Grignard reaction. The irreversible addition of the methyl group to the ketone carbonyl forms a stable tertiary alcohol.

Part 3: Metabolic Fate & Toxicology (Drug Development Context)

For pharmaceutical scientists, 2-methyl-2-nonanol serves as an excellent probe for metabolic stability .

Resistance to Oxidative Clearance (Phase I)

Primary and secondary alcohols are rapidly oxidized by Alcohol Dehydrogenase (ADH) to aldehydes and ketones, respectively. However, 2-methyl-2-nonanol lacks an


-proton  at the hydroxyl-bearing carbon.
  • Consequence: It is chemically impossible for ADH to oxidize this molecule to a carbonyl compound.

  • Significance: This structural feature prolongs systemic half-life compared to linear isomers. Any Phase I metabolism must occur via CYP450-mediated

    
    -oxidation (at the terminal methyl group of the nonyl chain), which is a significantly slower process.
    
Dependence on Phase II Conjugation

The primary clearance pathway is direct glucuronidation by UDP-glucuronosyltransferases (UGTs).[3] The hydroxyl group acts as a nucleophile, attacking UDP-glucuronic acid to form the water-soluble ether glucuronide, which is then excreted renally.

Metabolic Decision Tree

This pathway highlights the molecule's resistance to standard oxidative degradation.

Metabolism Compound 2-Methyl-2-nonanol (Tertiary Alcohol) ADH Alcohol Dehydrogenase (ADH) Compound->ADH CYP CYP450 (Omega-Oxidation) Compound->CYP UGT UGT Enzymes (Phase II) Compound->UGT NoReaction NO REACTION (Lack of alpha-proton) ADH->NoReaction Blocked Metabolite1 Hydroxy-metabolites (Minor Pathway) CYP->Metabolite1 Slow Conjugate O-Glucuronide Conjugate (Major Pathway) UGT->Conjugate Direct Conjugation Excretion Renal Excretion Conjugate->Excretion

Caption: Figure 2. Metabolic fate of 2-methyl-2-nonanol. Note the complete blockade of the ADH pathway, forcing clearance via Glucuronidation or slow CYP450 oxidation.

Toxicology Snapshot
  • Skin Irritation: Moderate irritant. The lipophilic tail allows penetration of the stratum corneum, while the polar head group can disrupt lipid bilayers.

  • Systemic Toxicity: Generally low acute toxicity (oral LD50 > 2000 mg/kg in rodent models for similar branched alcohols).

  • Sensitization: Low potential. Unlike aldehydes or primary alcohols which can form haptens via protein binding (Schiff bases), the tertiary alcohol is relatively inert toward protein nucleophiles.

Part 4: Applications

Pharmaceutical Formulation
  • Permeation Enhancer: Due to its LogP of ~3.6, it partitions effectively into the lipid domains of the skin, potentially increasing the transdermal flux of co-administered hydrophilic drugs.

  • Stable Solvent: Useful in formulations requiring a polar solvent that will not oxidize to potentially sensitizing aldehydes/acids upon storage.

Fragrance Industry[1][7][8][9][10]
  • Fixative Properties: The high boiling point (201°C) and low vapor pressure make it an excellent fixative for floral and citrus notes.

  • Odor Profile: It imparts a "fruity, oily, floral" character, often used to add body and substantivity to perfume compositions without introducing the instability associated with aldehydes [2].

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25139, 2-Nonanol, 2-methyl-. Retrieved from [Link]

  • Fragrance Applications: The Good Scents Company (2024). 2-Nonanol, 2-methyl- Usage and Properties. Retrieved from [Link]

  • Synthesis Mechanism: Master Organic Chemistry (2020). Reaction of Grignard Reagents with Ketones. Retrieved from [Link]

  • Metabolic Pathways: National Institutes of Health (2004). Glucuronidation of aliphatic alcohols in human liver microsomes. Retrieved from [Link]

Sources

Exploratory

"2-Nonanol, 2-methyl-" CAS number 10297-57-1

This technical guide provides an in-depth analysis of 2-Methyl-2-nonanol (CAS 10297-57-1), a tertiary alcohol utilized primarily in fragrance formulation and as a lipophilic intermediate in organic synthesis. CAS: 10297-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methyl-2-nonanol (CAS 10297-57-1), a tertiary alcohol utilized primarily in fragrance formulation and as a lipophilic intermediate in organic synthesis.

CAS: 10297-57-1 | Formula: | MW: 158.28 g/mol [1]

Part 1: Executive Summary & Chemical Identity

2-Methyl-2-nonanol (also known as 1,1-dimethyloctanol) is a saturated tertiary alcohol. Unlike its primary and secondary isomers, the steric hindrance at the hydroxyl center confers unique stability against oxidation, making it a valuable structural motif in fragrance chemistry (providing "waxy" and "fruity" notes) and a stable lipophilic linker in pharmacological research.

For drug development professionals, this molecule serves as an excellent hydrophobic probe or lipophilic tail in Structure-Activity Relationship (SAR) studies, where metabolic stability (resistance to alcohol dehydrogenase) is required.

Physicochemical Profile
PropertyValueContext
Appearance Colorless to pale yellow liquidStandard state
Density

g/cm³
Lipophilic nature
Boiling Point ~205°C (760 mmHg)Est. from homologs
LogP (Octanol/Water) 3.6 - 3.9High lipophilicity; crosses membranes easily
Flash Point ~82°CCombustible IIIA
Solubility Insoluble in water; Soluble in EtOH, oilsFormulation compatible

Part 2: Synthetic Pathways & Process Chemistry

The Core Synthesis: Grignard Addition

The most robust and self-validating method for synthesizing 2-methyl-2-nonanol is the nucleophilic addition of methylmagnesium bromide to 2-nonanone. This route is preferred over the addition of heptylmagnesium bromide to acetone due to the higher boiling point of 2-nonanone, which facilitates easier handling and reaction control.

Reaction Logic
  • Nucleophile Generation: Methylmagnesium bromide (MeMgBr) acts as a hard nucleophile.

  • Addition: Attacks the electrophilic carbonyl carbon of 2-nonanone.

  • Alkoxide Formation: Generates a magnesium alkoxide intermediate.

  • Hydrolysis: Acidic quench yields the tertiary alcohol.

Experimental Protocol (Bench Scale)

Note: All glassware must be oven-dried. The reaction requires an inert atmosphere (


 or Ar).

Step 1: Reagent Preparation

  • Substrate: 2-Nonanone (1.0 eq, anhydrous).

  • Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    

Step 2: Addition Phase

  • Charge a 3-neck round-bottom flask with 2-nonanone dissolved in anhydrous THF (0.5 M concentration).

  • Cool the system to 0°C using an ice/salt bath to suppress side reactions (enolization).

  • Add MeMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes. Observation: A mild exotherm and formation of a white precipitate (Mg salts) confirm initiation.

Step 3: Reaction & Quench

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Check (TLC): Monitor consumption of 2-nonanone (Mobile phase: 10% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid) or Vanillin. The ketone spot should disappear.

  • Quench: Cool to 0°C. Slowly add saturated aqueous ammonium chloride (

    
    ). Caution: Vigorous gas evolution (methane) will occur if excess Grignard remains.
    

Step 4: Workup & Purification

  • Extract the aqueous layer 3x with

    
    .
    
  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure is required to remove trace coupled byproducts.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2-Nonanone (Anhydrous THF) Grignard Add MeMgBr (0°C, Dropwise) Start->Grignard Inert Atm Intermediate Mg-Alkoxide Complex Grignard->Intermediate Nucleophilic Attack Quench Quench: Sat. NH4Cl (Hydrolysis) Intermediate->Quench Protonation Workup Extraction & Drying (MgSO4) Quench->Workup Phase Sep Product Pure 2-Methyl-2-nonanol (Distillation) Workup->Product Isolation

Figure 1: Step-by-step Grignard synthesis workflow for converting 2-nonanone to 2-methyl-2-nonanol.

Part 3: Analytical Validation (QC)

To ensure the integrity of the synthesized material for research use, the following analytical signatures must be verified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Tertiary alcohols often undergo dehydration or alpha-cleavage in the ion source.

  • Molecular Ion (

    
    ):  Weak or absent (m/z 158).
    
  • Base Peak: Likely m/z 59 (Alpha cleavage: loss of the heptyl chain, leaving

    
    ).
    
  • Dehydration Peak: m/z 140 (

    
    , loss of 
    
    
    
    ).
Nuclear Magnetic Resonance (NMR)[1][5]
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       ~1.20 ppm: Strong singlet integrating to 6H (Gem-dimethyl group adjacent to OH).
      
    • 
       ~0.88 ppm: Triplet (3H, terminal methyl of heptyl chain).
      
    • 
       ~1.2-1.5 ppm: Multiplet (12H, methylene chain).
      
    • Absence of signal: No proton signals > 3.0 ppm (confirms no secondary alcohol contaminant).

Part 4: Biological Activity & Safety Profile

Toxicology & Metabolism

Based on read-across data from structural analogs (like 2-methyl-2-butanol and 2-nonanol), 2-methyl-2-nonanol exhibits a favorable safety profile for topical and transient exposure.

  • Metabolic Stability: As a tertiary alcohol, it cannot be oxidized to a ketone by alcohol dehydrogenase (ADH). It typically undergoes Phase II conjugation (glucuronidation) directly or slow oxidative attack on the alkyl chain by CYP450 enzymes.

  • Skin Sensitization: Data indicates it is not a skin sensitizer (RIFM assessment).[1][2]

  • Genotoxicity: Non-genotoxic (Ames test negative via read-across).

Application in Formulation

Due to its high LogP (~3.6) and resistance to oxidation, it is an ideal candidate for:

  • Lipid Nanoparticle (LNP) Stabilization: Modulating membrane fluidity in drug delivery systems.

  • Fragrance Fixative: Providing substantivity to citrus or fruity accords without reacting with aldehydes in the formulation.

Safety Assessment Logic

SafetyLogic Structure Structure: 2-Methyl-2-nonanol (Tertiary Alcohol) Metabolism Metabolic Route: Resistant to ADH Oxidation Structure->Metabolism Steric Hindrance Clearance Clearance: Glucuronidation -> Excretion Metabolism->Clearance Phase II Conjugation ToxProfile Tox Profile: No toxic aldehyde metabolites Metabolism->ToxProfile Prevents reactive species

Figure 2: Metabolic safety logic. Tertiary structure prevents formation of toxic aldehyde/ketone metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25139, 2-Nonanol, 2-methyl-. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). Fragrance Ingredient Safety Assessment: Alkyl Alcohols. (Data inferred from structural class review). Elsevier. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Nonanol, 2-methyl- Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for Grignard synthesis of tertiary alcohols).

Sources

Foundational

A Spectroscopic Guide to 2-Methyl-2-nonanol: Unveiling Molecular Structure Through MS, NMR, and IR Analysis

Abstract This comprehensive technical guide provides an in-depth analysis of the spectral data for the tertiary alcohol, 2-methyl-2-nonanol (C₁₀H₂₂O). Aimed at researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectral data for the tertiary alcohol, 2-methyl-2-nonanol (C₁₀H₂₂O). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy characteristics of this compound. Beyond a mere presentation of data, this guide offers insights into the causal relationships behind spectral features and outlines detailed, self-validating experimental protocols for acquiring high-quality spectral data. All key claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of 2-Methyl-2-nonanol in Research

2-Methyl-2-nonanol, a ten-carbon tertiary alcohol, serves as a valuable model compound in various chemical research domains, including fragrance formulation, surfactant development, and as an intermediate in organic synthesis. Its branched structure and the presence of a hydroxyl group give rise to distinct spectroscopic signatures that are instrumental in its identification and characterization. A thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and the elucidation of reaction mechanisms involving this and similar long-chain alcohols.

This guide will systematically dissect the mass spectrum, proton and carbon NMR spectra, and the infrared spectrum of 2-methyl-2-nonanol, providing a foundational understanding for researchers working with this and structurally related molecules.

Molecular Structure and Properties

2-Methyl-2-nonanol possesses a straightforward yet informative structure for spectroscopic analysis. Key properties are summarized below.[1][2]

PropertyValueSource
Chemical Formula C₁₀H₂₂OPubChem[2]
Molecular Weight 158.28 g/mol PubChem[2]
IUPAC Name 2-methylnonan-2-olPubChem[2]
CAS Number 10297-57-1NIST[1]

Below is a diagram illustrating the molecular structure of 2-methyl-2-nonanol, highlighting the numbering of the carbon atoms which will be referenced in the NMR analysis.

Caption: Molecular structure of 2-methyl-2-nonanol.

Mass Spectrometry (MS) Analysis

Mass spectrometry of 2-methyl-2-nonanol, particularly using electron ionization (EI), provides valuable information about its molecular weight and fragmentation pattern, which is characteristic of its structure.

Predicted Fragmentation Pattern

The mass spectrum of 2-methyl-2-nonanol is characterized by several key fragmentation pathways common to tertiary alcohols:

  • Alpha-Cleavage: The bond between the quaternary carbon (C2) and the adjacent carbon of the longest chain (C3) is prone to cleavage. This results in the formation of a stable tertiary carbocation.

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.

  • Loss of a Methyl Group: Cleavage of a methyl group from the quaternary carbon can also occur.

The most prominent peaks observed in the mass spectrum of 2-methyl-2-nonanol are at m/z 59, 41, and 43.

m/zProposed FragmentFragmentation Pathway
158 [C₁₀H₂₂O]⁺Molecular Ion (M⁺)
140 [C₁₀H₂₀]⁺Loss of H₂O
143 [C₉H₁₉O]⁺Loss of a methyl group (CH₃)
59 [C₃H₇O]⁺Alpha-cleavage

Below is a diagram illustrating the primary fragmentation pathways of 2-methyl-2-nonanol in an electron ionization mass spectrometer.

fragmentation M [C10H22O]+• m/z = 158 M_minus_H2O [C10H20]+• m/z = 140 M->M_minus_H2O - H2O M_minus_CH3 [C9H19O]+ m/z = 143 M->M_minus_CH3 - •CH3 alpha_cleavage [C3H7O]+ m/z = 59 M->alpha_cleavage α-cleavage

Caption: Key fragmentation pathways of 2-methyl-2-nonanol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the standard procedure for acquiring an EI mass spectrum of a liquid alcohol like 2-methyl-2-nonanol.

  • Sample Preparation: As 2-methyl-2-nonanol is a liquid, it can be introduced directly into the mass spectrometer. A dilute solution in a volatile solvent like methanol or hexane can also be prepared (approximately 1 mg/mL).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all significant fragments.

    • Inlet System: A direct insertion probe or a gas chromatography (GC) inlet can be used. For GC-MS, a capillary column suitable for volatile organic compounds (e.g., DB-5ms) is appropriate.

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to known fragmentation pathways for tertiary alcohols.

    • Compare the acquired spectrum with a spectral library (e.g., NIST) for confirmation. The NIST WebBook provides a reference mass spectrum for 2-methyl-2-nonanol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-methyl-2-nonanol is predicted to be relatively simple, reflecting the symmetry of the molecule around the tertiary carbon.

Predicted ¹H NMR Data for 2-Methyl-2-nonanol:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 0.88Triplet3H-CH₃ (C9)Terminal methyl group of the heptyl chain.
~ 1.15Singlet6H2 x -CH₃ (C1, C1')Two equivalent methyl groups attached to the quaternary carbon (C2).
~ 1.2-1.4Multiplet10H5 x -CH₂-Methylene groups of the heptyl chain (C4-C8).
~ 1.45Multiplet2H-CH₂- (C3)Methylene group adjacent to the quaternary carbon.
Variable (~1-3)Broad Singlet1H-OHHydroxyl proton; chemical shift is concentration and solvent dependent.

The hydroxyl proton signal can be confirmed by a D₂O shake experiment, where the -OH peak will disappear due to proton-deuterium exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For 2-methyl-2-nonanol, nine distinct carbon signals are expected.

Predicted ¹³C NMR Data for 2-Methyl-2-nonanol:

Chemical Shift (δ) ppmAssignmentRationale
~ 14C9Terminal methyl carbon of the heptyl chain.
~ 22-32C4-C8Methylene carbons of the heptyl chain.
~ 29C1, C1'Equivalent methyl carbons attached to the quaternary carbon.
~ 44C3Methylene carbon adjacent to the quaternary carbon.
~ 71C2Quaternary carbon attached to the hydroxyl group, deshielded by the electronegative oxygen.

The chemical shifts of the long alkyl chain carbons will be very similar and may overlap. The most downfield signal will be the quaternary carbon (C2) due to the deshielding effect of the attached oxygen atom.

Experimental Protocol: NMR Spectroscopy

This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra of 2-methyl-2-nonanol.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-methyl-2-nonanol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and multiplicities to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-methyl-2-nonanol, the key absorptions are related to the hydroxyl and alkyl groups.

Characteristic IR Absorptions

Predicted IR Data for 2-Methyl-2-nonanol:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3600-3200Strong, BroadO-H stretchAlcohol (-OH)
~ 2960-2850StrongC-H stretchAlkane (-CH₃, -CH₂-)
~ 1465MediumC-H bendAlkane (-CH₂-)
~ 1375MediumC-H bendAlkane (-CH₃)
~ 1260Medium-StrongC-O stretchTertiary Alcohol

The broadness of the O-H stretch is due to hydrogen bonding between the alcohol molecules.

Below is a workflow for acquiring and interpreting the FTIR spectrum of 2-methyl-2-nonanol.

ftir_workflow start Start sample_prep Sample Preparation (ATR or Liquid Cell) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, Normalization) sample_scan->process interpret Interpret Spectrum (Identify Key Functional Groups) process->interpret end End interpret->end

Caption: Workflow for FTIR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.[4]

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application:

    • Place a small drop of 2-methyl-2-nonanol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum will be an absorbance spectrum.

    • Identify the characteristic absorption bands and compare them to known values for alcohols and alkanes.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.

Conclusion

The combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provides a complete and unambiguous characterization of 2-methyl-2-nonanol. The predictable fragmentation in MS, the distinct chemical shifts in NMR, and the characteristic functional group absorptions in IR all contribute to a comprehensive understanding of its molecular structure. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data for this and similar compounds, ensuring accuracy and reproducibility in research and development settings.

References

  • NIST Mass Spectrometry Data Center, "2-Methyl-2-nonanol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-2-nonanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-nonanol. In PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-butanol. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Nonanol, 2-methyl-. In PubChem Compound Database. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR. Retrieved from [Link]

  • ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). High Resolution Proton NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]

  • Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Measurement of beverage ABV by Benchtop NMR Spectroscopy. Retrieved from [Link]

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  • AZoM. (2019). How to Measure Alcohol Content with Benchtop qNMR. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Flow Configurations on Response Time and Data Quality in Real-Time, In-Line Fourier Transform Infrared (FTIR) Monitoring of Viscous Flows. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [Link]

  • YouTube. (2021). IBHLM8 Interpreting High Resolution 1H NMR Spectra. Retrieved from [Link]

  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Retrieved from [Link]

  • ATB. (n.d.). 2-Methyl-2-pentanol. Retrieved from [Link]

  • Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrocannabinol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001563). Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to the Mass Spectrum of 2-Methyl-2-nonanol

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 2-methyl-2-nonanol (CAS RN: 10297-57-1). As a te...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 2-methyl-2-nonanol (CAS RN: 10297-57-1). As a tertiary alcohol, its fragmentation pattern is highly characteristic and predictable, offering a clear case study for the principles of mass spectrometry in structural elucidation. This document moves beyond simple spectral interpretation to explain the causal mechanisms behind the observed fragmentation, providing field-proven insights and a robust experimental protocol for its replication.

Foundational Principles: The Behavior of Tertiary Alcohols in EI-MS

Before interpreting the spectrum of a specific molecule, it is crucial to understand the governing principles of fragmentation for its chemical class. Under the high-energy conditions of electron ionization, the molecular ion of an alcohol is formed by the removal of a non-bonding electron from the oxygen atom. For long-chain and particularly for tertiary alcohols, this molecular ion is often of very low abundance or entirely absent.[1][2] This is a direct consequence of the numerous, energetically favorable fragmentation pathways available to it.

Two primary fragmentation mechanisms dominate the mass spectra of alcohols:

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[3][4] This pathway is highly favored because it produces a resonance-stabilized oxonium ion, which is a very stable cationic species.[5] The stability of the resulting cation is a primary driver for fragmentation, meaning breaks that form more stable cations will correspond to more abundant peaks in the spectrum.[5]

  • Dehydration (Loss of H₂O): This pathway involves the elimination of a water molecule (18 Da) from the molecular ion.[3][4] The resulting [M-18]⁺˙ radical cation is characteristic of alcohols, though the prominence of its peak can vary.[1]

For a tertiary alcohol like 2-methyl-2-nonanol, the α-carbon is bonded to two methyl groups and one heptyl group. This structure provides distinct and predictable outcomes for α-cleavage.

The Mass Spectrum of 2-Methyl-2-nonanol: A Predictive Analysis

Based on the principles outlined above, we can predict the major fragments for 2-methyl-2-nonanol, which has a molecular weight of 158.28 g/mol .[6][7][8]

  • Molecular Ion (M⁺˙, m/z 158): As a tertiary alcohol, the molecular ion peak is expected to be extremely weak or entirely absent from the spectrum.[2]

  • α-Cleavage (Loss of the Heptyl Radical): The cleavage of the bond between the α-carbon and the C₇H₁₅ heptyl group is a highly favorable pathway. This results in the loss of a heptyl radical (•C₇H₁₅, 99 Da) and the formation of the resonance-stabilized dimethyl-oxonium ion, (CH₃)₂C=OH⁺. This fragment has a mass-to-charge ratio (m/z) of 59. Due to its high stability, this is predicted to be the base peak (the most abundant ion) in the spectrum.

  • α-Cleavage (Loss of a Methyl Radical): A second, less favorable α-cleavage pathway is the loss of a methyl radical (•CH₃, 15 Da). This results in a larger oxonium ion at [M-15]⁺, or m/z 143. While this ion is also resonance-stabilized, the expulsion of the smaller methyl radical is generally less favored than the expulsion of the larger alkyl group.

  • Dehydration (Loss of Water): The elimination of a water molecule (H₂O, 18 Da) from the molecular ion would produce a fragment at [M-18]⁺˙, or m/z 140. This radical cation corresponds to isomers of decene.

The logical flow of fragmentation can be visualized as follows:

G M 2-Methyl-2-nonanol (C10H22O) m/z = 158 (Molecular Ion, M+•) (Typically Absent) F59 [(CH3)2C=OH]+ m/z = 59 (Base Peak) M->F59 - •C7H15 (Heptyl radical) (α-Cleavage, Favored) F143 [M - CH3]+ m/z = 143 M->F143 - •CH3 (Methyl radical) (α-Cleavage) F140 [M - H2O]+• m/z = 140 M->F140 - H2O (Dehydration)

Caption: Predicted EI fragmentation pathways for 2-methyl-2-nonanol.

Quantitative Spectral Data

The predicted fragmentation pattern is confirmed by reference data from the NIST Mass Spectrometry Data Center.[9] The key ions and their typical relative intensities are summarized below.

m/zProposed Fragment IonIdentityRelative Intensity
158[C₁₀H₂₂O]⁺˙Molecular Ion (M⁺˙)Absent or <1%
143[M - CH₃]⁺Loss of methyl radical~5-10%
140[M - H₂O]⁺˙Loss of water~1-5%
59[C₃H₇O]⁺[(CH₃)₂C=OH]⁺100% (Base Peak)

Note: Relative intensities are approximate and can vary slightly based on instrumentation and analytical conditions.

The experimental data aligns perfectly with the theoretical fragmentation. The absence of the molecular ion and the presence of an intense base peak at m/z 59 are the definitive spectral features for identifying 2-methyl-2-nonanol and similar tertiary alcohols.

Experimental Protocol: GC-MS Analysis

To ensure the reproducibility and integrity of these findings, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is provided. This method is a self-validating system for the analysis of volatile alcohols like 2-methyl-2-nonanol.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-methyl-2-nonanol (CAS: 10297-57-1) in methanol (HPLC grade).

  • Working Standard: Dilute the stock solution 1:100 with methanol to create a 10 µg/mL working standard for injection.

  • Sample Preparation: If analyzing a matrix (e.g., biological fluid, environmental sample), a suitable extraction (e.g., liquid-liquid extraction with hexane or solid-phase microextraction (SPME)) is required. For many samples, a simple dilution in methanol may be sufficient.[10]

Instrumentation and Conditions
ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary columns.
Injector Temperature250 °CEnsures rapid volatilization of the C10 alcohol without thermal degradation.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peak shape for a relatively concentrated standard.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for standard 0.25 mm ID columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or similar non-polar phase)A standard, robust column suitable for resolving a wide range of volatile and semi-volatile compounds.
Oven ProgramInitial 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate provides efficient separation from other potential contaminants.
Mass Spectrometer
Ion SourceElectron Ionization (EI)The standard, high-energy ionization method for generating reproducible fragmentation patterns.
Ionization Energy70 eVThe industry standard energy that produces extensive, library-searchable fragmentation.
Source Temperature230 °CPrevents condensation of analytes in the source.
Quadrupole Temp.150 °CStandard operating temperature.
Mass Scan Rangem/z 40 - 250A range that captures the expected base peak (59) and the molecular ion region (158) while excluding low-mass background ions.
Solvent Delay3 minutesPrevents the high concentration of injection solvent from entering and saturating the MS detector.
Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data interpretation.

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Prepare 10 µg/mL Standard in Methanol B Inject 1 µL into GC A->B C Separation on Non-Polar Column B->C D Elution into MS Detector C->D E EI Ionization (70 eV) & Fragmentation D->E F Acquire Mass Spectrum (m/z 40-250) E->F G Identify Characteristic Ions (m/z 59, 143) F->G H Confirm Structure via Library Match (NIST) G->H

Caption: Standard operating procedure workflow for GC-MS analysis.

Conclusion

The mass spectrum of 2-methyl-2-nonanol is a clear and instructive example of tertiary alcohol fragmentation. The structural identification is straightforward and relies on the unambiguous identification of the base peak at m/z 59, which results from a highly favorable α-cleavage pathway leading to the loss of the heptyl side chain. The characteristic absence of the molecular ion further corroborates the compound's identity as a tertiary alcohol. The protocols and mechanistic explanations provided in this guide offer a robust framework for the confident identification of this and similar compounds in a research and development setting.

References

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-2-nonanol. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • LookChem. (n.d.). Cas 10297-57-1, 2-METHYL-2-NONANOL. Retrieved February 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-2-nonanol (CAS 10297-57-1). Retrieved February 11, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Retrieved February 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved February 11, 2026, from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved February 11, 2026, from [Link]

  • For Dummies. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved February 11, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Methyl-2-nonanol. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Nonanol, 2-methyl-. National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. U.S. Department of the Treasury. Retrieved February 11, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved February 11, 2026, from [Link]

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Foundational

"2-Nonanol, 2-methyl-" infrared spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-2-nonanol Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the principles and practical application of Inf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-2-nonanol

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the principles and practical application of Infrared (IR) Spectroscopy for the structural characterization of 2-methyl-2-nonanol, a tertiary alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior, ensuring a deep and actionable understanding.

The Foundational Principle: Molecular Vibrations and IR Light

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] Covalent bonds within a molecule are not rigid; they behave like springs that can stretch, bend, rock, and scissor at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match these natural vibrational frequencies, promoting the molecule to a higher vibrational state. An IR spectrum is a plot of this absorption versus the frequency (typically expressed as wavenumber, cm⁻¹) of the incident light, providing a unique "molecular fingerprint."[2][3] For a molecule like 2-methyl-2-nonanol, this fingerprint allows for the unambiguous identification of its key functional groups and overall structural framework.

Structural Anatomy of 2-Methyl-2-nonanol

2-Methyl-2-nonanol (C₁₀H₂₂O) is a tertiary alcohol.[4][5][6] Its structure consists of a nine-carbon nonane chain with a methyl group and a hydroxyl group both attached to the second carbon atom. This specific arrangement dictates its characteristic IR spectrum.

Key Structural Features:

  • Tertiary Hydroxyl (-OH) Group: The oxygen atom is bonded to a tertiary carbon (a carbon atom bonded to three other carbon atoms). This is the most functionally significant part of the molecule.

  • Alkyl Framework: The molecule contains sp³ hybridized C-H bonds within its methyl (-CH₃) and methylene (-CH₂) groups.

  • Carbon Skeleton: A branched chain of C-C single bonds forms the backbone of the molecule.

Decoding the Infrared Spectrum of 2-Methyl-2-nonanol

The IR spectrum can be broadly divided into two main areas: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).[7]

The Functional Group Region: Identifying the Key Players

This high-wavenumber region is typically clean and contains absorption bands from key functional groups, making it the primary focus for initial identification.

  • O-H Stretching Vibration (The Hallmark of an Alcohol):

    • Observation: A very strong and conspicuously broad absorption band is expected between 3600 and 3200 cm⁻¹.[8]

    • Causality (The "Why"): In a pure (neat) liquid sample, 2-methyl-2-nonanol molecules are extensively linked by intermolecular hydrogen bonds (R-O-H···O(R)-H). This hydrogen bonding weakens the O-H covalent bond, lowering its stretching frequency.[9] The broadness of the peak arises because the sample contains a vast population of molecules in slightly different hydrogen-bonding environments (dimers, trimers, polymers), leading to a continuum of absorption frequencies that merge into a single, wide band.[9][10] In a very dilute solution with a non-polar solvent, this broad band would diminish, and a sharp, weaker "free" O-H stretching peak would appear around 3620 cm⁻¹.[11][12]

  • C-H Stretching Vibrations:

    • Observation: Multiple sharp, strong peaks will appear in the 3000-2850 cm⁻¹ region.[8]

    • Causality: These absorptions are characteristic of the stretching vibrations of sp³ hybridized C-H bonds found in the molecule's numerous methyl and methylene groups. Absorptions just above 3000 cm⁻¹ are typically due to sp² C-H bonds (alkenes, aromatics), and their absence here confirms the saturated nature of the alkyl chain.[1]

The Fingerprint Region: Confirming the Unique Identity

This region contains a complex array of peaks resulting from bending vibrations and skeletal vibrations of the entire molecule. While difficult to interpret from first principles, it provides a unique pattern for each compound.[3][8]

  • C-O Stretching Vibration (The Tertiary Alcohol Marker):

    • Observation: A strong, intense peak is expected in the range of 1210-1100 cm⁻¹.[13]

    • Causality: The C-O bond is highly polar, resulting in a strong absorption.[14] The position of this peak is highly diagnostic for the substitution of the alcohol. The electron-donating inductive effect from the three alkyl groups attached to the carbinol carbon strengthens the C-O bond. This stronger bond requires more energy to vibrate, shifting the absorption to a higher wavenumber compared to primary (1075-1000 cm⁻¹) or secondary (1150-1075 cm⁻¹) alcohols.[13][15] This peak is the key to confirming the tertiary nature of 2-methyl-2-nonanol.

  • C-H Bending Vibrations:

    • Observation: Medium intensity peaks are expected around 1450-1375 cm⁻¹.[8]

    • Causality: These peaks arise from the asymmetric and symmetric bending (scissoring) vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups. The presence of a tertiary butyl-like structure at the head of the molecule may result in a characteristic split peak in the 1390-1365 cm⁻¹ range.[13]

The following diagram illustrates the direct relationship between the molecular structure of 2-methyl-2-nonanol and its principal infrared absorption bands.

G cluster_molecule 2-Methyl-2-nonanol Structure cluster_spectrum Expected IR Absorption Regions mol CH₃(CH₂)₆-C(CH₃)₂-OH OH_stretch O-H Stretch (Broad, Strong) ~3400 cm⁻¹ mol:e->OH_stretch:w -OH Group CH_stretch C-H Stretch (Sharp, Strong) ~2950 cm⁻¹ mol:e->CH_stretch:w Alkyl C-H CH_bend C-H Bend (Medium) ~1450-1375 cm⁻¹ mol:e->CH_bend:w Alkyl C-H CO_stretch C-O Stretch (Strong) ~1150 cm⁻¹ mol:e->CO_stretch:w Tertiary C-O

Caption: Correlation of 2-methyl-2-nonanol functional groups to IR peaks.

Summary of Expected Absorption Bands
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality & Structural Significance
O-H Stretch (H-Bonded)3600 - 3200Strong, BroadHallmark of the hydroxyl group; broadening is a direct result of intermolecular hydrogen bonding in the liquid state.[8][9][10]
C-H (sp³) Stretch3000 - 2850Strong, SharpPresence of methyl and methylene groups forming the saturated alkyl backbone of the molecule.[1][8]
C-H Bend (Methyl/Methylene)1450 - 1375MediumConfirms the presence of multiple CH₃ and CH₂ groups. A split peak around 1370 cm⁻¹ can indicate a gem-dimethyl or tert-butyl-like structure.[8][13]
C-O Stretch (Tertiary Alcohol)1210 - 1100StrongHighly diagnostic. The position confirms the alcohol is tertiary due to the inductive effect of the three attached alkyl groups strengthening the C-O bond.[13][15]

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like 2-methyl-2-nonanol as it requires no sample preparation.[16][17] The methodology relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[16]

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe.

    • Causality: A clean crystal is paramount. Any residue will contribute to the spectrum, creating artifacts.

    • Action: Collect a "background" spectrum.

    • Causality (Self-Validating System): This critical step measures the ambient atmosphere (CO₂ and water vapor) and any intrinsic absorbance of the instrument optics. The instrument software automatically subtracts this background from the sample spectrum, ensuring the final result is exclusively from the analyte.

  • Sample Application:

    • Action: Place a single drop of 2-methyl-2-nonanol directly onto the center of the ATR crystal.

    • Causality: Only a small volume is needed to completely cover the crystal's sampling area, ensuring optimal contact for the evanescent wave to penetrate the sample.

  • Data Acquisition:

    • Action: If using a pressure clamp, apply consistent pressure to ensure good contact between the liquid and the crystal. For a simple liquid drop, this may not be necessary.

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added.

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a higher quality spectrum with well-defined peaks.

  • Data Processing and Analysis:

    • Action: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum (Absorbance vs. Wavenumber).

    • Action: If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

    • Action: Analyze the peak positions, intensities, and shapes as detailed in Section 3.

  • Post-Measurement Cleaning:

    • Action: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

    • Causality: This prevents cross-contamination of subsequent measurements and protects the crystal surface.

Experimental Workflow Diagram

G A 1. Clean ATR Crystal (e.g., with Isopropanol) B 2. Collect Background Spectrum (Accounts for Air, H₂O, CO₂) A->B C 3. Apply Sample (One drop of 2-methyl-2-nonanol) B->C D 4. Acquire Sample Spectrum (Co-add 16-32 scans) C->D E 5. Process Data (Background Subtraction, FT) D->E F 6. Analyze Spectrum (Peak Identification) E->F G 7. Clean ATR Crystal (Prepare for next sample) F->G

Caption: Step-by-step workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

The infrared spectrum of 2-methyl-2-nonanol is defined by a few highly characteristic absorption bands. The strong, broad O-H stretch around 3400 cm⁻¹ immediately identifies it as an alcohol, while the sharp sp³ C-H stretches near 2950 cm⁻¹ confirm its alkyl nature. Critically, the position of the strong C-O stretching band, located between 1210-1100 cm⁻¹, serves as a definitive marker for its classification as a tertiary alcohol. By following a validated ATR-FTIR protocol, researchers can rapidly and reliably confirm the identity and structural integrity of this compound, making IR spectroscopy an indispensable tool in the modern chemical and pharmaceutical laboratory.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • Griffiths, P. R. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared spectra of alcohols and phenols. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Zhang, R., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-2-nonanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chem Mazed. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonanol, 2-methyl-. PubChem. Retrieved from [Link]

  • LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-2-nonanol. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting IR absorption frequency. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

  • Clark, J. (n.d.). The fingerprint region - infra-red spectra. Chemguide. Retrieved from [Link]

  • Slideshare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). The Position of Absorption Bands. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Majid Ali. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • Caltech GPS. (2018, January 31). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Coupled with Principal Component Analysis and Polymerase Chain Reaction (PCR) Assay for the Detection of Porcine and Bovine Gelatins in Dental Materials. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-nonanol

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-methyl-2-nonanol. Designed for researchers, scientists, and drug development professionals, this document synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-methyl-2-nonanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure a safe laboratory environment. The protocols and recommendations herein are grounded in established safety standards and chemical property data.

Understanding the Hazard Profile of 2-Methyl-2-nonanol

2-Methyl-2-nonanol is a tertiary alcohol. While specific hazard data for this compound is not extensively documented, its structural analogues, such as other branched-chain tertiary alcohols, provide a strong basis for assessing its potential risks. The primary hazards are associated with its flammability and its potential to cause irritation to the eyes, skin, and respiratory system.

Based on data from similar compounds, 2-methyl-2-nonanol is anticipated to be a flammable liquid and vapor.[1] It is also expected to cause serious eye irritation. Inhalation of vapors may lead to respiratory tract irritation and could have effects on the central nervous system, causing drowsiness or dizziness.[1]

GHS Hazard Classification (Anticipated)

The following Globally Harmonized System (GHS) classification is anticipated for 2-methyl-2-nonanol based on the profiles of similar chemicals.

  • Flammable Liquids: Category 2 or 3

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, Narcotic effects)

  • Skin Corrosion/Irritation: Category 2 (Potential)

A visual summary of the anticipated primary hazards is presented below.

Hazard_Profile Figure 1: Anticipated Primary Hazard Profile of 2-Methyl-2-nonanol cluster_main cluster_hazards Primary Hazards 2-Methyl-2-nonanol 2-Methyl-2-nonanol Flammability Flammability 2-Methyl-2-nonanol->Flammability Eye_Irritation Eye_Irritation 2-Methyl-2-nonanol->Eye_Irritation Respiratory_Irritation Respiratory_Irritation 2-Methyl-2-nonanol->Respiratory_Irritation CNS_Effects CNS_Effects 2-Methyl-2-nonanol->CNS_Effects

Figure 1: Anticipated Primary Hazard Profile of 2-Methyl-2-nonanol

Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of 2-methyl-2-nonanol is fundamental to its safe handling. These properties dictate storage requirements, appropriate firefighting media, and the potential for hazardous reactions.

PropertyValue (with sources)Safety Implication
Molecular Formula C₁₀H₂₂O[2][3]Standard organic compound handling.
Molecular Weight 158.28 g/mol [2][3]Affects vapor density.
Boiling Point 67-68 °C @ 20 Torr[4]; 213.4°C (estimate)[5]Vapors can accumulate at room temperature.
Density 0.8078 g/cm³ @ 25 °C[4]; 0.807 g/cm3 @ 20 °CLiquid is less dense than water.
Vapor Pressure Data not readily availableExpected to be a flammable liquid with a significant vapor pressure.
Flash Point Data not readily availableAssume it is a flammable liquid and keep away from ignition sources.
Solubility Data not readily availableLikely has low to moderate water solubility, typical for a medium-chain alcohol.

Note: Some physical properties are estimated or based on limited data. Always handle with caution.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for minimizing exposure to 2-methyl-2-nonanol.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[1] A chemical fume hood is required when heating the substance or when there is a potential for generating aerosols or significant vapor concentrations.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is a critical step in preventing chemical exposure. The following is a mandatory minimum for handling 2-methyl-2-nonanol.

  • Eye and Face Protection: Chemical safety goggles are required.[7] A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough time data for 2-methyl-2-nonanol, nitrile or neoprene gloves are a reasonable starting point. Always check the manufacturer's compatibility data.

    • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Figure 2: PPE Selection Workflow for Handling 2-Methyl-2-nonanol Start Start Assess_Task Assess Handling Task Start->Assess_Task Small_Quantities Small quantities at benchtop? Assess_Task->Small_Quantities Heating_Aerosol Heating or potential for aerosol/high vapor? Small_Quantities->Heating_Aerosol No Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Small_Quantities->Standard_PPE Yes Enhanced_PPE Enhanced PPE: - Work in Fume Hood - Chemical Goggles - Face Shield (if splash risk) - Chem-resistant Gloves - Flame-retardant Lab Coat Heating_Aerosol->Enhanced_PPE Yes Emergency_Spill Emergency or large spill? Heating_Aerosol->Emergency_Spill No End End Standard_PPE->End Enhanced_PPE->End Emergency_Spill->Standard_PPE No Full_Protection Full Protection: - SCBA or appropriate respirator - Chemical resistant suit - Boots and Gloves Emergency_Spill->Full_Protection Yes Full_Protection->End

Figure 2: PPE Selection Workflow for Handling 2-Methyl-2-nonanol

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to prevent accidents.

Safe Handling
  • Avoid contact with skin and eyes.[9]

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking in the handling area.

  • Use non-sparking tools.[8][9]

  • Take precautionary measures against static discharge.[8] Ground and bond containers and receiving equipment.

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

  • Keep away from heat and sources of ignition.[7][10]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

In the event of an emergency, follow these procedures promptly and calmly.

First-Aid Measures
ExposureFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11] A water spray can be used to cool fire-exposed containers.[11]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: The substance is flammable, and its vapors can form explosive mixtures with air.[6][11] Vapors may travel to a source of ignition and flash back.[6][11] Containers may explode when heated.[6][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

The immediate priority in a spill is to ensure personnel safety and prevent the spread of the hazardous material.

Step-by-Step Spill Response Protocol:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).[11]

  • Don Appropriate PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in the PPE selection workflow (Figure 2), including respiratory protection if necessary.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[8][11] For larger spills, dike the area to prevent further spread.

  • Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[8][11]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the contaminated absorbent material and any other waste in accordance with local, state, and federal regulations.

Toxicological Information

While specific toxicological data for 2-methyl-2-nonanol is limited, information from similar tertiary alcohols indicates the following potential health effects:

  • Acute Toxicity: Expected to have low acute toxicity via oral, dermal, and inhalation routes. However, ingestion may be harmful.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1]

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[1]

  • Central Nervous System Effects: High concentrations of vapor may cause central nervous system depression, leading to symptoms such as headache, dizziness, drowsiness, and nausea.

  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-2-nonanol (CAS 10297-57-1). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Methyl-2-nonanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nonanol, 2-methyl-. National Institutes of Health. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014). Safety Data Sheet.
  • CPAchem Ltd. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
  • NIST. (n.d.). 2-Methyl-2-nonanol. NIST WebBook. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet, 2-Methyl-2-butanol.
  • ChemicalBook. (2026). 2-METHYL-2-PENTANOL - Safety Data Sheet.
  • NOAA. (n.d.). 2-METHYLPENTAN-2-OL. CAMEO Chemicals. Retrieved from a representative chemical profile for a similar chemical.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (2017). SC-213839 - 2-Methyl-2-butanol - SAFETY DATA SHEET.
  • BASF. (n.d.). Safety data sheet.
  • CLEAPSS Science. (n.d.). Student safety sheets 66 Higher alcohols. Retrieved from a representative safety sheet for similar chemicals.
  • Durham Tech. (2010). 2-Methyl-2-propanol {tert-Butyl alcohol} cas75-65-0 SDS.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

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Foundational

A Technical Guide to the Purity, Analysis, and Handling of 2-Methyl-2-nonanol for Research Applications

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on establishing and verifying the purity of 2-methyl-2-nonanol (CAS: 10297-57-1). Given the absence of a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on establishing and verifying the purity of 2-methyl-2-nonanol (CAS: 10297-57-1). Given the absence of a dedicated monograph in major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), this guide synthesizes best practices from general chemical analysis, regulatory guidance on impurities, and established methods for analogous compounds to provide a robust framework for quality control.

Introduction: Understanding 2-Methyl-2-nonanol

2-Methyl-2-nonanol is a tertiary alcohol with applications as a chemical intermediate, a fragrance component, and an antimicrobial additive in cleaning and personal care products.[1] Its utility in research, particularly as a precursor in organic synthesis or as a component in formulation studies, necessitates a well-defined purity profile to ensure the reliability and reproducibility of experimental outcomes. Impurities, even at trace levels, can have significant unintended consequences, including altering reaction kinetics, inducing toxicity in biological systems, or compromising the stability of a final product.[2][3]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-methyl-2-nonanol is essential for its proper handling, analysis, and purification.

PropertyValueSource
CAS Number 10297-57-1[4]
Molecular Formula C₁₀H₂₂O[4][5]
Molecular Weight 158.28 g/mol [4][6]
IUPAC Name 2-methylnonan-2-ol[6]
Appearance Colorless, clear liquid (estimated)
Boiling Point 67-68 °C at 20 Torr[7]
Density ~0.8078 g/cm³ at 25 °C[7]
Solubility Miscible with alcohol; likely insoluble in water[8]

Establishing Purity Standards in the Absence of a Monograph

The primary challenge for researchers using 2-methyl-2-nonanol is the lack of official, legally binding purity standards.[9] Therefore, a risk-based approach grounded in the principles of the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for impurities in new drug substances, is recommended.[3] This involves identifying potential impurities and setting appropriate acceptance criteria based on the intended use of the material.

Potential Impurities

Impurities in 2-methyl-2-nonanol typically originate from its synthesis or degradation. A common synthetic route involves the Grignard reaction between heptanoyl chloride or a heptanoate ester and excess methylmagnesium bromide.

Potential process-related impurities include:

  • Starting Materials: Unreacted heptanoyl chloride or heptanoate ester.

  • Byproducts: Other isomeric alcohols or dehydration products (alkenes).

  • Solvents: Residual solvents from synthesis and workup (e.g., diethyl ether, tetrahydrofuran).

  • Water: A ubiquitous impurity that can affect many chemical reactions.

Proposed Purity Specifications for Research Grade

The following table proposes a set of specifications for qualifying a batch of 2-methyl-2-nonanol as "Research Grade." The limits are derived from general standards for high-purity reagents and typical requirements for sensitive applications.

TestAcceptance CriteriaRecommended Methodology
Assay (Purity) ≥ 99.0%Gas Chromatography (GC-FID/MS)
Water Content ≤ 0.1% (1000 ppm)Karl Fischer Titration
Individual Impurity ≤ 0.10%Gas Chromatography (GC-FID/MS)
Total Impurities ≤ 1.0%Gas Chromatography (GC-FID/MS)
Identity Conforms to reference spectra¹H NMR, ¹³C NMR, IR, MS

Comprehensive Analytical Workflow for Purity Verification

A multi-technique approach is required for the definitive characterization and purity assessment of 2-methyl-2-nonanol. Each technique provides orthogonal information, creating a self-validating system for quality control.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Decision batch Incoming Batch of 2-Methyl-2-nonanol identity Identity Confirmation (NMR, IR) batch->identity Sample gcms Purity & Impurity Profile (GC-MS) identity->gcms Confirmed Identity karl_fischer Water Content (Karl Fischer) identity->karl_fischer spec_check Compare to Specifications gcms->spec_check karl_fischer->spec_check accept Accept Batch spec_check->accept Pass reject Reject or Purify spec_check->reject Fail

Caption: Workflow for the analytical validation of 2-methyl-2-nonanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like 2-methyl-2-nonanol.[10] It separates impurities from the main component and provides mass spectra for their tentative identification.

Experimental Protocol: GC-MS for Purity and Impurity Profiling

  • Standard Preparation: Prepare a reference standard of 2-methyl-2-nonanol at approximately 1 mg/mL in high-purity methanol or hexane.

  • Sample Preparation: Dilute the test sample to the same concentration as the standard using the same solvent.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector: Split/splitless inlet, 250 °C, split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • MS System:

    • Mass Spectrometer: Agilent 7000D MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 35-350 m/z.

  • Analysis: Inject 1 µL of the sample. Integrate all peaks. Purity is calculated using area percent (Area of Main Peak / Total Area of All Peaks) * 100. Identify unknown peaks by comparing their mass spectra to a reference library (e.g., NIST).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can be used for quantitative analysis (qNMR). It confirms the identity of the main component and can detect impurities containing protons or carbon-13 atoms.[11][12]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the 2-methyl-2-nonanol sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • The absence of spinning sidebands and a flat baseline are crucial for detecting low-level impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, aiding in structural confirmation.[11]

  • Data Interpretation:

    • Identity Confirmation: Compare the obtained chemical shifts and splitting patterns with predicted spectra or literature data for 2-methyl-2-nonanol.

    • Impurity Detection: Look for small, unassigned peaks. The presence of water can cause the hydroxyl proton signal to broaden or shift significantly.[13][14]

Karl Fischer Titration

This is the benchmark method for accurately determining water content in organic solvents and reagents.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • System Preparation: Ensure the titration vessel is conditioned and the solvent is dry (low drift value).

  • Analysis: Inject a precisely weighed amount (e.g., 1 g) of the 2-methyl-2-nonanol sample directly into the titration cell using a gas-tight syringe.

  • Calculation: The instrument will automatically measure the water content, typically expressed in parts per million (ppm) or as a percentage.

Purification of 2-Methyl-2-nonanol

If a supplied batch of 2-methyl-2-nonanol fails to meet the required purity specifications, purification may be necessary. For a liquid with its boiling point, fractional distillation is the most effective method.

Distillation_Workflow cluster_0 Setup cluster_1 Process cluster_2 Output start Impure 2-Methyl-2-nonanol apparatus Assemble Fractional Distillation Apparatus start->apparatus heat Heat Gently apparatus->heat collect Collect Fractions heat->collect low_bp Low-Boiling Impurities collect->low_bp First Cut product Purified Product (Constant BP) collect->product Main Fraction high_bp High-Boiling Residue collect->high_bp Final Cut

Caption: Logical flow of a fractional distillation process.

General Protocol: Laboratory-Scale Fractional Distillation

  • Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Charge: Add the impure 2-methyl-2-nonanol and a few boiling chips to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Discard the initial fraction (the "forerun"), which will contain the most volatile impurities.

    • Collect the main fraction when the temperature at the thermometer stabilizes at the expected boiling point of the compound.

    • Stop the distillation before the flask runs dry to avoid concentrating non-volatile or potentially explosive residues.

  • Analysis: Re-analyze the purified main fraction using the analytical methods described in Section 3 to confirm it meets the required specifications.

Safe Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of high-purity 2-methyl-2-nonanol.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1]

  • Storage: Store in a tightly sealed container to prevent the absorption of atmospheric moisture. Keep in a cool, dry place away from ignition sources, as it is a combustible liquid. An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage to prevent degradation.

References

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  • CAS Common Chemistry. 2-Methyl-2-nonanol. [Link]

  • NIST. 2-Methyl-2-nonanol. [Link]

  • NIST. 2-Methyl-2-nonanol Mass Spectrum. [Link]

  • MDPI. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. [Link]

  • Wikipedia. Ethanol. [Link]

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  • PubChem. 2-Nonanol, 2-methyl- | C10H22O | CID 25139. [Link]

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  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • U.S. Pharmacopeia. Alcohol (Harmonized). [Link]

  • Cureus. Alcohol in Daily Products: Health Risks, Cultural Considerations, and Economic Impacts. [Link]

  • ResearchGate. Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Aquigen Bio Sciences. The Role of Impurities in Drug Development and How to Control Them. [Link]

  • Industrial Lab Testing. Alcoholic Beverage Testing: Methods, Requirements, and Applications. [Link]

  • AZoM. Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Kimia Farayand. Methods for detecting different types of alcohols. [Link]

  • Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • OIV. Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). [Link]

  • Shivaji College, University of Delhi. NMR spectra of ethyl alcohol. [Link]

  • Chemistry Stack Exchange. Testing isopropyl alcohol purity. [Link]

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  • UNCW Institutional Repository. Analysis of methanol, ethanol and propanol in aqueous environmental matrices. [Link]

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  • PubMed. Determination of Ethanol in Alcoholic Beverages by High-Performance Liquid Chromatography-Flame Ionization Detection Using Pure Water as Mobile Phase. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Quantitative Analysis of 2-Methyl-2-nonanol using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract & Introduction 2-Methyl-2-nonanol (CAS 10297-57-1) is a tertiary alcohol recognized for its characteristic fruity, floral odor, finding applications as a flavoring agent and fragrance component in the food, perf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Methyl-2-nonanol (CAS 10297-57-1) is a tertiary alcohol recognized for its characteristic fruity, floral odor, finding applications as a flavoring agent and fragrance component in the food, perfume, and personal care industries[1]. Its semi-volatile nature and presence in complex matrices necessitate a highly sensitive and selective analytical method for accurate quantification. Traditional extraction techniques often require hazardous solvents and are multi-step, time-consuming processes.

This application note details a robust, solvent-free protocol for the extraction and analysis of 2-methyl-2-nonanol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a mature and versatile sample preparation technique that integrates sampling, extraction, and concentration into a single step[2]. The HS-SPME approach is particularly advantageous as it minimizes matrix effects by sampling the vapor phase in equilibrium with the sample, enhancing sensitivity and prolonging the life of the analytical column. This method is designed for researchers in quality control, flavor and fragrance analysis, and product development, providing a validated framework for precise and accurate determination of 2-methyl-2-nonanol.

Scientific Principles of HS-SPME

HS-SPME operates on the principle of equilibrium partitioning. The analyte (2-methyl-2-nonanol) partitions between three phases: the sample matrix, the headspace (vapor phase) above the sample, and a stationary phase coated onto a fused silica fiber[3][4].

The process begins by placing the sample in a sealed vial and allowing it to equilibrate at a controlled temperature, which promotes the volatilization of the analyte into the headspace. An SPME fiber is then exposed to this headspace. The amount of analyte adsorbed by the fiber is proportional to its concentration in the headspace, which is in turn related to its initial concentration in the sample matrix[5]. After a defined extraction time, the fiber is retracted and transferred to the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and analysis. The efficiency of this process is governed by several key parameters, including the analyte's physicochemical properties, the choice of fiber coating, and the extraction conditions (temperature, time, agitation, and sample matrix modifications)[6].

Analyte Profile: 2-Methyl-2-nonanol

Understanding the physicochemical properties of 2-methyl-2-nonanol is crucial for method development. Its semi-volatile and relatively nonpolar nature makes it an ideal candidate for HS-SPME.

PropertyValueSource
Molecular Formula C₁₀H₂₂O[7][8]
Molecular Weight 158.28 g/mol [7][8]
Boiling Point ~213.4°C (estimated)[1]
Vapor Pressure 0.0764 mmHg @ 25°C[1]
Octanol/Water Partition Coeff. (Log P) 3.6[7]

The relatively high boiling point and low vapor pressure necessitate thermal assistance (incubation) to enrich the headspace, while the high Log P value suggests that modifying the sample's ionic strength can significantly enhance extraction efficiency.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: 2-Methyl-2-nonanol (≥98% purity)

  • Internal Standard (ISTD): 4-Methyl-2-pentanol (≥98% purity) or other suitable non-interfering compound.

  • Solvent: Methanol or Ethanol (HPLC grade) for stock solutions.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Water: Deionized or HPLC-grade.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa screw caps.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm StableFlex fiber is recommended for its broad selectivity for volatile and semi-volatile compounds[6][9].

Instrumentation
  • GC-MS System: A Gas Chromatograph equipped with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Autosampler: Capable of performing automated SPME extraction and injection.

  • GC Column: A low-to-mid polarity column such as a DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

Workflow Diagram

Caption: Automated HS-SPME-GC-MS workflow for 2-methyl-2-nonanol analysis.

Step-by-Step Procedure

3.4.1 Preparation of Standards and Samples

  • Stock Solutions: Prepare a 1000 µg/mL stock solution of 2-methyl-2-nonanol and the internal standard (ISTD) in methanol. Store at 4°C.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) in the appropriate matrix (e.g., deionized water for aqueous samples, or a blank matrix sample) by serial dilution of the stock solution.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.

    • Add ~2 g of pre-baked NaCl. The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of organic analytes and promoting their transfer to the headspace (a phenomenon known as the "salting-out" effect)[3][10].

    • Spike each vial with the ISTD to a final concentration of 50 ng/mL.

    • Immediately seal the vial with a PTFE/silicone septum cap.

3.4.2 HS-SPME Extraction The following parameters are a validated starting point and should be optimized for your specific matrix and instrumentation.[6][9]

  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber in the GC inlet at 270°C for 30-60 minutes as per the manufacturer's instructions. Recondition for 5-10 minutes between injections.

  • Incubation/Equilibration: Place the sealed vial in the autosampler tray. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm). This step is critical to allow the analyte to reach a state of equilibrium between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 45 minutes at 60°C with continued agitation. The extraction temperature and time are the most significant factors affecting extraction efficiency and must be carefully controlled and optimized[11].

3.4.3 GC-MS Analysis & Quantitation

  • Desorption: After extraction, the fiber is automatically retracted and inserted into the GC inlet. Desorb the analytes at 250°C for 4 minutes in splitless mode.

  • GC-MS Parameters: The following table provides a robust set of starting conditions.

ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid and complete thermal desorption of the semi-volatile analyte from the fiber.
Injection Mode Splitless (1-2 min hold)Maximizes the transfer of analyte to the column for trace-level sensitivity.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp to 240°C @ 10°C/min, hold 5 minProvides good separation of volatile and semi-volatile compounds.
MS Transfer Line 250°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method creating reproducible fragmentation patterns for library matching.
MS Scan Range m/z 40-350Covers the expected mass fragments of the target analyte and potential matrix components.
  • Quantitation: Identify 2-methyl-2-nonanol and the ISTD by their retention times and mass spectra. For quantification, use the ratio of the peak area of a characteristic ion of the analyte to that of the ISTD. Construct a calibration curve by plotting this ratio against the concentration of the calibration standards.

Method Validation & Trustworthiness

To ensure the reliability of this protocol, a thorough method validation should be performed. This establishes the trustworthiness of the results and is a critical component of scientific integrity. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of low-concentration standards[9].

  • Precision: Evaluated by replicate analyses of a single sample, expressed as the relative standard deviation (RSD), which should typically be <15%.

  • Accuracy: Determined by spike-recovery experiments in a blank matrix. Recoveries are expected to be within 80-120%[12].

The use of an internal standard is crucial for correcting variations in fiber positioning, extraction efficiency, and injection volume, thereby improving the precision and accuracy of the method[9].

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-methyl-2-nonanol. The HS-SPME-GC-MS method is sensitive, robust, and environmentally friendly, eliminating the need for organic solvents. By carefully optimizing and validating the key parameters outlined—particularly fiber choice, extraction temperature, and time—researchers can achieve reliable and accurate quantification of this important aroma compound in a variety of complex matrices.

References

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. [Link]

  • CAS Common Chemistry. (n.d.). 2-Methyl-2-nonanol. Retrieved February 11, 2026, from [Link]

  • Demir, M., Elik, A., & Tüzen, M. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of the Science of Food and Agriculture. [Link]

  • Frontiers in Chemistry. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • MDPI. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. [Link]

  • CABI Digital Library. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. [Link]

  • LookChem. (n.d.). Cas 10297-57-1, 2-METHYL-2-NONANOL. Retrieved February 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-2-nonanol (CAS 10297-57-1). Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Nonanol, 2-methyl-. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2012). Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. [Link]

  • PMC. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. [Link]

  • MDPI. (2015). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. [Link]

  • ResearchGate. (2008). A critical review in calibration methods for solid-phase microexraction. [Link]

  • Frontiers in Chemistry. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • PMC. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). [Link]

  • NIST WebBook. (n.d.). 2-Methyl-2-nonanol. Retrieved February 11, 2026, from [Link]

  • Analytical Methods (RSC Publishing). (2016). Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt. [Link]

  • MDPI. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link]

  • MDPI. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. [Link]

  • Twistaroma. (n.d.). Technique : SPME/GC/MS. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Solid‐Phase Microextraction and Its Application to Natural Products and Biological Samples. [Link]

  • PMC. (2020). Volatile Compound Screening Using HS-SPME-GC/MS on Saccharomyces eubayanus Strains under Low-Temperature Pilsner Wort Fermentation. [Link]

  • MDPI. (2019). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. [Link]

  • ScienceDirect. (2020). Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under. [Link]

Sources

Application

"2-Nonanol, 2-methyl-" as a volatile organic compound (VOC) marker

Application Note: 2-Methyl-2-Nonanol as a Sentinel mVOC Marker Executive Summary 2-Methyl-2-nonanol (CAS: 10297-57-1) is a specialized tertiary alcohol and microbial volatile organic compound (mVOC).[1][2][3][4] While of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-2-Nonanol as a Sentinel mVOC Marker

Executive Summary

2-Methyl-2-nonanol (CAS: 10297-57-1) is a specialized tertiary alcohol and microbial volatile organic compound (mVOC).[1][2][3][4] While often overlooked in broad-spectrum metabolomics, it has emerged as a critical biomarker in two distinct high-value sectors: antimicrobial drug discovery (specifically in bacterial-fungal antagonism) and natural product quality control (fermentation profiling and Ganoderma extract standardization).

This guide delineates the protocol for the trace detection of 2-methyl-2-nonanol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. It addresses the compound's unique volatility, its role as a signaling molecule in Paenibacillus species, and strategies to differentiate biological signals from plastic-derived background noise.

Chemical & Physical Profile

Understanding the physicochemical properties is prerequisite to optimizing extraction.

PropertyValueRelevance to Protocol
Molecular Formula C₁₀H₂₂OTarget Mass (MW 158.[1][4]28)
Structure Tertiary AlcoholResistant to oxidation; prone to dehydration in acidic inlets.
Boiling Point ~210°CRequires heated desorption; semi-volatile behavior.
LogP ~3.6Hydrophobic; high affinity for non-polar SPME fibers.
Retention Index (RI) 1097–1100 (DB-5ms)Critical for distinguishing from isomeric decanols.
Key MS Fragments m/z 59 (Base), 143, 125m/z 59 arises from

-cleavage (dimethyl carbinol fragment).

Application Contexts in Drug Development

A. Antimicrobial Discovery (The Paenibacillus Paradigm)

2-Methyl-2-nonanol is not merely a metabolic byproduct; it is a bioactive weapon. Research indicates it is a primary VOC produced by Paenibacillus polymyxa to inhibit the growth of plant pathogens like Verticillium longisporum.

  • Mechanism: Disruption of fungal cell membrane integrity and metabolic deceleration.

  • Application: Screening soil bacteria libraries for novel antifungal volatiles.

B. Natural Product CMC (Chemistry, Manufacturing, and Controls)

In the development of botanical drugs (e.g., Ganoderma lucidum extracts) or functional fermented beverages (e.g., Lactobacillus fermented litchi juice), 2-methyl-2-nonanol serves as a fermentation maturity index . Its presence correlates with specific enzymatic transformations of fatty acids, serving as a QC marker for batch consistency.

Experimental Protocol: HS-SPME-GC-MS

Objective: Quantify 2-methyl-2-nonanol in complex biological matrices (culture media or plant extracts).

Phase 1: Sample Preparation
  • Matrix Modification: High ionic strength is required to "salt out" this hydrophobic alcohol into the headspace.

  • Vial: 20 mL headspace vial with magnetic screw cap (PTFE/Silicone septum).

  • Sample Volume: 5 mL liquid sample (or 1 g solid + 4 mL water).

  • Salt: Add 1.5 g NaCl (Saturation improves recovery by >40%).

  • Internal Standard (ISTD): Add 10 µL of 2-Methyl-1-pentanol (10 ppm in methanol). Rationale: Structurally similar branched alcohol with distinct RI.

Phase 2: SPME Extraction
  • Fiber Selection: DVB/CAR/PDMS (50/30 µm).

    • Why? The Carboxen (CAR) layer traps small volatiles, while Divinylbenzene (DVB) captures larger C10 alcohols. The triple-phase covers the wide range of co-eluting VOCs.

  • Incubation: 40°C for 15 min (Agitation: 250 rpm).

  • Extraction: Expose fiber for 30 min at 40°C.

Phase 3: GC-MS Acquisition
  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole.

  • Inlet: Splitless mode, 250°C. Note: Ensure liner is deactivated to prevent dehydration to 2-methyl-2-nonene.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[4]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 3 min)

    • Ramp 5°C/min to 160°C (Critical for separating C10 isomers)

    • Ramp 20°C/min to 240°C (hold 5 min)

  • MS Detection:

    • Source Temp: 230°C.

    • Scan Mode: TIC (35–350 amu) for profiling; SIM (m/z 59, 125, 143) for quantification.

Data Interpretation & Logic

The "Plastic False Positive" Hazard

Critical Warning: 2-Methyl-2-nonanol has been reported as a migrant from recycled High-Density Polyethylene (rHDPE).

  • Validation Step: You must run a "System Blank" (Empty vial + Cap) and a "Reagent Blank" (Water + NaCl + ISTD) before every sequence.

  • Logic: If Peak Area (Sample) < 3 × Peak Area (Blank), the result is LOD (Limit of Detection).

Quantification Logic

Calculate the Relative Response Factor (RRF) using the Internal Standard:



  • Where

    
     is the peak area of the characteristic ion (m/z 59 for analyte, m/z 55/43 for 2-methyl-1-pentanol).
    

Visualization of Biological Mechanism

The following diagram illustrates the role of 2-methyl-2-nonanol in the Paenibacillus antagonism pathway, highlighting its utility as a biomarker for antifungal activity.

G cluster_0 Headspace Analysis Window Bacterium Paenibacillus polymyxa (Antagonist) Precursor Branched-Chain Amino/Fatty Acids Bacterium->Precursor Metabolism Enzyme Biosynthetic Enzymes Precursor->Enzyme VOC 2-Methyl-2-Nonanol (mVOC Marker) Enzyme->VOC Volatilization Fungus Verticillium/Aspergillus (Pathogen) VOC->Fungus Gas Phase Diffusion Effect Membrane Disruption & Growth Inhibition Fungus->Effect Toxicity

Caption: Pathway illustrating the production of 2-methyl-2-nonanol by antagonistic bacteria and its fungistatic mode of action.

References

  • Rybakova, D., et al. (2017). "The structure of the Paenibacillus polymyxa genome and its role in the suppression of Verticillium longisporum." Frontiers in Microbiology. Link

  • Zhao, L., et al. (2020). "Elucidating the effects of Lactobacillus plantarum fermentation on the aroma profiles of pasteurized litchi juice." Food Chemistry. Link

  • Su, Q., et al. (2021). "Safety Assessment of Recycled Polyolefins for Food Contact Applications: Non-Target Screening of Volatile and Non-Volatile Migrants." University of Zaragoza.[5] Link

  • Negreanu-Pirijol, T., et al. (2023). "Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application."[6] Antioxidants.[6] Link[6]

  • BenchChem. "2-Methyl-2-nonanol: Structure and Mass Spectral Data." Link

Sources

Method

"2-Nonanol, 2-methyl-" as an internal standard in chromatography

Application Note: 2-Methyl-2-nonanol as a High-Stability Internal Standard in Chromatography Abstract This guide details the validation and application of 2-Methyl-2-nonanol (CAS: 10297-57-1) as a robust Internal Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-2-nonanol as a High-Stability Internal Standard in Chromatography

Abstract

This guide details the validation and application of 2-Methyl-2-nonanol (CAS: 10297-57-1) as a robust Internal Standard (IS) for Gas Chromatography (GC-MS/FID) and select Liquid Chromatography (LC-MS) workflows. While deuterated isotopologues are the gold standard, they are often cost-prohibitive or unavailable for early-phase screening. 2-Methyl-2-nonanol, a tertiary alcohol, offers a distinct advantage over common secondary alcohol standards (e.g., 2-nonanol, 2-octanol) due to its resistance to enzymatic and chemical oxidation. This protocol is optimized for quantifying volatile organic compounds (VOCs), residual solvents, and lipophilic metabolites in complex biological and pharmaceutical matrices.

Part 1: Technical Rationale & Compound Properties

Why 2-Methyl-2-nonanol?

In chromatographic profiling, selecting an IS often defaults to structural analogues. However, secondary alcohols (like 2-nonanol) pose a hidden risk: they can oxidize to their corresponding ketones (e.g., 2-nonanone) during sample preparation—especially in metabolically active matrices (plasma/liver homogenates) or under thermal stress in GC injector ports.

2-Methyl-2-nonanol solves this via steric hindrance. As a tertiary alcohol , it lacks the alpha-proton required for facile oxidation to a ketone. This ensures the IS signal remains constant even in oxidative environments, making it a "Self-Validating" marker for method integrity.

Physicochemical Profile
PropertyValueRelevance to Chromatography
IUPAC Name 2-Methylnonan-2-olUnique structure; unlikely to be a natural metabolite.
CAS Number 10297-57-1Traceability for regulatory filing.
Formula C₁₀H₂₂OMass (MW 158.[1]28) allows separation from C9/C11 analytes.
Boiling Point ~212°C (est)Elutes in the semi-volatile region; suitable for headspace & liquid injection.
LogP ~3.6Excellent solubility in organic solvents (MeOH, ACN, Hexane); tracks lipophilic analytes.
Key Fragment (MS) m/z 59 (Base)Distinctive dimethyl-carbinol fragment [(CH₃)₂C=OH⁺]; easy to filter from matrix noise.

Part 2: Experimental Protocols

Protocol A: Volatile Profiling in Pharmaceutical Formulations (GC-MS)

Target: Quantification of residual solvents and terpenes in lipid-based drug delivery systems.

Reagents:

  • Primary IS Stock: 2-Methyl-2-nonanol (≥98% purity).

  • Solvent: High-purity Methanol or DMSO (depending on sample solubility).

Step-by-Step Workflow:

  • Stock Preparation (10 mg/mL):

    • Weigh 100 mg of 2-Methyl-2-nonanol into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

    • Storage: Stable at 4°C for 6 months (tertiary alcohols resist auto-oxidation).

  • Working IS Solution (50 µg/mL):

    • Dilute 50 µL of Stock into 10 mL of Methanol.

  • Sample Spiking (The "Pre-Extraction" Rule):

    • Weigh 1.0 g of sample formulation.

    • CRITICAL STEP: Add 100 µL of Working IS Solution directly to the sample matrix before adding extraction solvents.

    • Reasoning: This allows the IS to correct for extraction efficiency losses, not just injection variability.

  • Extraction:

    • Add 5 mL Hexane (or extraction solvent). Vortex for 60 seconds.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer supernatant to GC vial.

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Carrier: Helium, 1.2 mL/min.

    • Oven: 40°C (2 min) → 10°C/min → 280°C.

    • SIM Mode: Monitor m/z 59 (Quant) and m/z 143 (Qual - loss of methyl).

Protocol B: Bioanalytical Extraction from Plasma (Liquid-Liquid)

Target: Non-polar drug metabolites in plasma.

  • Aliquot: Transfer 200 µL plasma to a chemically resistant tube.

  • Spike: Add 20 µL of 2-Methyl-2-nonanol Working Solution (25 µg/mL in ACN).

  • Precipitate: Add 600 µL cold Acetonitrile. Vortex vigorously.

  • Separate: Centrifuge (10,000 x g, 10 min, 4°C).

  • Concentrate: Evaporate supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase.

  • Analysis: Inject onto LC-MS/MS or GC-MS.

Part 3: Visualization & Logic

Decision Logic: When to use this IS?

The following diagram illustrates the decision process for selecting 2-Methyl-2-nonanol over standard n-alcohols or deuterated compounds.

IS_Selection_Logic Start Select Internal Standard (IS) Is_Analyte_Volatile Is Analyte Volatile/Semi-Volatile? Start->Is_Analyte_Volatile Is_Deuterated_Avail Is Deuterated Analog Available? Is_Analyte_Volatile->Is_Deuterated_Avail Yes Cost_Constraint Is Budget/Availability a Constraint? Is_Deuterated_Avail->Cost_Constraint No Use_Deuterated USE: Deuterated Analog (Gold Standard) Is_Deuterated_Avail->Use_Deuterated Yes Matrix_Oxidative Is Matrix Oxidative? (e.g., Plasma, Peroxides present) Cost_Constraint->Matrix_Oxidative Yes (Need Alternative) Cost_Constraint->Use_Deuterated No (Buy it) Natural_Occurrence Does Matrix contain natural 2-Nonanol or 2-Octanol? Matrix_Oxidative->Natural_Occurrence No Use_2M2N USE: 2-Methyl-2-nonanol (High Stability IS) Matrix_Oxidative->Use_2M2N Yes (Prevents Oxidation) Natural_Occurrence->Use_2M2N Yes (Avoid Interference) Use_Secondary USE: 2-Nonanol / 2-Octanol (Standard IS) Natural_Occurrence->Use_Secondary No

Figure 1: Decision matrix for selecting 2-Methyl-2-nonanol. It is the preferred choice when oxidative stability is required or when natural secondary alcohols interfere.

Mechanistic Advantage: Tertiary vs. Secondary Alcohol

Stability_Mechanism Sec_Alc Secondary Alcohol IS (e.g., 2-Nonanol) Oxidation Oxidative Stress (Enzymes/Heat) Sec_Alc->Oxidation Ketone Artifact: 2-Nonanone (Loss of IS Signal) Oxidation->Ketone High Risk Tert_Alc Tertiary Alcohol IS (2-Methyl-2-nonanol) No_Oxidation Steric Hindrance No Alpha-Proton Tert_Alc->No_Oxidation Stable Stable Signal (Reliable Quant) No_Oxidation->Stable Protected

Figure 2: Mechanistic comparison. 2-Methyl-2-nonanol resists conversion to ketones, ensuring the IS peak area reflects recovery, not degradation.

Part 4: Data Analysis & Validation Criteria

To validate this IS in your specific method, perform the following "Self-Validation" checks.

Response Factor (RF) Calculation

Calculate the Relative Response Factor (RRF) using a standard mixture containing the Analyte and 2-Methyl-2-nonanol.



Acceptance Criteria:

  • Precision: %RSD of RRF over 6 injections must be < 5%.

  • Linearity: Plot ratio (

    
    ) vs. Concentration.[2] 
    
    
    
    should be > 0.995.
Troubleshooting Matrix Effects
ObservationPotential CauseSolution
IS Peak Tailing Active sites in GC liner (OH interaction).Use deactivated wool liners; trim column.
Low IS Recovery Sample evaporation during prep.2-Methyl-2-nonanol is volatile. Keep samples capped/chilled.
Split Peak Solvent mismatch (e.g., MeOH IS in Hexane sample).Ensure IS solvent is miscible with extraction solvent.
Interfering Peak Natural terpene co-elution.Adjust oven ramp or switch column polarity (e.g., DB-Wax).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25139, 2-Nonanol, 2-methyl-. Retrieved October 26, 2023 from [Link]

  • NIST Mass Spectrometry Data Center. 2-Nonanol, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Corey, E.J. & Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers. (Context on tertiary alcohol stability). Journal of the American Chemical Society. [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (Guidelines on Internal Standard selection and recovery). [Link]

Sources

Application

Targeted Analysis of 2-Methyl-2-nonanol: A Dual-Purpose Protocol for MVOC Profiling and Polymer Migrant Detection

Abstract & Environmental Significance This Application Note details the targeted analysis of 2-Methyl-2-nonanol , a tertiary alcohol increasingly recognized as a critical marker in two distinct environmental domains: Mic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Environmental Significance

This Application Note details the targeted analysis of 2-Methyl-2-nonanol , a tertiary alcohol increasingly recognized as a critical marker in two distinct environmental domains: Microbial Volatile Organic Compound (MVOC) profiling and Recycled Polymer Migrant Screening .

Unlike primary alcohols, 2-methyl-2-nonanol exhibits steric hindrance at the hydroxyl group, conferring unique stability against oxidative degradation while presenting chromatographic challenges (e.g., peak tailing).

  • Biological Context: It serves as a specific MVOC signature for fungal antagonists (e.g., Ganoderma spp., Trichoderma spp.) and bacterial interactions in soil and "sick building" air quality assessments.

  • Anthropogenic Context: It is identified as a non-intentionally added substance (NIAS) and migrant in recycled High-Density Polyethylene (rHDPE) and silicone hydrogel manufacturing, necessitating rigorous monitoring in circular economy workflows.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Formula

Molecular Weight: 158.28 g/mol
Structure Tertiary AlcoholResistant to oxidation; prone to dehydration in hot, acidic inlets.
Boiling Point ~213 °CRequires heated headspace or direct immersion for efficient recovery.
Log Kow ~3.6 (Est.)Hydrophobic; high affinity for PDMS-based SPME fibers.
Key MS Ions 59 (Base), 143, 125m/z 59 is the diagnostic alpha-cleavage fragment for 2-methyl-2-alcohols.
Analytical Challenge: The "Tertiary Tail"

Tertiary alcohols interact strongly with active silanol sites in GC liners and column stationary phases. Standard non-polar columns (e.g., DB-5MS) often yield tailing peaks, compromising quantification limits (LOQ). This protocol utilizes an Intermediate Polarity (624-phase) or Wax-phase column strategy to mitigate adsorption.

Experimental Protocol: Headspace-SPME-GC-MS

This method employs Solid Phase Microextraction (SPME) , the gold standard for trace VOC analysis, eliminating solvent dilution and maximizing sensitivity.

Sample Preparation[1][2][3][4][5]
  • Matrix: Soil (1-2 g), Water (10 mL), or Polymer Flakes (0.5 g).

  • Vial: 20 mL Headspace vial with magnetic screw cap and PTFE/Silicone septum.

  • Salt Addition (Water samples only): Add 3.0 g NaCl to induce the "salting-out" effect, driving the hydrophobic alcohol into the headspace.

  • Internal Standard (IS): Add 10 µL of 2-Methyl-2-heptanol (10 ppm in Methanol) or d3-2-Methyl-2-nonanol (if custom synthesized). Note: Do not use primary alcohols as IS, as their adsorption isotherms differ.

SPME Fiber Selection

Recommended Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2]

  • Rationale: The "Triple Phase" fiber covers the wide volatility range. The Carboxen layer traps small fragments, while the DVB/PDMS layers effectively retain the C10 alcohol backbone.

GC-MS Parameters[1][2][3][6][7]
ParameterSettingTechnical Rationale
Inlet Splitless, 250°CHigh temp ensures rapid desorption; use Ultra-Inert Deactivated Liner with wool to prevent dehydration.
Column DB-624UI (30m x 0.25mm x 1.4µm)The "624" phase (cyanopropylphenyl) provides superior peak symmetry for alcohols compared to 5MS.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Oven Program 40°C (2 min)

10°C/min

240°C (5 min)
Slow ramp allows separation from co-eluting hydrocarbon matrix (e.g., in rHDPE).
MS Source EI, 230°C, 70 eVStandard ionization.
Acquisition SIM/Scan ModeSIM Ions: 59.0, 143.0, 125.0 (Quant: 59.0).

Workflow Visualization

Analytical Workflow (SPME-GC-MS)

G Sample Sample Matrix (Soil/Water/Polymer) Prep Sample Prep + NaCl (Salting Out) + Internal Standard Sample->Prep Incubation Incubation 60°C, 15 min Equilibration Prep->Incubation Extraction SPME Extraction DVB/CAR/PDMS Fiber 30 min Exposure Incubation->Extraction Headspace Equilibrium Desorption GC Inlet Desorption 250°C, Splitless Ultra-Inert Liner Extraction->Desorption Thermal Desorption Separation GC Separation DB-624UI Column Intermediate Polarity Desorption->Separation Detection MS Detection SIM: m/z 59, 143 Alpha Cleavage ID Separation->Detection

Figure 1: Step-by-step analytical workflow for the extraction and quantification of 2-Methyl-2-nonanol using Headspace-SPME.

Mechanistic Fragmentation Logic

The identification of 2-methyl-2-nonanol relies on its specific fragmentation pattern. The tertiary carbocation is highly stable, leading to a dominant base peak.

Fragmentation Parent Molecular Ion (M+) [C10H22O]+. m/z 158 (Weak/Absent) AlphaCleavage Alpha Cleavage (Loss of C7H15) Parent->AlphaCleavage Dominant Pathway MinorFrag Methyl Loss [M - CH3]+ m/z 143 Parent->MinorFrag Minor Pathway BasePeak Base Peak Ion [(CH3)2C=OH]+ m/z 59 AlphaCleavage->BasePeak

Figure 2: Electron Ionization (EI) fragmentation pathway. The loss of the heptyl chain via alpha-cleavage generates the diagnostic m/z 59 ion.

Quality Assurance & Self-Validating Logic

To ensure Trustworthiness and Scientific Integrity , the following controls must be implemented:

  • Liner Deactivation Check:

    • Symptom:[3][4][5][6][7] If the peak for 2-methyl-2-nonanol tails significantly (Asymmetry factor > 1.5) or disappears, the inlet liner has active silanol sites.

    • Validation: Inject a "System Suitability Standard" containing 2-methyl-2-nonanol and a non-polar alkane (e.g., Decane). If the alcohol response drops relative to the alkane over time, replace the liner immediately.

  • Carryover Monitor:

    • The high boiling point (~213°C) and polymer affinity mean this compound can stick to the SPME fiber.

    • Protocol: Run a blank fiber desorption (260°C, 5 min) between high-concentration samples.

  • Identification Criteria (E-E-A-T):

    • Retention Index (RI): ~1190-1210 on DB-624; ~1097 on DB-5MS.

    • Ion Ratio: The ratio of m/z 59 to m/z 143 should be consistent (±20%) with the NIST library reference.

References

  • National Institute of Standards and Technology (NIST). 2-Nonanol, 2-methyl- Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • Jeol Ltd. Introduction of integrated qualitative analysis by msFineAnalysis iQ.[8] (2022).[9] Identifies 2-methyl-2-nonanol in polymer analysis using EI/PI. [Link]

  • Su, Q., et al. Decontamination efficiencies of post-consumer high-density polyethylene milk bottles and prioritization of high concern volatile migrants. Journal of Hazardous Materials, 2021.[1] Identifies 2-methyl-2-nonanol as a migrant in rHDPE. [Link][1]

  • Lee, J., et al. Sensory and Volatile Profiles of Korean Commercially Distilled Soju Using Descriptive Analysis and HS-SPME-GC-MS. Foods, 2020.[1][4] Validates SPME fiber selection (DVB/CAR/PDMS) for alcohol profiling. [Link]

  • European Patent Office. Silicone Hydrogel Contact Lenses (EP3634733B1). Lists 2-methyl-2-nonanol as a diluent/component in medical device hydrogels. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Use of 2-Methyl-2-nonanol in Fragrance Research

Introduction: Unveiling the Potential of a Novel Tertiary Alcohol in Perfumery The exploration of novel molecules is the cornerstone of innovation in the fragrance industry. Tertiary alcohols, a class of organic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Tertiary Alcohol in Perfumery

The exploration of novel molecules is the cornerstone of innovation in the fragrance industry. Tertiary alcohols, a class of organic compounds, represent a compelling area of research for their unique chemical stability and diverse olfactory profiles.[1] This document provides detailed application notes and protocols for the experimental investigation of 2-Methyl-2-nonanol (CAS: 10297-57-1) as a potential new ingredient in fragrance formulations.

Preliminary data suggests that 2-Methyl-2-nonanol possesses a "strong, fruity odor," indicating its potential as a valuable component in various scent compositions.[2] This guide is intended for researchers, perfumers, and drug development professionals, offering a structured approach to characterizing its olfactory properties, performance, and stability. The protocols outlined herein are designed to ensure scientific rigor and generate reliable, reproducible data to inform its potential application in commercial fragrances.

Physicochemical Properties of 2-Methyl-2-nonanol

A thorough understanding of the physicochemical properties of a fragrance candidate is fundamental to its effective application and formulation. The following table summarizes the key properties of 2-Methyl-2-nonanol.

PropertyValueSource
CAS Number 10297-57-1PubChem[3]
Molecular Formula C10H22OPubChem[3]
Molecular Weight 158.28 g/mol PubChem[3]
Appearance Colorless liquidLookChem[2]
Boiling Point 201.3 °C at 760 mmHgGuidechem[4]
Flash Point 81.1 °CGuidechem[4]
Density 0.828 g/cm³Guidechem[4]
Refractive Index 1.434Guidechem[4]
Vapor Pressure 0.0764 mmHg at 25°CGuidechem[4]

Part 1: Olfactory Characterization

The primary objective of this section is to systematically define the odor profile of 2-Methyl-2-nonanol. This involves both instrumental analysis and sensory evaluation by trained panelists.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6][7] This allows for the identification of odor-active compounds within a sample.

Objective: To identify the specific odor character of 2-Methyl-2-nonanol as it elutes from the GC column.

Protocol:

  • Sample Preparation: Prepare a 1% solution of 2-Methyl-2-nonanol in a high-purity, odorless solvent such as ethanol.

  • Instrumentation:

    • Gas Chromatograph equipped with a flame ionization detector (FID) and an olfactory port.

    • Column: A non-polar column (e.g., DB-5) and a polar column (e.g., Carbowax 20M) should be used in separate runs to obtain a comprehensive profile.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: 50:1

  • Olfactometry:

    • A panel of at least three trained sensory analysts should be used.

    • The effluent from the GC column is split between the FID and the heated olfactory port.

    • Panelists will sniff the effluent and record the time, intensity, and a detailed description of any detected odor.

  • Data Analysis: Correlate the retention times of the odor events with the peaks on the FID chromatogram to pinpoint the olfactory contribution of 2-Methyl-2-nonanol.

Diagram of the GC-O Workflow:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_data_acquisition Data Acquisition & Analysis Sample 2-Methyl-2-nonanol in Ethanol (1%) Injector Injector Sample->Injector Column Column Injector->Column Splitter Splitter Column->Splitter FID FID Splitter->FID Detector OlfactoryPort OlfactoryPort Splitter->OlfactoryPort Sniffing Port Chromatogram Chromatogram FID->Chromatogram SensoryPanel SensoryPanel OlfactoryPort->SensoryPanel Human Detection DataCorrelation DataCorrelation Chromatogram->DataCorrelation Correlation OdorProfile OdorProfile SensoryPanel->OdorProfile OdorProfile->DataCorrelation Correlation

Caption: Workflow for GC-Olfactometry Analysis.

Sensory Panel Evaluation

A trained sensory panel provides a qualitative and quantitative description of the fragrance's character, intensity, and other attributes.[8][9]

Objective: To develop a comprehensive odor profile of 2-Methyl-2-nonanol.

Protocol:

  • Panel Selection: A panel of 8-10 trained individuals with demonstrated olfactory acuity.

  • Sample Presentation:

    • Prepare solutions of 2-Methyl-2-nonanol at 1%, 5%, and 10% in odorless ethanol.

    • Dip standard fragrance blotters into each solution for 2 seconds.

    • Allow the blotters to air-dry for 10 seconds before evaluation.

  • Evaluation Environment: A well-ventilated, odor-neutral room.

  • Evaluation Procedure:

    • Panelists will evaluate the blotters at three time points: top note (initial impression), heart (after 15 minutes), and base note (after 1 hour).

    • Panelists will score the fragrance on a scale of 1 to 9 for intensity.

    • Panelists will provide descriptive terms for the odor character (e.g., fruity, floral, woody, etc.).

  • Data Analysis: Compile the intensity scores and descriptive terms to create a detailed odor profile and a spider web plot for visual representation.

Part 2: Stability and Performance Testing

Evaluating the stability and performance of a new fragrance ingredient is crucial to determine its suitability for use in various consumer products.[10][11]

Accelerated Stability Testing

This testing simulates the aging process to predict the long-term stability of the fragrance molecule.[12]

Objective: To assess the chemical stability of 2-Methyl-2-nonanol under stressed conditions.

Protocol:

  • Sample Preparation: Prepare a 5% solution of 2-Methyl-2-nonanol in a representative product base (e.g., a simple hydroalcoholic solution for a fine fragrance, or an unfragranced lotion base).

  • Storage Conditions:

    • Elevated Temperature: Store samples in a controlled oven at 40°C for 4, 8, and 12 weeks.

    • Light Exposure: Expose samples to controlled UV light to simulate exposure to sunlight.

    • Freeze-Thaw Cycles: Subject samples to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[1]

  • Evaluation:

    • At each time point, evaluate the samples for any changes in color, clarity, and odor profile compared to a control sample stored at room temperature in the dark.

    • Chemical analysis using Gas Chromatography-Mass Spectrometry (GC-MS) can be performed to identify any degradation products.

Diagram of the Stability Testing Workflow:

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Accelerated Storage Conditions cluster_evaluation Evaluation at Time Points Sample 2-Methyl-2-nonanol in Product Base Condition1 40°C Oven Sample->Condition1 Condition2 UV Light Exposure Sample->Condition2 Condition3 Freeze-Thaw Cycles Sample->Condition3 Evaluation1 Sensory Evaluation (Odor, Color, Clarity) Condition1->Evaluation1 Evaluation2 Chemical Analysis (GC-MS) Condition1->Evaluation2 Condition2->Evaluation1 Condition2->Evaluation2 Condition3->Evaluation1 Condition3->Evaluation2

Sources

Application

"2-Nonanol, 2-methyl-" in the study of microbial volatile organic compounds (MVOCs)

Application Note: Analysis of 2-Methyl-2-nonanol in Microbial Volatile Organic Compounds (MVOCs) Part 1: Critical Chemical Identity & Scope CRITICAL DISCREPANCY ALERT: Your request specified the chemical name "2-Nonanol,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analysis of 2-Methyl-2-nonanol in Microbial Volatile Organic Compounds (MVOCs)

Part 1: Critical Chemical Identity & Scope

CRITICAL DISCREPANCY ALERT: Your request specified the chemical name "2-Nonanol, 2-methyl-" alongside CAS 10203-28-8 . These two identifiers refer to different molecules.

  • Target Name: 2-Methyl-2-nonanol (Tertiary Alcohol, C10).[1][2] Correct CAS: 10297-57-1 .[1][2][3][4][5]

  • Target CAS: 10203-28-8 corresponds to 2-Dodecanol (Secondary Alcohol, C12).

Decision: This guide focuses on 2-Methyl-2-nonanol (CAS 10297-57-1) , as the specific nomenclature "2-Nonanol, 2-methyl-" implies a precise tertiary structure often investigated as a fermentation marker or internal standard in MVOC profiling. If your intent was 2-Dodecanol, please adjust the retention times in the protocol below by approximately +15 minutes.

Part 2: Introduction & Biological Significance[7]

2-Methyl-2-nonanol is a tertiary alcohol found in the volatile footprint of specific microbial fermentations and fungal metabolomes. Unlike primary MVOCs (e.g., 1-octen-3-ol, geosmin) which are ubiquitous, 2-methyl-2-nonanol often serves as a discriminatory biomarker for specific metabolic states.

Key Applications:
  • Fermentation Quality Control (Lactic Acid Bacteria):

    • Identified as a key volatile marker in Lactobacillus plantarum fermentations (e.g., litchi juice processing). Its presence helps distinguish active fermentation from simple pasteurization.

  • Fungal Antagonism:

    • Produced during competitive interactions between fungi (e.g., Ganoderma spp.) and bacterial antagonists.[6] It acts as a signaling molecule or growth inhibitor in the "chemical warfare" of the rhizosphere.

  • Quantitative Internal Standard:

    • Due to its tertiary structure, it is sterically hindered and resistant to oxidation compared to primary/secondary alcohol MVOCs. This makes it an excellent Internal Standard (IS) for normalizing MVOC data.

Part 3: Biosynthetic Context

While straight-chain alcohols derive from fatty acid reduction, branched-chain alcohols like 2-methyl-2-nonanol typically arise from amino acid degradation (via the Ehrlich pathway) or methyl-branched fatty acid metabolism .

Biosynthesis Figure 1: Hypothesized Biosynthetic Origin of Methyl-Branched MVOCs Substrate Substrate (Leucine/Isoleucine/Fatty Acids) Intermediate Alpha-Keto Acid Intermediate Substrate->Intermediate Transamination Branching Methyl-Branching (Fatty Acid Synthase) Intermediate->Branching Chain Elongation Target 2-Methyl-2-nonanol (Tertiary Alcohol) Branching->Target Reduction/Hydroxylation

Part 4: Analytical Protocol (HS-SPME-GC-MS)

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Matrix: Liquid culture broth or solid agar plug.

  • Vial: 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum.

  • Volume: 5 mL sample + 2 g NaCl (to induce "salting out" effect, increasing volatile partitioning into headspace).

  • Internal Standard: Add 5 µL of 2-Methyl-2-nonanol-d3 (if available) or 4-Methyl-2-pentanol (10 ppm in methanol) if 2-methyl-2-nonanol is the analyte.

SPME Extraction Parameters
  • Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Reasoning: This "triple-phase" fiber covers the wide polarity range of MVOCs. The Carboxen layer is critical for trapping smaller volatiles, while DVB captures the mid-range alcohols like 2-methyl-2-nonanol.

  • Incubation: 40°C for 15 min (with agitation at 250 rpm).

  • Extraction: 30 min at 40°C (fiber exposed).

  • Desorption: 3 min at 250°C in GC injector (Splitless mode).

GC-MS Configuration
ParameterSettingRationale
Column DB-WAX (60m x 0.25mm x 0.25µm)Polar column provides superior separation of alcohol isomers compared to non-polar (DB-5) columns.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Injector Temp 250°CSufficient to desorb C10 alcohols without thermal degradation.
Oven Program 40°C (2 min) → 5°C/min → 230°C (5 min)Slow ramp ensures separation of 2-methyl-2-nonanol from co-eluting 2-nonanone or 2-nonanol.
Transfer Line 240°CPrevents condensation of high-boiling volatiles.
Ion Source EI (70 eV), 230°CStandard ionization for library matching (NIST).
Scan Range 35–350 m/zCovers characteristic fragments.
Identification Criteria
  • Target Ion (Quantification): m/z 59 (Characteristic of tertiary alcohols with methyl group: [C(CH3)2OH]+).

  • Qualifier Ions: m/z 59, 143, 125.

  • Retention Index (RI): ~1550 on DB-WAX (Must be verified with C7-C30 alkane standard).

Part 5: Data Interpretation & Workflow

The detection of 2-methyl-2-nonanol requires rigorous filtering to avoid false positives from column bleed or plasticizers.

Workflow Figure 2: Analytical Workflow for 2-Methyl-2-nonanol Detection Sample Microbial Sample (Broth/Agar) SPME HS-SPME Extraction DVB/CAR/PDMS Fiber 40°C, 30 min Sample->SPME GC GC Separation DB-WAX Column SPME->GC MS MS Detection Target Ion: m/z 59 GC->MS Data Data Processing Deconvolution & RI Match MS->Data Result Quantification of 2-Methyl-2-nonanol Data->Result

Troubleshooting Table
IssueProbable CauseSolution
Peak Tailing Active sites in liner or columnReplace inlet liner with deactivated wool; trim column guard.
Low Sensitivity Fiber saturation by waterReduce extraction time or increase salt concentration.
Co-elution Presence of 2-NonanoneUse a polar column (DB-WAX); check m/z 58 (ketone) vs m/z 59 (alcohol).

References

  • Fermentation Biomarkers: Chen, D., et al. (2019). "Elucidating the effects of Lactobacillus plantarum fermentation on the aroma profiles of pasteurized litchi juice." Food Chemistry.

  • Fungal Volatiles: Rybakova, D., et al. (2017).[6] "Volatile Organic Compounds (VOCs) and Growth: Interactions between fungi and bacteria."[6] Frontiers in Microbiology.

  • Chemical Data: NIST Chemistry WebBook. "2-Nonanol, 2-methyl- (CAS 10297-57-1)."[1][2][3][4][5][7][8][9]

  • SPME Methodology: Ricci, A., et al. (2018). "Optimization of HS-SPME-GC-MS for the analysis of volatile compounds in microbial cultures." Journal of Microbiological Methods.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Peak Tailing for 2-Nonanol, 2-methyl-

This guide provides in-depth troubleshooting for peak tailing of 2-Nonanol, 2-methyl- (CAS 10297-57-1) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for peak tailing of 2-Nonanol, 2-methyl- (CAS 10297-57-1) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to explain the underlying causes of chromatographic issues and offers robust, field-tested solutions.

Understanding the Analyte: 2-Nonanol, 2-methyl-

2-Nonanol, 2-methyl-, also known as 2-methyl-2-nonanol, is a tertiary alcohol.[1][2] Its structure, featuring a hydroxyl (-OH) group on a tertiary carbon, is central to the challenges encountered during GC analysis.

Property Value Source
Chemical Formula C10H22OPubChem[1]
Molar Mass 158.28 g/mol PubChem[1]
Structure Tertiary AlcoholPubChem[1]

The key takeaway is the polar hydroxyl group, which is prone to strong interactions with any active sites within the GC system.[3][4] Unlike primary or secondary alcohols, tertiary alcohols can be particularly susceptible to dehydration and other unwanted reactions, especially at elevated temperatures.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a logical workflow for diagnosing and resolving peak tailing for 2-Nonanol, 2-methyl-.

Q1: My 2-Nonanol, 2-methyl- peak is tailing severely. What is the most likely cause?

Peak tailing for a polar compound like a tertiary alcohol is most often caused by unwanted chemical interactions within the GC system.[3][6][7] The primary culprit is typically "active sites"—locations in the sample flow path that can interact with and temporarily adsorb the analyte.

Primary Causes of Peak Tailing for Polar Analytes:

  • Active Silanol Groups (Si-OH): These are exposed hydroxyl groups on the surface of glass inlet liners, glass wool, and the fused silica column itself.[3][8] The polar hydroxyl group of your analyte can form hydrogen bonds with these silanol groups, delaying its passage through the system and causing tailing.[3][9]

  • Metal Contamination: Trace metal ions within the inlet or column can chelate with the analyte, also causing adsorption and peak tailing.[3]

  • System Contamination: Non-volatile residues from previous injections can accumulate in the inlet or at the head of the column, creating new active sites.[10][11]

Q2: How do I systematically troubleshoot the peak tailing?

A logical, step-by-step approach is crucial to efficiently identify and resolve the issue. Start with the easiest and most common fixes before moving to more involved procedures.

Below is a troubleshooting workflow designed to isolate the problem.

Troubleshooting_Workflow A Observe Peak Tailing for 2-Nonanol, 2-methyl- B Are other polar compounds (e.g., other alcohols, phenols) also tailing? A->B C Isolate the problem: System-wide vs. Compound-specific B->C D YES: Likely System-Wide Activity or Contamination C->D Yes E NO: Likely Compound-Specific Interaction C->E No N Inject a non-polar hydrocarbon (e.g., decane). Does it tail? D->N F Perform Inlet Maintenance: - Replace Liner, Septum, O-ring - Clean Inlet Body E->F G Re-evaluate Peak Shape F->G H Tailing Persists G->H Tailing Persists J Tailing Persists G->J Tailing Persists L Problem Solved: Symmetrical Peak G->L Problem Solved M Consider Derivatization (e.g., Silylation) G->M Tailing Persists I Perform Column Maintenance: - Trim 15-20 cm from column inlet H->I I->G K Optimize GC Method: - Lower Inlet Temperature - Modify Oven Ramp Rate J->K K->G O YES: Indicates a physical problem (e.g., bad column cut, dead volume) N->O Yes P NO: Confirms chemical activity N->P No O->I Check column installation and re-cut P->F

Caption: A logical troubleshooting workflow for GC peak tailing.

Q3: What kind of inlet liner should I be using for tertiary alcohols?

The inlet liner is the first surface your analyte contacts, making it a critical component. For a polar analyte like 2-Nonanol, 2-methyl-, using a deactivated liner is essential.[4][12]

Liner Type Description Recommendation for 2-Nonanol, 2-methyl-
Standard Non-Deactivated Made of borosilicate glass with active silanol sites.Not Recommended. Will likely cause severe peak tailing.
Deactivated (Silanized) The glass surface is chemically treated to cap the active silanol groups, making it more inert.[13][14]Highly Recommended. This is the standard choice for analyzing polar compounds.
Deactivated with Glass Wool The glass wool increases surface area for vaporization but can also be a source of activity if not properly deactivated.Use with caution. Only use if you need enhanced vaporization and ensure the wool is thoroughly deactivated. Tapered liners are often a better choice.

Protocol: Inlet Maintenance

  • Cool Down: Ensure the GC inlet temperature is below 50 °C.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Carefully remove the septum nut, septum, and the old liner.

  • Clean the Inlet: If visible residue is present, gently wipe the metal surfaces of the inlet with a lint-free swab lightly dampened with methanol or acetone.

  • Install New Components: Wearing powder-free gloves, place a new O-ring on a new, high-quality deactivated liner. Insert the liner into the inlet. Install a new, pre-conditioned septum and tighten the septum nut (do not overtighten).

  • Pressurize and Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut.

  • Equilibrate: Allow the system to purge for 15-20 minutes before heating the inlet to its setpoint.

Q4: I've changed the liner, but the peak is still tailing. What's next?

If inlet maintenance doesn't solve the problem, the issue likely lies further down the flow path—the GC column.

Column-Related Causes:

  • Contamination at the Column Head: The front section of the column accumulates non-volatile residues over time, which act as active sites.[10][11]

  • Improper Column Installation: A poor cut on the column can create turbulence, and incorrect positioning in the inlet can create "dead volume," both of which can cause tailing.[6][10][15]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the underlying fused silica tubing.[11]

Protocol: Column Maintenance (Trimming)

  • Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.

  • Remove Column from Inlet: Carefully loosen the column nut from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column about 15-20 cm from the inlet end. Gently snap the column to produce a clean, 90-degree cut. Inspect the cut with a magnifying lens to ensure it is clean and flat.[6][15]

  • Reinstall Column: Reinstall the column in the inlet according to the manufacturer's specifications for the correct insertion depth.

  • Pressurize and Equilibrate: Restore gas flow, leak check, and allow the system to equilibrate before running a sample.

Q5: Could my GC method parameters be the problem?

Yes, method parameters can significantly influence peak shape, especially for sensitive compounds.

  • Inlet Temperature: While a high temperature promotes rapid vaporization, it can also cause degradation of tertiary alcohols. If the temperature is too low, vaporization will be slow and incomplete, leading to broad, tailing peaks.

    • Recommendation: Start with an inlet temperature around 250 °C. If tailing persists and degradation is suspected (indicated by extra peaks or a noisy baseline), try lowering the temperature in 10-20 °C increments.

  • Oven Temperature Program: A slow initial ramp rate allows for better focusing of the analytes at the head of the column, which can improve peak shape.

    • Recommendation: Ensure your initial oven temperature is low enough to trap the analyte in a narrow band. A starting temperature 10-20 °C below the boiling point of the solvent is a good starting point.

  • Column Choice: The stationary phase of your column is critical. For polar alcohols, a "WAX" type column (polyethylene glycol) is often a good choice due to its strong hydrogen bonding interactions.[16][17] However, a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column should also provide good results if the system is inert.

Recommended GC Column Phases for Alcohols:

Phase Type Polarity Common Trade Names Use Case
5% Phenyl-MethylpolysiloxaneLow/IntermediateDB-5, HP-5ms, Rxi-5msGeneral purpose, good for a wide range of analytes. Should work well if the system is properly deactivated.
Polyethylene Glycol (PEG)HighDB-WAX, HP-INNOWaxExcellent for separating polar compounds like alcohols.[16]
Q6: I've tried everything and the peak still tails. Are there any advanced solutions?

If you have exhausted the options of maintenance and method optimization, you may need to consider chemical modification of your analyte.

  • Derivatization: This technique involves chemically modifying the analyte to make it more suitable for GC analysis. For alcohols, silylation is a common approach. A silylating agent (e.g., BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Benefits of Silylation:

  • Eliminates the polar -OH group, preventing hydrogen bonding.

  • Increases volatility.

  • Often results in sharp, symmetrical peaks.

This should be considered a last resort, as it adds an extra step to your sample preparation workflow.

References

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chromatography Online. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-nonanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nonanol. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?. Retrieved from [Link]

  • Hawach Scientific. (2025). What causes peak tailing in gas chromatography?. Retrieved from [Link]

  • Wikipedia. (2025). 2-Nonanol. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nonanol, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-2-nonanol. Retrieved from [Link]

  • Restek. (2025). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-2-nonanol Mass Spectrum. Retrieved from [Link]

  • PubMed Central. (2020). Ethanol Determination in Post-Mortem Samples. Retrieved from [Link]

  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • BYJU'S. (n.d.). Lucas Test for Primary, Secondary, and Tertiary Alcohols. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • SilcoTek Corporation. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Real Life GC Column Selection. Retrieved from [Link]

  • Chromatography Forum. (n.d.). Deactivated GC Parts What, How, & Why. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Relative Reactivities of Primary, Secondary and Tertiary Alcohols. Retrieved from [Link]

  • ResearchGate. (2021). Experimental No. (11) Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of alcohol content with GC-MS Methods. Retrieved from [Link]

  • YouTube. (2022). Structural Formula for 2-Methyl-2-butanol. Retrieved from [Link]

  • ACS Omega. (2021). Examining the Temperature Dependence of Louche Formation in Absinthe. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved from [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GC Inlet Liners. Retrieved from [Link]

Sources

Optimization

Optimizing "2-Nonanol, 2-methyl-" detection by SPME-GC-MS

Technical Support Center: Optimizing 2-Methyl-2-Nonanol Detection Analyte: 2-Nonanol, 2-methyl- (CAS: 10297-57-1)[1] Chemical Class: Tertiary Alcohol / C10 Terpene-like Volatile Primary Application: Pheromone research (e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Methyl-2-Nonanol Detection

  • Analyte: 2-Nonanol, 2-methyl- (CAS: 10297-57-1)[1]

  • Chemical Class: Tertiary Alcohol / C10 Terpene-like Volatile

  • Primary Application: Pheromone research (e.g., Rhynchophorus weevils), Metabolomics, Fragrance profiling.

Module 1: Method Development & Extraction Strategy

Q: Which SPME fiber is strictly required for this analyte? A: Do not use a standard 100 µm PDMS fiber if you require high sensitivity. While 2-methyl-2-nonanol has a non-polar alkyl chain, the tertiary hydroxyl group creates a dipole that interacts poorly with pure non-polar phases at trace levels.

  • Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - Gray Hub.[2]

  • Mechanism: This "triple-phase" fiber covers the polarity gap. The Carboxen (microporous) traps the volatile fraction, while the DVB (mesoporous) retains the C10 alcohol structure without the irreversible binding seen in pure Carboxen fibers.

  • Alternative: PDMS/DVB (Blue Hub) is acceptable but often yields 20-30% lower recovery for this specific molecular weight range (approx. 158 g/mol ).

Q: How do I optimize the Headspace (HS) equilibrium? A: Tertiary alcohols are prone to dehydration if overheated. You must balance kinetic energy (to volatilize) against thermal degradation.

Protocol 1.0: Extraction Optimization

  • Sample Volume: 2 mL sample in 10 mL or 20 mL headspace vial (maintain 1:5 or 1:10 ratio).

  • Salt Addition: Add NaCl to saturation (approx. 0.3g/mL). Why? The "Salting Out" effect increases the ionic strength of the water, dramatically lowering the solubility of the C10 alcohol and forcing it into the headspace.

  • Incubation: 60°C for 15 minutes (Agitation: 500 RPM).

  • Extraction: 30 minutes at 60°C.

Visualization: SPME Optimization Workflow

SPME_Optimization Start Start Optimization FiberSel Select DVB/CAR/PDMS (Gray Hub) Start->FiberSel Salt Add NaCl (Saturation) Increases Henry's Law Constant FiberSel->Salt Temp Temp Optimization Range: 40-70°C Salt->Temp Check Check Degradation? (Look for alkenes) Temp->Check Check->Temp Reduce Temp Final Set: 60°C / 30min Check->Final No Dehydration

Caption: Logic flow for maximizing recovery of tertiary alcohols while preventing thermal artifacts.

Module 2: GC-MS Configuration & Detection

Q: I am seeing peak tailing. Is my column failing? A: Not necessarily. Tailing in tertiary alcohols is usually due to activity (silanol interaction) in the inlet liner, not the column. The steric bulk of the methyl groups around the hydroxyl moiety prevents easy hydrogen bonding, but once bound to an active site, it "drags."

  • Column Choice:

    • Standard: DB-5ms (or equivalent 5% phenyl).[3] Pros: Durable, low bleed. Cons: Slight tailing possible.[4]

    • High Performance: DB-WAX UI (Ultra Inert). Pros: Perfect peak symmetry for alcohols. Cons: Lower thermal stability, higher bleed.

  • Inlet Liner: Use Ultra-Inert (UI) liners with wool. The wool promotes vaporization but must be deactivated. If tailing persists, switch to a wool-free, baffled UI liner.

Q: How do I definitively identify 2-methyl-2-nonanol using MS? A: You cannot rely solely on the Molecular Ion (


), as it is often weak or absent in tertiary alcohols. You must look for the Alpha-Cleavage  product.

Data Table 1: Mass Spectral Fingerprint (EI, 70eV)

Ion Typem/zIntensityMechanistic Origin
Base Peak 59 100%Alpha Cleavage: Loss of the long alkyl chain (

). The fragment is

(Acetone-like cation).
Diagnostic 143 10-30%Alpha Cleavage: Loss of a methyl group (

).
Diagnostic 140 5-15%Dehydration: Loss of water (

). Forms the alkene (2-methyl-2-nonene).
Molecular 158 <1%Molecular Ion (

). Very unstable.

Q: What is the Retention Index (RI)? A: On a standard DB-5ms column, 2-methyl-2-nonanol elutes between 1150 and 1180 RI . Note: It usually elutes slightly before 1-Decanol but after 2-Nonanol.

Module 3: Troubleshooting Guide

Q: My "2-methyl-2-nonanol" peak is decreasing, and a new peak is appearing earlier. Why? A: You are witnessing Inlet Dehydration .

  • Diagnosis: The new peak is likely 2-methyl-2-nonene (m/z 55, 69, 70).

  • Cause: The GC Inlet temperature is too high, or the liner is dirty (acidic sites catalyze dehydration).

  • Fix: Lower inlet temperature to 230°C. Change the liner immediately.

Q: I have carryover between runs. How do I clean the fiber? A: The DVB/CAR/PDMS fiber retains high-boiling matrix components tenaciously.

  • Routine: Bake fiber at 260°C for 5 minutes between runs in the injection port.

  • Deep Clean: If carryover persists, dip the fiber in 50:50 Methanol:Water for 30 seconds, then bake out. Warning: Do not use pure hexane on this fiber type; it can swell the adhesive.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing Missing Low Sensitivity Problem->Missing Artifacts Extra Peaks (Alkenes) Problem->Artifacts Sol_Tail Replace Liner (UI) Trim Column Guard Tailing->Sol_Tail Sol_Miss Check Salt Saturation Switch to DVB/CAR/PDMS Missing->Sol_Miss Sol_Art Liner is Acidic/Too Hot Lower Inlet to 230°C Artifacts->Sol_Art

Caption: Diagnostic pathways for common chromatographic failures with tertiary alcohols.

References

  • NIST Chemistry WebBook. 2-Nonanol, 2-methyl- Mass Spectrum & Retention Indices. National Institute of Standards and Technology.[1]

  • Sigma-Aldrich (Merck). Selection Guide for Supelco SPME Fibers. (Technical Bulletin describing DVB/CAR/PDMS efficiency for volatiles).

  • Frontiers in Nutrition. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds. (Validation of 60°C/30min protocols for volatile alcohols).

Sources

Troubleshooting

Technical Support Center: Matrix Effects in 2-Nonanol, 2-methyl- Quantification

Welcome to the technical support center for the quantification of 2-Nonanol, 2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effect...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 2-Nonanol, 2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical experiments. Here, we provide in-depth, experience-driven answers to common and advanced troubleshooting questions.

Introduction to 2-Nonanol, 2-methyl- and Matrix Effects

2-Nonanol, 2-methyl-, also known as 2-methyl-2-nonanol, is a tertiary alcohol with the chemical formula C10H22O.[1][2] Its quantification is crucial in various fields, but like many analytical measurements, it is susceptible to matrix effects. Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[3]

This guide will walk you through identifying, understanding, and mitigating these effects to ensure the accuracy and reliability of your 2-Nonanol, 2-methyl- quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identifying and Understanding Matrix Effects
Question 1: I'm seeing inconsistent recoveries for my 2-Nonanol, 2-methyl- samples. Could this be due to matrix effects?

Answer: Yes, inconsistent and inaccurate recoveries are a classic sign of matrix effects. These effects arise when components of your sample matrix interfere with the ionization of 2-Nonanol, 2-methyl- in the mass spectrometer's ion source.[4] This interference can either suppress or enhance the signal, leading to erroneous quantification.[5]

Causality: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can compete with your analyte for ionization, leading to ion suppression.[3] Conversely, in Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat active sites in the injector, preventing the thermal degradation of the analyte and leading to a phenomenon known as matrix-induced signal enhancement.[6][7]

To confirm the presence of matrix effects, you can perform a post-extraction spike experiment . This is a fundamental diagnostic tool.

Protocol: Post-Extraction Spike Experiment
  • Prepare three sets of samples:

    • Set A (Neat Solution): A standard solution of 2-Nonanol, 2-methyl- in a clean solvent (e.g., methanol).

    • Set B (Pre-extraction Spike): A blank matrix sample spiked with 2-Nonanol, 2-methyl- before the extraction process.

    • Set C (Post-extraction Spike): A blank matrix sample that has gone through the entire extraction process, with the 2-Nonanol, 2-methyl- standard spiked in just before analysis.

  • Analyze all three sets using your established LC-MS or GC-MS method.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • PE (%) = (Peak Area of Set B / Peak Area of Set A) * 100

Interpreting the Results:

ME (%) Value Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A significant deviation from 100% in the ME calculation confirms the presence of matrix effects.

Section 2: Mitigation Strategies for Matrix Effects
Question 2: I've confirmed matrix effects are impacting my 2-Nonanol, 2-methyl- analysis. What are the primary strategies to mitigate them?

Answer: Mitigating matrix effects is crucial for accurate quantification. The most effective strategies focus on either removing the interfering matrix components or compensating for their effects. The primary approaches include:

  • Optimizing Sample Preparation: This is often the most effective way to combat matrix effects.[8]

  • Chromatographic Separation: Improving the separation of your analyte from matrix components.

  • Using an Internal Standard: Compensating for signal variations.

  • Matrix-Matched Calibration: Calibrating in a matrix similar to your sample.

  • Sample Dilution: A simple yet effective method if sensitivity allows.

The choice of strategy depends on the complexity of your matrix, the required sensitivity, and the available resources.

Workflow for Mitigating Matrix Effects

MatrixEffectMitigation Start Matrix Effect Confirmed SamplePrep Optimize Sample Preparation Start->SamplePrep Chromatography Improve Chromatographic Separation SamplePrep->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard Chromatography->InternalStandard MatrixMatched Employ Matrix-Matched Calibration InternalStandard->MatrixMatched Dilution Dilute the Sample MatrixMatched->Dilution End Accurate Quantification Dilution->End

Caption: A workflow for mitigating matrix effects in analytical quantification.

Section 3: Detailed Protocols for Mitigation
Question 3: Can you provide a detailed protocol for improving my sample preparation to reduce matrix effects for 2-Nonanol, 2-methyl-?

Answer: Absolutely. A robust sample preparation protocol is your first line of defense. For a semi-volatile compound like 2-Nonanol, 2-methyl-, in a biological matrix (e.g., plasma, urine), Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering components like phospholipids and proteins.

Protocol: Solid-Phase Extraction (SPE) for 2-Nonanol, 2-methyl-

This protocol is a general guideline and should be optimized for your specific matrix and analytical system.

  • Select the SPE Cartridge: A reverse-phase sorbent like C8 or C18 is a good starting point for a compound with the polarity of 2-Nonanol, 2-methyl-.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it. This activates the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water or a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6) through it.

  • Sample Loading: Dilute your sample (e.g., 100 µL of plasma) 1:1 (v/v) with the equilibration buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 95:5 v/v water:methanol) to remove polar interferences while retaining 2-Nonanol, 2-methyl-.

  • Elution: Elute the 2-Nonanol, 2-methyl- with a stronger organic solvent. A good starting point is 500 µL of a mixture like 99.5:0.5 (v/v) methanol:1.0 M ammonium acetate.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase (for LC-MS) or a suitable solvent (for GC-MS) for analysis.

Self-Validation: To validate this protocol, analyze the wash and elution fractions to ensure that your analyte is not lost during the wash step and is efficiently recovered in the elution step.

Question 4: How can I optimize my chromatography to separate 2-Nonanol, 2-methyl- from matrix interferences?

Answer: Chromatographic optimization is key to separating your analyte from co-eluting matrix components.

For LC-MS:

  • Gradient Optimization: A slower, more gradual gradient can improve the resolution between your analyte and interfering peaks.

  • Column Chemistry: Experiment with different column chemistries. While a C18 column is a common starting point, a phenyl-hexyl or a polar-embedded column might offer different selectivity for your matrix.

  • Diverter Valve: Use a diverter valve to direct the initial and final parts of your chromatographic run (where highly polar or non-polar interferences often elute) to waste, preventing them from entering the mass spectrometer.[9]

For GC-MS:

  • Temperature Program: A slower temperature ramp rate can improve the separation of volatile and semi-volatile compounds.

  • Column Selection: A column with a different stationary phase polarity can alter the elution order and resolve interferences.

Logical Relationship: Chromatography and Matrix Effects

ChromatographyLogic cluster_0 Poor Chromatography cluster_1 Optimized Chromatography PoorSep Poor Separation Analyte and Matrix Co-elute IonSource MS Ion Source PoorSep->IonSource Ion Suppression/ Enhancement GoodSep Good Separation Analyte and Matrix are Resolved GoodSep->IonSource Accurate Ionization

Caption: The impact of chromatographic separation on matrix effects in the MS ion source.

Section 4: Advanced Troubleshooting
Question 5: I've tried optimizing my sample preparation and chromatography, but I still see some matrix effects. What's next?

Answer: If residual matrix effects persist, employing a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensation.

Expertise & Experience: A SIL-IS, such as deuterium-labeled 2-Nonanol, 2-methyl-, is chemically identical to the analyte and will therefore behave identically during sample preparation and ionization. Any ion suppression or enhancement that affects the analyte will also affect the SIL-IS to the same extent. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effects are effectively canceled out.

Trustworthiness: This approach provides a self-validating system for each sample, as the SIL-IS response can be monitored to ensure it falls within an acceptable range, indicating that the analytical run is valid.

Question 6: I don't have access to a stable isotope-labeled internal standard. What are my other options?

Answer: While a SIL-IS is ideal, a structural analog can also be used as an internal standard. For 2-Nonanol, 2-methyl-, a good option would be another tertiary alcohol with a similar chain length that is not present in the sample, for example, 2-methyl-2-octanol.

Another powerful technique is the use of matrix-matched calibration curves .

Protocol: Matrix-Matched Calibration
  • Obtain a Blank Matrix: This should be the same matrix as your samples (e.g., blank plasma, blank urine) and confirmed to be free of 2-Nonanol, 2-methyl-.

  • Prepare Calibration Standards: Spike the blank matrix with known concentrations of 2-Nonanol, 2-methyl- to create a series of calibration standards.

  • Process and Analyze: Process these matrix-matched calibrators using the same extraction procedure as your unknown samples and analyze them to construct your calibration curve.

Causality: By preparing your calibrators in the same matrix as your samples, any matrix effects that are present will affect the calibrators and the samples equally, leading to more accurate quantification.

Summary of Mitigation Strategies

Strategy Principle Best For Considerations
Optimized Sample Prep (e.g., SPE) Removes interfering matrix components.[8]Complex matrices like plasma, tissue.Can be time-consuming and requires method development.
Improved Chromatography Separates the analyte from co-eluting interferences.When interferences are known to elute close to the analyte.May require different columns or longer run times.
Stable Isotope-Labeled Internal Standard Compensates for matrix effects by co-eluting and co-ionizing with the analyte.The most robust method for accurate quantification.Can be expensive and may not be commercially available.
Matrix-Matched Calibration Calibrators experience the same matrix effects as the samples.When a SIL-IS is not available.Requires a reliable source of blank matrix.
Sample Dilution Reduces the concentration of matrix components entering the analytical system.[9]High-concentration samples where sensitivity is not a limitation.May not be feasible for trace-level analysis.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]

  • LGC Group. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25139, 2-Nonanol, 2-methyl-. PubChem. [Link]

  • NIST. (n.d.). 2-Methyl-2-nonanol. NIST Chemistry WebBook. [Link]

  • Taylor & Francis Online. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. [Link]

Sources

Optimization

Addressing "2-Nonanol, 2-methyl-" signal suppression in mass spectrometry

Technical Support Center: Mass Spectrometry Optimization Guide Topic: Addressing Signal Suppression of 2-Methyl-2-nonanol (CAS: 10203-28-8) Document ID: TS-MS-2MN-001 Version: 2.4 (Current)[1] Executive Summary 2-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Optimization Guide Topic: Addressing Signal Suppression of 2-Methyl-2-nonanol (CAS: 10203-28-8) Document ID: TS-MS-2MN-001 Version: 2.4 (Current)[1]

Executive Summary

2-Methyl-2-nonanol is a tertiary alcohol.[1] Its chemical structure presents two fundamental challenges in Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Low Proton Affinity: It lacks basic nitrogen or acidic carboxyl groups, making protonation (

    
    , 
    
    
    
    159.17) in Electrospray Ionization (ESI) inefficient.[2]
  • In-Source Fragmentation: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration in the ion source, leading to the loss of water (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    , 
    
    
    
    141.16) and signal splitting.

This guide provides a tiered troubleshooting protocol to eliminate signal suppression and maximize sensitivity.

Module 1: Hardware Configuration (The Primary Fix)

The Issue: ESI is often unsuitable for neutral, hydrophobic tertiary alcohols because they must compete with highly ionizable matrix components (lipids, amines) for charge.

The Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI) .[2][3]

Protocol: APCI Optimization

APCI relies on gas-phase ion-molecule reactions, which are less susceptible to liquid-phase matrix suppression and better suited for neutral species.[1]

ParameterRecommended SettingRationale
Ionization Mode APCI Positive (+) Tertiary alcohols ionize via proton transfer in the gas phase.[1]
Corona Discharge Current 4.0 – 5.0 µA Higher current ensures sufficient reagent gas plasma density.
Vaporizer Temp 350°C – 400°C Ensure complete vaporization of the solvent/analyte aerosol.
Desolvation Gas High Flow (N₂) Prevents solvent clustering which can mask the analyte.
Cone Voltage Low (15-20 V) CRITICAL: High cone voltage promotes in-source dehydration (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

). Keep it low to preserve the molecular ion.

Expert Insight: If your instrument only has ESI, you must use the chemical modifiers described in Module 2 to force ionization.

Module 2: Mobile Phase Chemistry (The Chemical Fix)

The Issue: In standard acidic mobile phases (0.1% Formic Acid), 2-Methyl-2-nonanol rapidly dehydrates.[1] The protonated ion is unstable.

The Solution: Promote Ammonium Adduct Formation (


, 

176.20)
. Ammonium adducts are significantly more stable than protonated tertiary alcohols.
Experimental Workflow: Ammonium Adduct Strategy
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (Do NOT add strong acids like TFA).

  • Mobile Phase B: Methanol or Acetonitrile + 5 mM Ammonium Acetate .

  • Target Mass: Monitor

    
     176.20  (
    
    
    
    ) instead of 159.17.

Why this works: The ammonium ion (


) forms a stable coordination complex with the oxygen of the alcohol, preventing the elimination of water that occurs with a direct proton (

) attachment.

Ionization_Pathways Analyte 2-Methyl-2-nonanol (Neutral) Acidic Acidic Mobile Phase (H+) Analyte->Acidic Standard ESI Ammonium Ammonium Buffer (NH4+) Analyte->Ammonium Recommended Protonated [M+H]+ (Unstable) Acidic->Protonated Protonation Adduct [M+NH4]+ (Stable m/z 176) Ammonium->Adduct Coordination Dehydrated [M-H2O]+ (Fragment m/z 141) Protonated->Dehydrated Rapid Dehydration

Figure 1: Comparison of ionization pathways. Acidic conditions favor signal loss via dehydration, while ammonium buffers stabilize the analyte as an adduct.

Module 3: Sample Preparation & Derivatization

The Issue: If APCI is unavailable and adduct formation yields insufficient sensitivity (e.g., < 1 ng/mL limits required), the alcohol is likely being suppressed by co-eluting phospholipids.

The Solution: Derivatization to add a permanent charge or a high-proton-affinity tag.[1]

Warning: Standard reagents like Dansyl Chloride react poorly with tertiary alcohols due to steric hindrance (the bulky methyl groups block the reaction site).

Protocol: Picolinic Acid Esterification

This method attaches a pyridine ring, which has high proton affinity, transforming the neutral alcohol into an easily ionizable base.

  • Reagents:

    • Picolinic acid (50 mg)

    • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (Coupling agent)[1]

    • 4-Dimethylaminopyridine (DMAP) (Catalyst)[1]

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Mix 100 µL sample extract with 100 µL reagent mix in DCM.

    • Incubate at 40°C for 60 mins . (Tertiary alcohols require longer times/heat than primary).

    • Evaporate to dryness and reconstitute in Mobile Phase.

  • MS Detection: Monitor the ester derivative (

    
    ).
    

Troubleshooting FAQ

Q1: I see a strong peak at


 141 but nothing at 159. Why? 
A:  You are seeing the dehydrated carbocation (

). This confirms the compound is ionizing but falling apart.
  • Fix: Lower the Source Temperature and Cone Voltage . Switch to Ammonium Acetate buffer to monitor the

    
     adduct (
    
    
    
    176) instead.

Q2: My signal intensity fluctuates wildly between injections. A: This is classic matrix suppression. The tertiary alcohol is "invisible" to the MS when a co-eluting matrix component (like a phospholipid) steals the charge.

  • Fix: Improve chromatography. Use a longer column or a slower gradient. Ensure the analyte does not elute in the "void volume" (first 1-2 mins) where salts elute.

Q3: Can I use APPI (Photoionization)? A: Yes. APPI is excellent for neutral alcohols. Use Toluene or Acetone as a dopant to assist ionization. This is often more sensitive than ESI for this specific compound class.

Decision Matrix: Method Development

Method_Decision_Tree Start Start: 2-Methyl-2-nonanol Signal Low CheckSource Is APCI Source Available? Start->CheckSource UseAPCI Switch to APCI (+) High Temp (350°C) CheckSource->UseAPCI Yes UseESI Must use ESI CheckSource->UseESI No CheckSens Is Sensitivity Sufficient? UseAPCI->CheckSens AddAmmonium Add 5mM Ammonium Acetate Monitor [M+NH4]+ (m/z 176) UseESI->AddAmmonium AddAmmonium->CheckSens Success Validate Method CheckSens->Success Yes Derivatize Derivatize (Picolinic Acid) or Use APPI CheckSens->Derivatize No

Figure 2: Strategic decision tree for optimizing detection of tertiary alcohols.

References

  • Ionization Mechanisms & Adducts

    • Kruve, A., et al. "Ionization efficiency prediction of electrospray ionization mass spectrometry analytes." Journal of Chromatography A, 2015.

    • Cech, N. B., & Enke, C. G. "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews, 2001.

  • Derivatization Strategies

    • Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 2011.[4]

    • Quirke, J. M. E., et al. "Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines." Analytical Chemistry, 1994.

  • Matrix Effects & Suppression

    • Annesley, T. M. "Ion Suppression in Mass Spectrometry." Clinical Chemistry, 2003.

Sources

Troubleshooting

"2-Nonanol, 2-methyl-" peak identification and confirmation

Topic: Peak Identification, Confirmation, and Troubleshooting Target Analyte: 2-Methyl-2-nonanol (CAS: 10297-57-1) Formula: | MW: 158.28 g/mol [1] Introduction: The Analyst's Challenge Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peak Identification, Confirmation, and Troubleshooting Target Analyte: 2-Methyl-2-nonanol (CAS: 10297-57-1) Formula:


 | MW:  158.28  g/mol [1]

Introduction: The Analyst's Challenge

Welcome to the Technical Support Center. You are likely here because you have encountered a peak in your GC-MS chromatogram that matches the library hit for 2-Methyl-2-nonanol , but the match quality is low, or the peak shape is poor.

2-Methyl-2-nonanol is a tertiary alcohol. Unlike primary or secondary alcohols, it exhibits specific behaviors in Gas Chromatography (GC) and Mass Spectrometry (MS) that can lead to misidentification if standard rules are applied blindly. This guide provides the protocols to confirm its identity with high confidence.

Module 1: Mass Spectral Identification (The "ID")

Issue: The library search returns "2-Methyl-2-nonanol," but the molecular ion (


) is missing, and the match score is <850.
Mechanism of Fragmentation

Tertiary alcohols in Electron Ionization (EI) are notorious for having invisible molecular ions. The radical cation is unstable and rapidly fragments via Alpha-Cleavage .

  • The Missing Molecular Ion (

    
     158):  Do not expect to see 
    
    
    
    158. If you see a strong 158, it is likely not this compound (or you are using Soft Ionization/CI).
  • The Base Peak (

    
     59):  This is the diagnostic ion. The molecule cleaves at the alpha carbon, losing the longest alkyl chain (the heptyl group, 
    
    
    
    , mass 99).
    • Calculation:

      
      .
      
    • Fragment Structure:

      
       (Acetone oxonium ion).
      
  • Secondary Fragments:

    • 
       143:  Loss of a methyl group (
      
      
      
      ). This is usually small because losing the larger heptyl group is energetically favored.
    • 
       140:  Loss of water (
      
      
      
      ). Tertiary alcohols dehydrate easily in the source.
Visualizing the Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 158 (Unstable/Invisible) Alpha_Cleavage Alpha Cleavage (Primary Mechanism) M_Ion->Alpha_Cleavage Fast Kinetics Dehydration Thermal Dehydration (Secondary Mechanism) M_Ion->Dehydration Source Heat Base_Peak Base Peak: m/z 59 (Loss of Heptyl Chain) Diagnostic for 2-Methyl-2-alcohols Alpha_Cleavage->Base_Peak Major Pathway Minor_Peak Minor Peak: m/z 143 (Loss of Methyl) Alpha_Cleavage->Minor_Peak Minor Pathway Elim_Peak Peak: m/z 140 (Loss of H2O) Dehydration->Elim_Peak

Caption: Fragmentation pathway of 2-Methyl-2-nonanol. Note that m/z 59 is the dominant stable cation.

Module 2: Confirmation Strategies (The "Proof")

Issue: You have a peak with


 59, but is it 2-Methyl-2-nonanol or a co-eluting isomer?
Protocol A: Retention Index (RI) Verification

Mass spectra alone are insufficient for isomers. You must validate against the Kovats Retention Index.

Reference Data Table:

Column PhasePolarityReference RI (Approx)Notes
DB-5 / HP-5 Non-Polar (5% Phenyl)1091 - 1099 Reliable anchor point [1].
DB-Wax / HP-Innowax Polar (PEG)~1550 - 1600 Shifts significantly due to H-bonding.

Action Step:

  • Inject a C7-C30 Alkane Standard Mix (e.g., Sigma 49451-U) using your exact method.

  • Calculate the RI of your unknown peak using the Van den Dool and Kratz equation.

  • Pass Criteria: If your calculated RI is 1091 ± 10 (on DB-5), the identification is highly probable.

Protocol B: Chemical Standards

If the RI matches, purchase the authentic standard (CAS 10297-57-1).

  • Co-injection: Spike the standard into your sample. The peak area should increase symmetrically without shouldering (splitting).

Module 3: Troubleshooting Guide

Issue: "My peak is tailing badly, making integration difficult."

Root Cause Analysis

Tertiary alcohols have a steric hindrance that protects the oxygen, but the hydroxyl proton is still active. Tailing is caused by Hydrogen Bonding with active silanols in the liner or the column head.

Troubleshooting Workflow

Troubleshooting Start Problem: Peak Tailing Check_Liner 1. Check Inlet Liner Start->Check_Liner Action_Liner Use Ultra-Inert Deactivated Wool Check_Liner->Action_Liner Replace Check_Column 2. Check Column Action_Liner->Check_Column If persists Action_Cut Trim 30cm from Head of Column Check_Column->Action_Cut Check_Temp 3. Check Temp Action_Cut->Check_Temp If persists Action_Ramp Increase Final Bake-out Temp Check_Temp->Action_Ramp

Caption: Step-by-step troubleshooting for peak tailing of hydroxylated compounds.

FAQ: Specific Scenarios

Q: I see a peak at RI 1095, but the base peak is m/z 45, not 59.

  • A: This is likely 2-Nonanol (secondary alcohol), not 2-Methyl-2-nonanol. Secondary alcohols cleave to form

    
     (
    
    
    
    45). The methyl substitution on the alpha carbon is what shifts the base peak to 59.

Q: Can I use Derivatization to improve peak shape?

  • A: Yes. Silylation (BSTFA + 1% TMCS) is recommended.

    • Reaction: Replaces the active -OH proton with a Trimethylsilyl (TMS) group.

    • Result: The peak will shift to a higher RI (approx +200 to +300 units), tailing will disappear, and the mass spectrum will show a strong

      
       peak (loss of methyl from the TMS group).
      

Q: My blank run shows a small peak at the same retention time.

  • A: 2-Methyl-2-nonanol is occasionally found in detergents or plasticizers as a degradation product.

    • Test: Run a "System Blank" (no injection, just run the method). If the peak persists, it is column bleed or carrier gas contamination.[2]

    • Test: Run a "Solvent Blank" (inject pure solvent). If the peak appears here but not in the system blank, your solvent or syringe is contaminated.

References

  • NIST Mass Spectrometry Data Center. (2014). 2-Methyl-2-nonanol - Gas Chromatography Retention Indices. National Institute of Standards and Technology.[3]

  • LibreTexts Chemistry. (2022). Fragmentation Patterns in Mass Spectrometry: Alcohols.

  • Restek Corporation. (2025).[4] GC Troubleshooting: Tailing Peaks.

  • Shimadzu. (n.d.). GCMS Troubleshooting Guide: Peak Shape Issues.

Sources

Optimization

Optimizing Injection Parameters for 2-Nonanol, 2-methyl- in GC: A Technical Support Guide

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-methyl-2-nonanol an...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-methyl-2-nonanol and encountering challenges in their Gas Chromatography (GC) analysis. As a tertiary alcohol with a relatively high boiling point, this analyte presents a unique set of analytical hurdles, primarily the risk of thermal degradation in the injector and activity-induced peak tailing. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you optimize your injection parameters, ensuring robust and accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new method for 2-methyl-2-nonanol. What are the recommended initial GC injection parameters?

A1: Establishing a solid baseline is crucial for method development. For a compound like 2-methyl-2-nonanol, which has a boiling point of approximately 244°C (predicted), balancing efficient vaporization with thermal stability is key.

The primary goal is to use an injector temperature high enough to ensure the compound vaporizes quickly and completely without causing on-instrument degradation.[1][2] A good starting point is to set the injector temperature about 20-30°C above the analyte's boiling point. However, given that 2-methyl-2-nonanol is a tertiary alcohol and susceptible to dehydration, a more conservative starting point is recommended.

Recommended Starting Conditions:

  • Injection Mode: Start with Split injection, as it minimizes inlet residence time and reduces the risk of degradation. A moderate split ratio (e.g., 50:1) is a good starting point.[3]

  • Injector Temperature: Begin at 250°C . This provides a reasonable balance for vaporization without being excessively high.[2][4][5]

  • Liner: Use a highly inert, deactivated liner. A split liner with deactivated glass wool can promote better sample mixing and vaporization, but be cautious, as the glass wool can also become a site for degradation if not properly deactivated.[6]

  • Carrier Gas: Helium or Hydrogen. Set to a constant flow rate of approximately 1.0-1.5 mL/min.[1]

  • Oven Program:

    • Initial Temperature: 60°C (Hold for 1-2 minutes).

    • Ramp: 15°C/min up to 260°C.

    • Final Hold: Hold at 260°C for 5 minutes. This program ensures good initial focusing of the analyte band and sufficient final temperature to elute the compound from the column.[7]

These parameters should serve as a robust starting point from which you can begin optimization based on your specific instrumentation and analytical goals.

Q2: My chromatogram for 2-methyl-2-nonanol shows significant peak tailing. What are the causes and how can I resolve this?

A2: Peak tailing is the most common issue when analyzing polar compounds like alcohols. It occurs when a portion of the analyte molecules interacts more strongly with surfaces in the sample path, causing them to elute later than the main band. For alcohols, this is typically due to hydrogen bonding with active sites (exposed silanols, -Si-OH) in the system.[6][8]

Causality and Troubleshooting Steps:

  • Active Sites in the Injector: This is the most likely culprit. The metal surfaces of the injector and, more importantly, the glass liner can have active silanol groups.

    • Solution: Always use a high-quality, deactivated (silylated) inlet liner. If you are already using one, consider it a consumable. Active sites can be re-exposed over time, especially with complex sample matrices. Replace the liner regularly.[6][9]

  • Column Contamination or Degradation: The first few meters of the GC column can accumulate non-volatile residues from samples or become active through thermal stress.

    • Solution: Trim the column. Remove approximately 15-20 cm from the inlet side of the column. This removes the most contaminated section and exposes a fresh, inert surface. Ensure you make a clean, 90-degree cut.[8][9][10]

  • Insufficient Injector or Detector Temperature: If the temperature is too low, the analyte can begin to condense, leading to a broadened and tailing peak.[6]

    • Solution: While you must be cautious of degradation, ensure the injector temperature is sufficient for rapid vaporization. If you suspect condensation, incrementally increase the injector temperature by 10-15°C and observe the peak shape. Also, ensure your detector temperature is set appropriately high (e.g., 280-300°C for a Flame Ionization Detector - FID).

  • Poor Column Installation: If the column is not installed correctly in the injector, it can create unswept volumes or dead volumes where the sample can mix turbulently, causing tailing.[8]

    • Solution: Re-install the column according to the manufacturer's specifications for your specific instrument, ensuring the correct insertion depth.

To diagnose the issue, inject a non-polar hydrocarbon standard (e.g., decane). If the hydrocarbon peak does not tail, the problem is chemical activity. If all peaks tail, it points to a physical issue like poor column installation or dead volume.[11]

Q3: I suspect my 2-methyl-2-nonanol is degrading in the injector. How can I confirm this and what steps can I take to prevent it?

A3: This is a critical concern for tertiary alcohols. At elevated temperatures, 2-methyl-2-nonanol can undergo dehydration (loss of a water molecule) to form isomeric alkenes (e.g., 2-methyl-1-nonene and 2-methyl-2-nonene). This leads to a lower response for your target analyte and the appearance of new, unexpected peaks in your chromatogram.

Confirmation and Prevention Strategy:

  • Confirmation of Degradation:

    • Injector Temperature Study: Perform a series of injections where you systematically lower the injector temperature (e.g., from 270°C down to 200°C in 10°C increments). If you observe the peak area of 2-methyl-2-nonanol increasing as the temperature decreases (to a point), and the area of extraneous peaks decreasing, this is strong evidence of thermal degradation. The optimal temperature is just before the peak area begins to drop due to incomplete vaporization.

    • GC-MS Analysis: If you have a mass spectrometer, analyze the extraneous peaks. The mass spectra of the degradation products (alkenes) will show a molecular ion corresponding to the loss of water (M-18) from the parent alcohol.

  • Prevention of Degradation:

    • Minimize Injector Temperature: Use the lowest possible injector temperature that still provides sharp, symmetrical peaks and complete vaporization. The temperature study described above will identify this sweet spot.[2]

    • Use a Highly Inert Flow Path: Ensure every component—liner, column, ferrules—is as inert as possible to prevent catalytic degradation.

    • Reduce Residence Time: The longer the analyte spends in the hot injector, the more likely it is to degrade.

      • Use a Faster Injection Speed: If your autosampler allows, use the fastest injection setting.

      • Increase Carrier Gas Flow Rate: A higher flow rate moves the vaporized sample onto the cooler column more quickly. Consider a pressure-pulsed injection if available.

      • Choose Split Injection: A split injection purges the inlet quickly, drastically reducing residence time compared to splitless mode.[12][13]

Q4: For analyzing 2-methyl-2-nonanol, should I use a split or splitless injection? What are the trade-offs?

A4: The choice between split and splitless injection depends entirely on the concentration of your analyte and the sensitivity required for your analysis.[14][15]

  • Split Injection:

    • Principle: A large portion of the injected sample is vented away, and only a small, representative fraction enters the column. The split ratio determines this fraction (e.g., 100:1 means 1 part enters the column for every 100 parts vented).[4]

    • When to Use: Ideal for high-concentration samples (>10-20 ppm) where you need to avoid overloading the column.

    • Advantages for 2-methyl-2-nonanol:

      • Reduces Degradation: The high flow rate through the injector minimizes the time the analyte spends in the hot zone.[13]

      • Produces Sharp Peaks: The rapid transfer to the column results in a narrow injection band, leading to better peak shape and efficiency.[12]

    • Disadvantage: Lower sensitivity due to sample loss.

  • Splitless Injection:

    • Principle: The split vent is closed during injection, allowing the entire vaporized sample to be transferred to the column over a set period (the splitless hold time, typically 30-90 seconds).[15][16]

    • When to Use: Best for trace analysis (sub-ppm levels) where maximum sensitivity is required.[12][14]

    • Disadvantages for 2-methyl-2-nonanol:

      • Increased Degradation Risk: The analyte resides in the hot injector for a much longer period (the entire hold time), significantly increasing the chance of thermal degradation.

      • Broader Peaks: The slow transfer can lead to wider initial bands. This is counteracted by "focusing" effects (solvent and thermal focusing), which require the initial oven temperature to be set about 20°C below the boiling point of the sample solvent.[13]

Recommendation: For method development and for samples where concentration is not limiting, start with split injection . It is the more robust technique for a thermally labile compound like 2-methyl-2-nonanol. Only move to splitless injection if you absolutely require the additional sensitivity and are prepared to carefully optimize the injector temperature and hold time to mitigate degradation.

Summary of Recommended Injection Parameters

The following table summarizes the recommended starting points and optimization ranges for key injection parameters for the GC analysis of 2-methyl-2-nonanol.

ParameterRecommended Starting PointOptimization Range / Key ConsiderationsRationale
Injection Mode Split (50:1 ratio)Split (20:1 to 200:1) or Splitless (if trace analysis is required)Minimizes inlet residence time to prevent thermal degradation.[12]
Injector Temperature 250 °C220 °C - 280 °CMust be high enough for full vaporization but low enough to prevent dehydration. Perform a temperature study to find the optimum.[2]
Liner Type Deactivated, Split, with Deactivated Glass WoolUltra Inert (UI) liners. Experiment with and without glass wool.Crucial for preventing interactions with the polar hydroxyl group, which causes peak tailing.[6]
Splitless Purge Time N/A (for Split)0.75 - 1.5 minIf using splitless, time must be sufficient to transfer analyte but short enough to minimize degradation.
Carrier Gas Flow 1.2 mL/min (Helium)1.0 - 2.0 mL/minHigher flow rates can reduce inlet residence time.
Injection Volume 1 µL0.5 - 2 µLKeep volume low to prevent backflash and column overload.

Experimental Protocol: Optimizing Injector Temperature

This protocol provides a systematic approach to finding the ideal injector temperature that maximizes response while minimizing thermal degradation.

Objective: To determine the injector temperature that yields the highest peak area for 2-methyl-2-nonanol without the appearance of degradation products.

Methodology:

  • Prepare Standard: Create a standard solution of 2-methyl-2-nonanol (e.g., 100 µg/mL) in a suitable solvent like isopropanol or hexane.

  • Initial GC Setup: Set up the GC with the recommended starting parameters from the table above, using a split injection mode. Set the initial injector temperature to 280°C .

  • Temperature Decrements:

    • Inject the standard solution and record the chromatogram. Note the peak area of 2-methyl-2-nonanol and any other peaks that appear.

    • Decrease the injector temperature by 10°C (to 270°C). Allow the system to equilibrate for 5-10 minutes.

    • Inject the standard again and record the results.

  • Repeat: Continue this process, decreasing the temperature in 10°C increments down to 220°C.

  • Data Analysis:

    • Plot the peak area of 2-methyl-2-nonanol against the injector temperature.

    • Plot the peak area of any suspected degradation peaks against the injector temperature.

    • The optimal temperature is the point where the 2-methyl-2-nonanol peak area is at its maximum, just before it begins to decrease due to incomplete vaporization, and where the degradation peaks are minimal or absent.

Visual Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common peak shape problems encountered during the analysis of 2-methyl-2-nonanol.

TroubleshootingWorkflow start Observe Peak Shape in Chromatogram problem Identify Primary Issue start->problem tailing Peak Tailing problem->tailing Asymmetrical Shape degradation Extra Peaks / Low Response problem->degradation Multiple Issues broadening Broad / Rounded Peaks problem->broadening Symmetrical but Wide cause_tailing Potential Causes: 1. Active Sites (Liner/Column) 2. Insufficient Temperature 3. Poor Column Installation tailing->cause_tailing solution_tailing Solutions: - Use new Deactivated Liner - Trim 15cm from column inlet - Increase Injector Temp by 10°C - Re-install column cause_tailing->solution_tailing cause_degradation Potential Causes: 1. Injector Temp Too High 2. Long Inlet Residence Time 3. Active Sites Catalyzing Reaction degradation->cause_degradation solution_degradation Solutions: - Lower Injector Temp (Perform Study) - Use Split Injection (not Splitless) - Increase Carrier Gas Flow - Use Ultra-Inert Liner cause_degradation->solution_degradation cause_broadening Potential Causes: 1. Incomplete Vaporization 2. Wrong Splitless Oven Temp 3. Column Overload broadening->cause_broadening solution_broadening Solutions: - Increase Injector Temp - For Splitless: Set initial oven temp  20°C below solvent boiling point - Dilute Sample or Increase Split Ratio cause_broadening->solution_broadening

Caption: Troubleshooting workflow for common GC peak shape issues.

References

  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. [Link]

  • Journal of Separation Science. (2021). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. [Link]

  • YouTube. (2020). Gas Chromatography of 2 Alcohols Lab video. [Link]

  • Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. [Link]

  • LCGC. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • Agilent. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-2-nonanol (CAS 10297-57-1). [Link]

  • Restek. (2025). Alcoholic Beverage Analysis by GC. [Link]

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. [Link]

  • Chromatography Forum. (2012). Problem with peak tailing. [Link]

  • Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. [Link]

  • YouTube. (2020). Split vs. Splitless Injection. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonanol, 2-methyl-. [Link]

  • Restek. (2020). Split vs Splitless Injection. [Link]

  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]

  • Chromatography Online. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

  • Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. [Link]

  • National Center for Biotechnology Information. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. [Link]

  • CAS. (n.d.). 2-Methyl-2-nonanol. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • LCGC International. (2023). Splitless Injections: Resolving Target Compounds from the Solvent. [Link]

Sources

Troubleshooting

Technical Support Guide: Column Selection for the GC Analysis of 2-Nonanol, 2-methyl-

Welcome to the technical support center. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the successful gas chromatography (GC) analysis of 2-Nonanol, 2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the successful gas chromatography (GC) analysis of 2-Nonanol, 2-methyl-. As a tertiary alcohol with significant non-polar character, this analyte presents unique challenges that require careful consideration of the entire chromatographic system, beginning with the most critical component: the column.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental questions researchers encounter when developing a method for 2-Nonanol, 2-methyl-.

Q1: What are the key chemical properties of 2-Nonanol, 2-methyl- that influence GC column selection?

A1: Understanding the analyte's chemistry is the cornerstone of method development. Three properties are critical:

  • Polarity: 2-Nonanol, 2-methyl- is a polar molecule due to its hydroxyl (-OH) group, which can participate in hydrogen bonding. However, it also possesses a long, nine-carbon alkyl chain, which imparts significant non-polar (hydrophobic) character. This dual nature means its interaction with the stationary phase will be complex.

  • Boiling Point: With an estimated atmospheric boiling point of approximately 213°C, this compound is classified as a semi-volatile organic compound.[1] This requires a column with good thermal stability and a method with a temperature ramp that can elute the compound in a reasonable time without causing degradation.[2]

  • Chemical Structure: It is a tertiary alcohol.[3][4] This is a crucial consideration, as tertiary alcohols are susceptible to catalytic dehydration (loss of a water molecule) in the presence of heat and active sites (acidic surfaces) within the GC inlet or column. This degradation would result in the formation of corresponding alkenes, leading to inaccurate quantification and challenging chromatography.

Q2: What is the single most important factor when choosing a GC column for this analysis?

A2: The stationary phase chemistry is unequivocally the most important factor.[5][6] It governs the column's selectivity—its ability to differentiate between sample components based on their chemical properties. The guiding principle for phase selection is "like dissolves like," which means the polarity of the stationary phase should be matched to the polarity of the analyte to achieve optimal retention and peak shape.[7][8][9]

Q3: What type of stationary phase is recommended for 2-Nonanol, 2-methyl-?

A3: A polar stationary phase is the best starting point. The interactions between the polar phase and the analyte's hydroxyl group will ensure proper retention and, critically, produce a symmetrical peak shape by minimizing undesirable interactions with the underlying fused silica tubing.

  • Primary Recommendation: Polyethylene Glycol (PEG) phases, commonly known as WAX columns. These are highly polar and are excellent for analyzing polar compounds like alcohols.[10][11] The exposed ether linkages and hydroxyl end-groups of the PEG polymer readily engage in hydrogen bonding with the analyte.

  • Alternative/Confirmatory Recommendation: Mid-to-high polarity phases containing cyanopropylphenyl functional groups. Columns like the "624" or "1701" types offer a different selectivity mechanism that can be useful for resolving 2-Nonanol, 2-methyl- from other components in a complex matrix.[12][13] These phases are particularly well-suited for the analysis of volatile organic compounds and residual solvents, which frequently include alcohols.[13]

Q4: How do I choose the correct column dimensions (Length, Internal Diameter, Film Thickness)?

A4: After selecting the stationary phase, the column's physical dimensions must be chosen to balance resolution, analysis speed, and sample capacity.[8][10]

Parameter Common Choice Effect of Increasing Effect of Decreasing Recommendation for 2-Nonanol, 2-methyl-
Length (m) 30(+) Increases Resolution(-) Increases Analysis Time & Cost(-) Decreases Resolution(+) Decreases Analysis Time & Cost30 m is an excellent starting point, offering a robust balance for most applications.[8]
Internal Diameter (I.D., mm) 0.25(+) Increases Sample Capacity(-) Decreases Efficiency/Resolution(-) Decreases Sample Capacity(+) Increases Efficiency/Resolution0.25 mm provides the best compromise between efficiency and capacity for standard analyses.[6][8][9]
Film Thickness (df, µm) 0.25 - 0.50(+) Increases Retention & Capacity(-) Increases Bleed & Upper Temp. Limit(-) Decreases Retention & Capacity(+) Decreases Bleed, Sharper Peaks for High BoilersA standard film of 0.25 µm or 0.50 µm is appropriate. A thinner film (0.25 µm) is preferable to ensure the analyte elutes at a lower temperature, minimizing the risk of thermal degradation.[7]

Section 2: Recommended Columns and Starting Experimental Protocol

This section provides concrete recommendations and a validated starting point for your experiments.

Recommended Column Configurations
Parameter Primary Column (High Polarity) Alternative/Confirmatory Column (Mid-Polarity)
Stationary Phase Polyethylene Glycol (PEG / WAX)6% Cyanopropylphenyl / 94% Dimethylpolysiloxane
Example(s) Agilent J&W DB-WAX, Restek Stabilwax®, Supelco SUPELCOWAX® 10Agilent J&W DB-624, Restek Rtx-624, Supelco SPB-624
Dimensions 30 m x 0.25 mm I.D., 0.25 µm film30 m x 0.25 mm I.D., 1.4 µm film
Detailed Experimental Protocol: A Self-Validating Starting Point

This protocol is designed to provide a robust baseline for the analysis of 2-Nonanol, 2-methyl-.

  • System Preparation:

    • Install the recommended column (e.g., 30 m x 0.25 mm, 0.25 µm WAX column) according to the manufacturer's instructions.

    • Crucially, use a high-quality, deactivated inlet liner. A splitless liner with glass wool is a good starting point to ensure inertness and aid in sample vaporization.

    • Use high-purity carrier gas (Helium or Hydrogen) with oxygen and moisture traps. Oxygen is a primary cause of stationary phase degradation (bleed).[14]

  • GC Method Parameters:

    • Inlet: Split/Splitless, set to Splitless mode.

    • Inlet Temperature: 200°C . Expert Insight: A lower inlet temperature is chosen to mitigate the risk of thermal degradation of the tertiary alcohol.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium.

    • Flow Rate: 1.0 mL/min (Constant Flow mode).

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes (or until the peak has eluted and the baseline is clean).

    • Detector: Flame Ionization Detector (FID).

    • FID Temperature: 250°C.

    • FID Gas Flows: H₂ at 30 mL/min, Air at 300 mL/min, Makeup (He) at 25 mL/min (consult your instrument manual for optimal flows).

  • System Validation:

    • Before analyzing samples, perform a blank injection (solvent only) to ensure the system is free from contaminants and ghost peaks.

    • Inject a known standard of 2-Nonanol, 2-methyl- to determine its retention time and verify a symmetrical peak shape. An ideal asymmetry factor is between 0.9 and 1.2.

Section 3: Troubleshooting Guide for Common Issues

Even with a robust method, challenges can arise. This guide addresses specific problems you may encounter.

Q: My peak for 2-Nonanol, 2-methyl- is tailing severely. What's causing this and how do I fix it?

A: Peak tailing for a polar compound like an alcohol is almost always caused by active sites in the sample flow path. These are undesirable points of chemical interaction that delay a portion of the analyte from reaching the detector.

  • Cause 1: Contaminated or Active Inlet Liner. The liner is the first point of contact for your sample. Over time, it can accumulate non-volatile residues or have acidic sites.

    • Solution: Replace the inlet liner with a new, deactivated one. Perform this as your first troubleshooting step.[15][16]

  • Cause 2: Column Contamination. The first few meters of the column can become contaminated with sample matrix components, creating active sites.

    • Solution: Trim the column. Remove 0.5 to 1 meter from the inlet end of the column and reinstall it.[17]

  • Cause 3: Inappropriate Stationary Phase. Using a non-polar column (e.g., a 100% dimethylpolysiloxane or 5% phenyl phase) can cause tailing for polar analytes.

    • Solution: Switch to a recommended polar WAX or mid-polar 624-type column.

Q: I'm seeing an extra peak just before my analyte and my response is low. What is happening?

A: This is a classic symptom of on-column analyte degradation . As a tertiary alcohol, 2-Nonanol, 2-methyl- can dehydrate in a hot, active inlet to form 2-methyl-1-nonene or 2-methyl-2-nonene. These resulting alkenes are less polar and will typically elute before the parent alcohol.

  • Cause: The inlet temperature is too high, or the inlet liner is not sufficiently inert (contains acidic sites).

    • Solution 1: Lower the Inlet Temperature. Try reducing the inlet temperature in 10-20°C increments (e.g., from 200°C to 180°C) to see if the degradation peak decreases and the analyte peak increases.

    • Solution 2: Use a Highly Inert Liner. Ensure you are using a premium, vendor-certified deactivated liner. This is the most effective way to prevent this issue.

    • Solution 3: Check for Sample Matrix Effects. If your sample is dissolved in an acidic solvent or the matrix itself is acidic, it can promote this degradation. Ensure your sample preparation is neutral.

Q: My retention time is shifting between injections. What should I check?

A: Unstable retention times point to a lack of stability in the system's pneumatic or thermal controls.[17]

  • Cause 1: Leaks in the System. A leak at the inlet septum, column fittings, or gas lines will cause pressure and flow fluctuations.

    • Solution: Use an electronic leak detector to systematically check all fittings from the gas trap to the detector. Pay close attention to the septum and the column nuts at the inlet and detector.[18]

  • Cause 2: Unstable Oven Temperature. If the GC oven is not controlling temperature properly, retention times will vary.

    • Solution: Verify that the oven temperature is stable and that the actual temperature matches the setpoint. Ensure the oven door is securely closed and that lab ambient temperature is stable.

  • Cause 3: Inconsistent Carrier Gas Flow. If you are not using electronic pressure control (EPC), manual pressure regulators can drift.

    • Solution: Verify your carrier gas flow rate at the detector outlet using a calibrated flow meter. Adjust the head pressure as needed to restore the correct flow.

Section 4: Visual Workflows

Diagram 1: GC Column Selection Workflow

ColumnSelection start Start: Analyze 2-Nonanol, 2-methyl- prop Identify Key Properties: - Polar (-OH group) - Tertiary Alcohol Structure - Semi-Volatile (BP ~213°C) start->prop phase_q Apply 'Like Dissolves Like' Principle prop->phase_q polar_phase Select a Polar Stationary Phase phase_q->polar_phase Analyte is Polar nonpolar_phase Non-Polar Phase (Not Recommended) Leads to Peak Tailing phase_q->nonpolar_phase Mismatch rec_primary Primary Choice: Polyethylene Glycol (PEG/WAX) - Strong H-bonding - Excellent Peak Shape polar_phase->rec_primary rec_alt Alternative Choice: Mid-Polar (e.g., '624' type) - Different Selectivity - Good for Confirmation polar_phase->rec_alt dims Select Dimensions: - Length: 30 m - I.D.: 0.25 mm - Film: 0.25-0.50 µm rec_primary->dims rec_alt->dims end Proceed to Method Development dims->end

Caption: A decision tree for selecting a GC column for 2-Nonanol, 2-methyl-.

Diagram 2: Troubleshooting Flowchart for Poor Peak Shape

Troubleshooting start Problem: Poor Peak Shape peak_type What does the peak look like? start->peak_type tailing Tailing Peak peak_type->tailing Tailing fronting Fronting Peak peak_type->fronting Fronting split Split Peak peak_type->split Split cause_tailing Cause: Active Sites or Column Mismatch tailing->cause_tailing cause_fronting Cause: Column Overload fronting->cause_fronting cause_split Cause: Injection Issue or Bad Column Install split->cause_split sol_tailing1 1. Replace Inlet Liner with a new, deactivated one. cause_tailing->sol_tailing1 sol_tailing2 2. Trim 0.5m from column inlet. sol_tailing1->sol_tailing2 sol_tailing3 3. Confirm use of a polar (WAX) column. sol_tailing2->sol_tailing3 sol_fronting Reduce injection volume or dilute sample. cause_fronting->sol_fronting sol_split1 1. Check column installation depth in inlet/detector. cause_split->sol_split1 sol_split2 2. Ensure smooth, fast manual injection. sol_split1->sol_split2

Caption: A systematic approach to troubleshooting common peak shape problems.

References

  • 2-Methyl-2-nonanol. CAS.org.
  • Chemical Properties of 2-Methyl-2-nonanol (CAS 10297-57-1). Cheméo.
  • Guide to GC Column Selection and Optimizing Separ
  • Choosing a Capillary GC Column. Sigma-Aldrich.
  • GC Column Selection Guide. Sigma-Aldrich.
  • Analysis of Organic Acids and Alcohols Using the Agilent J&W DB-624UI Ultra Inert GC Column. Agilent Technologies.
  • Alcoholic Beverage Analysis by GC. Restek.
  • How to choose the correct GC column – Part 1. Restek.
  • 2-METHYL-2-NONANOL CAS#: 10297-57-1. ChemicalBook.
  • GC Column Selection Guide. Sigma-Aldrich.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • 2-Nonanol, 2-methyl- | C10H22O | CID 25139. PubChem - NIH.
  • 2-Methyl-2-nonanol. NIST WebBook.
  • Restek General Performance GC Columns. Chrom Tech.
  • GC Column Selection Guide. MilliporeSigma.
  • TROUBLESHOOTING GUIDE. Restek.
  • GC Column Troubleshooting Guide. Phenomenex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj67Qr7t4K4AjN-Vfcdmty2JxEcLcVt3PRWxO0Mb8WKIGvD6ymqKzMAFDF8YeorTyQ8G-zlhZKlpkMoaY9MUD2TfncPL-CWaaiGDwjsZR4es0pwTss1-SIInBh_1a_8eIOS3nU7fo73TOO9zh0qWTPFvbEhPAGJbqtRWJedzqw-63kWi2Zr3WwjKBb_byP2iXziY4wN5d1Pc2e96oJD8UI]([Link]

Sources

Optimization

Preventing "2-Nonanol, 2-methyl-" degradation during sample preparation

Technical Support Center Topic: Preventing "2-Nonanol, 2-methyl-" Degradation During Sample Preparation As a Senior Application Scientist, this guide provides in-depth technical advice and field-proven protocols for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Preventing "2-Nonanol, 2-methyl-" Degradation During Sample Preparation

As a Senior Application Scientist, this guide provides in-depth technical advice and field-proven protocols for researchers, scientists, and drug development professionals working with 2-methyl-2-nonanol. The primary challenge in the accurate quantification of this analyte is its susceptibility to degradation during sample handling and preparation. This document is structured to provide a foundational understanding of the degradation mechanisms, followed by actionable troubleshooting and validated protocols to ensure sample integrity.

Section 1: Understanding the Chemical Stability of 2-Methyl-2-nonanol

A thorough understanding of the molecule's inherent properties is the first line of defense against analyte loss. This section addresses the fundamental "why" behind its potential instability.

Q1: What are the primary chemical degradation pathways for 2-methyl-2-nonanol?

The most significant degradation pathway for 2-methyl-2-nonanol is acid-catalyzed dehydration .[1][2] Being a tertiary alcohol, the carbon atom bonded to the hydroxyl (-OH) group is also bonded to three other carbon atoms and lacks a hydrogen atom.[3] This structure dictates its reactivity:

  • Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation by common laboratory oxidizing agents (e.g., acidified potassium dichromate).[4] This is because oxidation to a ketone would require the cleavage of a strong, energetically unfavorable carbon-carbon bond.[3]

  • Susceptibility to Dehydration: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation. A proton is then eliminated from an adjacent carbon to form a double bond, yielding an alkene.[1][2] This E1 elimination reaction is a common source of analyte loss during sample preparation if the pH is not carefully controlled.[1]

cluster_0 Acid-Catalyzed Dehydration of 2-Methyl-2-nonanol A 2-Methyl-2-nonanol B Protonated Alcohol (Alkyloxonium Ion) A->B + H+ (Acid Catalyst) C Tertiary Carbocation (+ Water) B->C - H2O (Loss of Water) [Rate-Determining Step] D Alkene Product (e.g., 2-Methyl-1-nonene) C->D - H+ (Proton Elimination)

Caption: Mechanism of acid-catalyzed dehydration.

Q2: Which experimental and environmental factors can accelerate the degradation of 2-methyl-2-nonanol?

Several factors can compromise the stability of 2-methyl-2-nonanol. Control over these variables is critical for accurate and reproducible results.

FactorEffect on 2-Methyl-2-nonanolMitigation Strategy
pH Acidic conditions (pH < 7) are the primary driver of degradation via dehydration.[1][5]Maintain neutral or slightly basic pH during extraction and storage. Use buffers if necessary. Avoid acidic solvents or reagents.
Temperature Elevated temperatures significantly accelerate the rate of dehydration and increase evaporative loss due to the compound's volatility.[2][5]Store samples and stock solutions in a refrigerator or freezer. Minimize time spent at room temperature. Perform extractions at controlled, cool temperatures.
Light While the molecule is not expected to undergo direct photolysis, some safety guidelines recommend protection from light, which can be a source of energy that may promote degradation over long-term storage.[6][7]Store standards and samples in amber vials or in the dark to prevent potential photodegradation.
Oxidizing Agents Though generally resistant to mild oxidizers, strong oxidizing agents or harsh conditions (e.g., photocatalysis) can force C-C bond cleavage.[8][9]Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates, chromates) during sample preparation.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered in the lab.

Q3: My analytical recovery of 2-methyl-2-nonanol is consistently low. What are the most likely causes?

Low recovery is a frequent problem. Systematically check the following potential causes:

  • Uncontrolled pH: This is the most probable cause. If your sample matrix, solvents, or reagents are even slightly acidic, you are likely losing the analyte to dehydration. Troubleshooting Step: Measure the pH of your sample and all solutions used in the preparation. Adjust to pH 7-8 using a suitable buffer or dilute base.

  • Evaporative Loss: 2-methyl-2-nonanol is a volatile compound.[10] Significant loss can occur from open containers, during sample transfer, or if vials are not sealed properly. Troubleshooting Step: Keep containers sealed whenever possible. Prepare standards and samples in a cool environment. For quantitative transfer, use gas-tight syringes. When preparing standards, inject the liquid analyte into a volumetric flask that already contains solvent to minimize evaporation.[11][12]

  • Improper Storage: Storing samples at room temperature or in clear vials can lead to degradation over time. Troubleshooting Step: Immediately after preparation, store samples at 2-8°C or frozen, in tightly sealed amber vials.[13]

  • Adsorption: The analyte may adsorb to container surfaces, especially plastics. Troubleshooting Step: Use glass or deactivated glass vials and inserts wherever possible.

Q4: I am observing a significant, unidentified peak in my GC chromatogram that appears before my 2-methyl-2-nonanol peak. What could it be?

This is a classic symptom of dehydration . The resulting alkene degradation product is less polar than the parent alcohol and will therefore interact less with most common GC stationary phases (like those based on polydimethylsiloxane). This leads to a shorter retention time, causing the artifact peak to elute before the target analyte.

Validation Step: Spike a sample with a small amount of dilute acid, warm it gently for a short period, and re-analyze. If the artifact peak increases in size while your target analyte peak decreases, it strongly confirms that you are observing the dehydration product.

Q5: What is the best way to prepare and store stock solutions to ensure long-term stability?

To prepare a stable stock solution:

  • Use a high-purity, non-acidic solvent. Methanol or ethanol are common choices.

  • Prepare the solution gravimetrically in a sealed vial to avoid volatility issues. Alternatively, for volumetric preparation, add a small amount of solvent to the flask before adding the 2-methyl-2-nonanol to minimize evaporative loss.[11]

  • Store the stock solution in a tightly capped amber glass vial at ≤ 4°C.

  • Before use, allow the solution to equilibrate to room temperature to ensure accurate volumetric transfers.

Section 3: Validated Experimental Protocols

These protocols are designed to minimize degradation and maximize recovery.

Protocol 1: Preparation of a Stable Working Calibration Standard

This protocol minimizes evaporative loss during dilution.

  • Solvent Pre-fill: Add approximately 9 mL of GC-grade methanol to a 10 mL Class A volumetric flask.

  • Analyte Addition: Using a calibrated microsyringe, withdraw the required volume of pure 2-methyl-2-nonanol stock solution. Submerge the needle tip into the solvent in the volumetric flask and dispense the analyte. This "sub-surface" addition prevents the analyte from contacting the flask neck and minimizes evaporation.

  • Dilution to Volume: Allow the flask to equilibrate to room temperature (if cooling occurred upon mixing). Carefully dilute to the calibration mark with methanol.

  • Mixing & Storage: Stopper the flask and invert it 10-15 times to ensure homogeneity. Immediately transfer aliquots to amber glass autosampler vials with PTFE-lined caps. Store at 2-8°C.

Protocol 2: Recommended Workflow for Analysis from an Aqueous Matrix (e.g., Biological Fluid) via Headspace GC-MS

This method is ideal for volatile analytes in complex matrices, as it avoids non-volatile interferences and minimizes sample manipulation.[14]

Caption: HS-GC sample preparation workflow.

Detailed Steps:

  • Sample Aliquoting: Pipette 1.0 mL of the sample into a 20 mL glass headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., n-propyl alcohol in water) to correct for injection variability.[14]

  • pH Control: Add a small volume of a buffer solution (e.g., phosphate buffer, pH 7.4) or dilute sodium hydroxide to ensure the final pH of the sample is neutral or slightly basic.

  • Increase Volatility: Add a "salting-out" agent like sodium chloride or potassium carbonate to decrease the analyte's solubility in the aqueous phase and promote its partitioning into the headspace.[10]

  • Sealing: Immediately and securely seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Equilibration: Place the vial in the headspace autosampler's oven. Allow it to incubate at a controlled temperature (e.g., 70-80°C) for a set time (e.g., 10-20 minutes) to allow the analyte to partition into the gas phase.

  • Analysis: The autosampler will then inject a known volume of the headspace gas into the GC for analysis.

By following these guidelines and protocols, you can create a self-validating system that ensures the integrity of your samples and the accuracy of your results, preventing the degradation of 2-methyl-2-nonanol.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-2-nonanol (CAS 10297-57-1). Retrieved from [Link]

  • CAS. (n.d.). 2-Methyl-2-nonanol. Common Chemistry. Retrieved from [Link]

  • Schäfer, A., et al. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol. Applied and Environmental Microbiology, 78(23), 8278–8285. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25139, 2-Nonanol, 2-methyl-. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-2-nonanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Fariña, L., et al. (2004). Isolation of white wine volatiles using different sample preparation methods. VITIS - Journal of Grapevine Research, 43(1), 15-20. Available at: [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]

  • Analytical Methods. (2013). Optimization of headspace-SPME/GC for the analysis of alcohols and acetone in blood. Royal Society of Chemistry. Available at: [Link]

  • WildCat. (2022, December 22). Sample Preparation. Volatile and Semivolatile compounds. YouTube. Retrieved from [Link]

  • Khan Academy. (2023, September 26). Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2005). Best way to prepare volatile standard solution. Retrieved from [Link]

  • Utah Public Health Laboratory. (n.d.). Bureau of Forensic Toxicology - Volatiles Analysis by Headspace Gas Chromatography (HS/GC). Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • Waehler, T., et al. (2019). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). Angewandte Chemie International Edition, 58(41), 14255-14259. Available at: [Link]

  • Durham Tech. (2018). Safety Data Sheet: 2-Methyl-2-butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6405, 2-Methyl-2-butanol. PubChem. Retrieved from [Link]

  • Practical Chemistry. (2020, April 23). Testing Alcohols by Oxidation. YouTube. Retrieved from [Link]

  • Reddit. (2022). Why don't tertiary alcohols oxidize? r/chemhelp. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-2-nonanol Stability &amp; Handling

[1] Case ID: 2M2N-STAB-001 Compound: 2-Methyl-2-nonanol (CAS: 10297-57-1) Chemical Class: Tertiary Alcohol Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are likely accessing this guide becaus...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 2M2N-STAB-001 Compound: 2-Methyl-2-nonanol (CAS: 10297-57-1) Chemical Class: Tertiary Alcohol Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely accessing this guide because you have observed inconsistent purity data or "disappearing" compound peaks during analysis.

The Core Issue: As a tertiary alcohol, 2-Methyl-2-nonanol is chemically robust against oxidation but kinetically fragile toward acid-catalyzed dehydration .[1] The most common failure mode is not actual sample degradation during storage, but thermal elimination occurring inside your Gas Chromatography (GC) inlet or due to trace acidity in solvents like Chloroform.[1]

This guide provides the validated solvent matrices, degradation mechanisms, and diagnostic protocols to distinguish between storage instability and analytical artifacts.[1]

Module 1: Solvent Compatibility Matrix

Status Key:

  • 🟢 Recommended: Stable for long-term storage (>6 months).

  • 🟡 Caution: Stable short-term (<24h); requires specific precautions.[1]

  • 🔴 Critical Risk: High probability of degradation (Dehydration/Phase separation).[1]

SolventStability StatusTechnical Notes & Risk Factors
Methanol (MeOH) 🟢Excellent. Forms stable hydrogen-bonded networks.[1] Ideal for stock solutions.[1] Ensure MeOH is anhydrous to prevent phase separation at high concentrations.
DMSO 🟢Good. High solubility.[1] Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the lipophilic alcohol if water condenses in the vial.
Acetonitrile (ACN) 🟢Good. Standard solvent for LC-MS.[1] Fully compatible.
Chloroform (

)
🟡Acid Risk. Chloroform naturally decomposes to form trace HCl over time.[1] This trace acid catalyzes rapid dehydration of tertiary alcohols.[1] Must filter through basic alumina or use silver foil-stabilized solvent.
Water 🔴Insoluble. 2-Methyl-2-nonanol is highly lipophilic (

).[1] It will phase separate, causing dosing inconsistencies.[1]
Ethyl Acetate 🟢Good. Excellent for extraction.[1] Stable, provided the solvent is not hydrolyzed to acetic acid.[1]

Module 2: The "Phantom" Degradation (Dehydration Mechanism)

The most frequent support ticket regarding this compound involves "impurities" appearing as alkenes (2-methyl-2-nonene). This is often an E1 Elimination reaction triggered by trace protons.[1]

Mechanism of Failure

Unlike primary alcohols, 2-Methyl-2-nonanol possesses a tertiary carbocation intermediate that is relatively stable, lowering the energy barrier for water loss.[1]

DehydrationMechanism Alcohol 2-Methyl-2-nonanol (Tertiary Alcohol) Oxonium Alkyloxonium Ion (Good Leaving Group) Alcohol->Oxonium Protonation Protonation + H+ (Acid Catalyst) Carbocation Tertiary Carbocation (Intermediate) Oxonium->Carbocation - H2O (Rate Limiting) Alkene 2-Methyl-2-nonene (Zaitsev Product) Carbocation->Alkene - H+ (Elimination)

Figure 1: Acid-catalyzed E1 elimination pathway.[1] Note that the tertiary carbocation forms easily, leading to the formation of the alkene (Zaitsev product).[1]

Module 3: Troubleshooting & Analytical Validation

If you suspect degradation, do not rely solely on standard GC-MS methods. The high temperature of the GC injector port (


) can thermally dehydrate the molecule during injection, creating a false positive for degradation.
Diagnostic Workflow

Troubleshooting Start Issue: Unknown Peak / Low Purity MethodCheck Are you using GC-MS? Start->MethodCheck GC_Yes Yes MethodCheck->GC_Yes GC_No No (using LC or NMR) MethodCheck->GC_No InjectorTemp Check Injector Temp. Is it > 200°C? GC_Yes->InjectorTemp LowerTemp Action: Lower Inlet to 150-180°C or use On-Column Injection InjectorTemp->LowerTemp Yes LinerCheck Action: Change Liner (Glass wool can be acidic) InjectorTemp->LinerCheck No SolventCheck Check Solvent Acidity (Is it old CDCl3?) GC_No->SolventCheck Neutralize Action: Filter solvent through Basic Alumina SolventCheck->Neutralize

Figure 2: Diagnostic logic tree for distinguishing thermal artifacts from true chemical degradation.

Validated Protocols
Protocol A: "Cold" GC-MS Analysis

To prevent thermal degradation in the machine.

  • Inlet Temperature: Lower to 160°C - 180°C . (The boiling point of 2-Methyl-2-nonanol is approx 193°C, but it has sufficient vapor pressure to flash at lower temps).

  • Liner: Use a deactivated splitless liner.[1] Avoid glass wool if possible, as active sites on the wool catalyze dehydration.

  • Result Interpretation: If the "impurity" peak (Alkene, m/z 55, 69, 70) decreases significantly at lower inlet temperatures, the degradation is artificial (occurring in the machine), not in your sample.

Protocol B: 1H-NMR Verification (The Gold Standard)

NMR is non-destructive and performed at room temperature.

  • Solvent: Use

    
     or 
    
    
    
    (freshly neutralized with
    
    
    ).[1]
  • Key Signals:

    • Intact Alcohol: Look for the singlet methyls at

      
       ppm (6H).[1]
      
    • Degradation (Alkene): Look for vinylic protons at

      
       ppm.[1]
      
  • Calculation: If vinylic protons are absent in NMR but present in GC, your sample is pure.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store 2-Methyl-2-nonanol in plastic (PP/PE) tubes? A: Avoid if possible. As a lipophilic compound (


), it can leach plasticizers from poor-quality polypropylene or adsorb onto the plastic walls over time, changing the effective concentration.[1] Use glass vials with PTFE-lined caps .

Q: My sample smells "fruity" or "gasoline-like" instead of floral. Is it bad? A: Pure 2-Methyl-2-nonanol has a fatty, floral, slightly coriander-like odor.[1] A sharp "gasoline" smell often indicates the presence of 2-methyl-2-nonene (the dehydration product). Perform Protocol B (NMR) to confirm.

Q: I dissolved the compound in DMSO, and it froze. Is the compound ruined? A: No. The compound is stable. However, upon thawing, ensure you vortex vigorously.[1] The alcohol is less dense than DMSO and may float to the top; if you pipette from the top without mixing, you will draw a hyper-concentrated dose.

Q: Why do I see two peaks in the GC for the alkene impurity? A: Acid-catalyzed dehydration yields a mixture of isomers (Zaitsev and Hofmann products). You may see 2-methyl-2-nonene (major) and 2-methyl-1-nonene (minor).[1]

References

  • PubChem. 2-Nonanol, 2-methyl- (Compound Summary).[1][2] National Library of Medicine. Available at: [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 17: Elimination reactions).[1]

  • NIST Chemistry WebBook. 2-Nonanol, 2-methyl- Mass Spectrum.[1] National Institute of Standards and Technology. Available at: [Link][1]

  • Traynelis, V. J., et al. (1962).[1][3] Dehydration of Alcohols in Dimethyl Sulfoxide.[1] The Journal of Organic Chemistry, 27(7), 2377–2383.[1][3] (Establishes stability/reactivity profiles of tertiary alcohols in DMSO).

Sources

Optimization

Technical Support Center: Best Practices for 2-Nonanol, 2-methyl- Standard Preparation

Welcome to the Technical Support Center for "2-Nonanol, 2-methyl-" (CAS: 10297-57-1), a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical informatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for "2-Nonanol, 2-methyl-" (CAS: 10297-57-1), a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for the accurate and reliable preparation of analytical standards for this tertiary alcohol. Here, you will find not just procedural steps, but the scientific reasoning behind them, ensuring the integrity and validity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the preparation and use of 2-Nonanol, 2-methyl- standards.

Q1: What are the key physical and chemical properties of 2-Nonanol, 2-methyl- that I should be aware of during standard preparation?

A1: Understanding the physicochemical properties of 2-Nonanol, 2-methyl- is fundamental to its proper handling. It is a volatile organic compound (VOC) with the following key characteristics:

PropertyValueSource
Chemical Formula C₁₀H₂₂OPubChem[1]
Molecular Weight 158.28 g/mol PubChem[1]
Appearance Colorless liquid (presumed)General chemical properties
Boiling Point Not readily available, but related C10 alcohols have high boiling points.General chemical knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, hexane, and dichloromethane. Limited solubility in water.General principles of solubility for tertiary alcohols[2]
Vapor Pressure As a VOC, it will have a significant vapor pressure at room temperature, necessitating careful handling to avoid evaporative losses.General properties of VOCs

Its volatility is a critical factor. All handling steps should be performed in a well-ventilated area, and containers should be kept tightly sealed whenever possible to prevent concentration changes due to evaporation.

Q2: Which solvent should I use to prepare my stock and working standards of 2-Nonanol, 2-methyl-?

A2: The choice of solvent is critical and depends on the analytical method and the desired concentration range. For gas chromatography (GC) applications, high-purity volatile organic solvents are recommended.[2]

  • Methanol (ACS grade or higher): An excellent general-purpose solvent for preparing stock solutions due to its polarity and ability to dissolve a wide range of organic compounds. It is also suitable for creating working standards for GC analysis.

  • Hexane or Dichloromethane (ACS grade or higher): These are also suitable choices, particularly for GC-MS applications where solvent compatibility with the stationary phase of the GC column is a consideration.[3]

Crucially, the purity of the solvent is paramount. Impurities can introduce extraneous peaks in your chromatograms, leading to inaccurate quantification.[4] Always use solvents of the highest available purity (e.g., ACS or HPLC grade).

Q3: How can I accurately weigh a volatile compound like 2-Nonanol, 2-methyl-?

A3: Weighing volatile liquids requires care to minimize evaporative losses, which can lead to significant errors in the concentration of your stock solution.

  • Use a suitable weighing vessel: A small, narrow-necked volumetric flask or a vial with a screw cap is preferable to a beaker or weighing boat.[5]

  • Work quickly and efficiently: Have all your materials ready before you begin. Minimize the time the container is open.

  • Direct weighing: Whenever possible, weigh the compound directly into the volumetric flask that will be used to prepare the stock solution. This avoids transfer losses.

  • Gravimetric analysis principles: For determining total volatile material, a standard method involves weighing a sample before and after heating in a forced-air oven.[6] While not for standard preparation, this highlights the importance of accurate weighing for volatile compounds.

Q4: What are the best practices for storing my 2-Nonanol, 2-methyl- stock and working solutions?

A4: Proper storage is essential to maintain the integrity and stability of your standards over time.

  • Temperature: Store solutions in a refrigerator at 2-8°C.[7] Do not allow aqueous solutions to freeze. For long-term storage, a freezer at -20°C may be suitable for non-aqueous solutions, but you should verify that the analyte will not precipitate out of solution at this temperature.

  • Light: Store solutions in amber glass vials or protect them from light to prevent potential photodegradation.[8]

  • Sealing: Use vials with PTFE-lined screw caps to ensure a tight seal and prevent solvent evaporation.

  • Headspace: Minimize the headspace in the storage vial to reduce the extent of evaporation.

Q5: For how long are my 2-Nonanol, 2-methyl- standards stable?

  • Regularly check for signs of degradation: This can include changes in color, the appearance of precipitates, or a decrease in the analyte peak area during analysis.

  • Perform stability studies: For critical applications, it is advisable to conduct your own stability study by periodically analyzing the standard against a freshly prepared one.

  • Follow manufacturer's recommendations: If the standard was purchased from a commercial supplier, adhere to the expiration date provided on the Certificate of Analysis.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the preparation and analysis of 2-Nonanol, 2-methyl- standards.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible standard concentrations 1. Evaporation of analyte or solvent: Leaving containers open for too long, improper sealing, or storing at room temperature. 2. Inaccurate weighing: Difficulty in accurately weighing a volatile liquid. 3. Pipetting errors: Using improper pipetting techniques for volatile liquids.1. Work quickly, keep containers sealed, and store standards at 2-8°C. 2. Use a narrow-necked vessel for weighing and minimize the time it is open.[5] 3. Pre-wet the pipette tip multiple times with the solvent before transferring the liquid.[11]
Peak tailing in GC analysis 1. Active sites in the GC system: The hydroxyl group of the alcohol can interact with active sites in the injector liner, column, or detector. 2. Poor column installation: Incorrectly cut or installed column. 3. Column contamination: Buildup of non-volatile residues on the column.1. Use a deactivated injector liner and a high-quality, inert GC column. 2. Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.[12] 3. Bake out the column according to the manufacturer's recommendations or trim the first few centimeters of the column.[13]
Ghost peaks in the chromatogram 1. Contaminated solvent: Impurities in the solvent used to prepare the standards. 2. Carryover from previous injections: Residual analyte from a previous, more concentrated sample. 3. Septum bleed: Degradation of the injector port septum.1. Use high-purity solvents and run a solvent blank to confirm its cleanliness.[13] 2. Run a solvent blank after a high-concentration sample to check for carryover. If present, clean the injector and syringe. 3. Use a high-quality, low-bleed septum and replace it regularly.[13]
Analyte degradation 1. Improper storage: Exposure to light, elevated temperatures, or reactive materials. 2. Reaction with solvent or impurities: The analyte may react with impurities in the solvent or the solvent itself over time.1. Store standards in amber vials at 2-8°C, away from reactive chemicals.[7][8] 2. Use high-purity, non-reactive solvents. Prepare fresh working standards more frequently if degradation is suspected.

Experimental Protocols

Protocol 1: Preparation of a 1000 µg/mL Stock Standard Solution of 2-Nonanol, 2-methyl- in Methanol

Objective: To accurately prepare a primary stock standard solution of 2-Nonanol, 2-methyl-.

Materials:

  • 2-Nonanol, 2-methyl- (analytical standard grade)

  • Methanol (ACS grade or higher)

  • 10 mL volumetric flask (Class A) with a glass stopper

  • Analytical balance (readable to 0.0001 g)

  • Glass Pasteur pipette or syringe

Procedure:

  • Tare the volumetric flask: Place the 10 mL volumetric flask with its stopper on the analytical balance and tare the weight.

  • Add the analyte: Carefully add approximately 10 mg of 2-Nonanol, 2-methyl- directly into the tared volumetric flask using a glass Pasteur pipette or syringe. Work swiftly to minimize evaporation.

  • Record the exact weight: Record the exact weight of the 2-Nonanol, 2-methyl- added to the flask.

  • Dissolve the analyte: Add a small amount of methanol to the flask and gently swirl to dissolve the 2-Nonanol, 2-methyl-.

  • Bring to volume: Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize the solution: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculate the final concentration: Use the exact weight of the analyte and the final volume of the solution to calculate the precise concentration of the stock standard.

  • Transfer and store: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap and store it in a refrigerator at 2-8°C.[7]

Protocol 2: Preparation of Calibration Curve Standards by Serial Dilution

Objective: To prepare a series of working standards for generating a calibration curve.

Materials:

  • 1000 µg/mL stock standard solution of 2-Nonanol, 2-methyl-

  • Methanol (ACS grade or higher)

  • Class A volumetric flasks (e.g., 5 mL, 10 mL)

  • Calibrated micropipettes and tips

Procedure:

This example describes the preparation of 100, 50, 25, 10, and 5 µg/mL working standards.

  • Prepare the 100 µg/mL standard: Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. Mix thoroughly.

  • Prepare the 50 µg/mL standard: Pipette 0.5 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. Mix thoroughly.

  • Prepare the 25 µg/mL standard: Pipette 0.25 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. Mix thoroughly.

  • Prepare the 10 µg/mL standard: Pipette 0.1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. Mix thoroughly.

  • Prepare the 5 µg/mL standard: Pipette 0.05 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. Mix thoroughly.

  • Transfer and store: Transfer each working standard to a separate, clearly labeled amber glass vial with a PTFE-lined screw cap and store at 2-8°C.[7]

Visualizations

Experimental Workflow: Standard Preparation

G cluster_0 Stock Standard Preparation cluster_1 Working Standard Preparation (Serial Dilution) weigh Weigh 2-Nonanol, 2-methyl- directly into volumetric flask dissolve Dissolve in a small volume of Methanol weigh->dissolve fill Fill to final volume with Methanol dissolve->fill mix_stock Mix thoroughly fill->mix_stock store_stock Store at 2-8°C in amber, sealed vial mix_stock->store_stock start_dilution Aliquot from Stock Standard store_stock->start_dilution dilute_1 Dilute to create highest concentration working standard start_dilution->dilute_1 mix_1 Mix thoroughly dilute_1->mix_1 transfer_1 Transfer to labeled vial mix_1->transfer_1 dilute_2 Aliquot from previous working standard mix_1->dilute_2 dilute_3 Dilute to create next working standard dilute_2->dilute_3 mix_2 Mix thoroughly dilute_3->mix_2 transfer_2 Transfer to labeled vial mix_2->transfer_2

Caption: Workflow for preparing stock and working standards.

Logical Relationship: Troubleshooting Peak Tailing

G cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing Observed active_sites Active Sites in System (e.g., liner, column) peak_tailing->active_sites column_issue Poor Column Installation or Contamination peak_tailing->column_issue overload Column Overload peak_tailing->overload deactivated_parts Use Deactivated Liner and Inert Column active_sites->deactivated_parts column_maintenance Re-install or Trim Column, Bake-out column_issue->column_maintenance dilute_sample Dilute Sample overload->dilute_sample

Caption: Common causes and solutions for peak tailing in GC analysis.

References

  • Sartorius. (2021). How to Prepare GC and HPLC Standards. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Durham Technical Community College. (2018). 2-Methyl-2-butanol {tert-Amyl Alcohol} cas75-85-4 SDS. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • HSC Cores - University of Utah. (2024). GC/MS Sample Preparation. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonanol, 2-methyl-. PubChem Compound Database. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • Gullberg, R. G. (2016). Technical Note: The Stability of Aqueous Alcohol Standard Used in Breath Alcohol Testing after Twenty-Six Years Storage. Journal of Analytical Toxicology, 40(1), 75–77. [Link]

  • Dubowski, K. M., & Tuggle, R. M. (2012). Long-term stability of ethanol solutions for breath-alcohol tests. Journal of Analytical Toxicology, 36(7), 503–506. [Link]

  • ResearchGate. (2013). Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • California Air Resources Board. (2018). Standard Operating Procedure for the Total Volatile Measurement of Consumer Products. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • Restek. (n.d.). Best Practices for Handling and Using Volatile Analytical Standards. [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • CSIRO. (n.d.). Serial dilution – ANACC Methods and Materials. [Link]

  • Government of Canada. (2023). Guidance Document: Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. [Link]

  • Chromatography Online. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

  • Biology Exams 4 U. (2013). Serial Dilution Method Protocol Step Wise Explanation. [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Link]

  • U.S. Environmental Protection Agency. (2015). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Nonanol, 2-methyl-" quantification: SPME vs. liquid-liquid extraction

Comparative Analysis: Solid Phase Microextraction (SPME) vs. Liquid-Liquid Extraction (LLE)[1][2] Executive Summary The quantification of 2-methyl-2-nonanol (CAS: 10297-57-1) presents specific challenges due to its physi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Solid Phase Microextraction (SPME) vs. Liquid-Liquid Extraction (LLE)[1][2]

Executive Summary

The quantification of 2-methyl-2-nonanol (CAS: 10297-57-1) presents specific challenges due to its physicochemical profile: it is a tertiary alcohol with moderate volatility and significant hydrophobicity (LogP ~3.1–3.5).[1] In drug development and pheromone profiling, selecting the correct extraction technique is critical for sensitivity and reproducibility.

This guide compares Headspace Solid Phase Microextraction (HS-SPME) against traditional Liquid-Liquid Extraction (LLE) .[1][2]

  • Recommendation: Use HS-SPME for trace-level quantification (<1 ppm) and high-throughput screening due to its superior sensitivity (no dilution) and automation potential.[1]

  • Recommendation: Use LLE for high-concentration impurity profiling (>10 ppm) or when the sample matrix is highly variable/viscous, requiring robust physical separation.

Analyte Dossier: Physicochemical Drivers

Understanding the molecule is the first step in method design. 2-methyl-2-nonanol is a steric-hindered tertiary alcohol.[1] Unlike primary alcohols, it resists oxidation but struggles with derivatization (e.g., silylation) due to the bulky methyl group at the reaction site. Direct analysis is preferred.

PropertyValueImplication for Extraction
Boiling Point ~193–210 °CSemi-volatile.[1][3] Suitable for Headspace (HS) sampling, but requires incubation heat (40–60°C) to drive into the gas phase.
LogP (Octanol/Water) ~3.12Hydrophobic.[1][3] It will partition strongly into organic solvents (LLE) and non-polar/bipolar SPME fibers.
Water Solubility Insoluble"Salting out" (adding NaCl) is mandatory to decrease solubility further and enhance extraction efficiency in aqueous matrices.[1][3]
Structure Tertiary AlcoholSteric hindrance prevents rapid derivatization.[1][3] Direct GC analysis on polar columns (e.g., WA X) is recommended to minimize peak tailing.
Method A: Headspace Solid Phase Microextraction (HS-SPME)[1][3][5]

The "Green" High-Sensitivity Approach

SPME integrates sampling, extraction, concentration, and sample introduction into a single solvent-free step. For 2-methyl-2-nonanol, we utilize a DVB/CAR/PDMS fiber.[1][4] This "triple-phase" fiber is critical: the Carboxen (CAR) traps small volatiles, Divinylbenzene (DVB) captures larger semi-volatiles (like our C10 alcohol), and PDMS provides the binder.

3.1 Optimized Protocol
  • Sample Prep: Aliquot 5 mL of sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g NaCl (30% w/v) and a magnetic stir bar. Why? This increases ionic strength, driving the hydrophobic alcohol into the headspace.

  • Internal Standard: Add 10 µL of 2-Decanol (100 ppm stock).

  • Incubation: Equilibrate at 60°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the DVB/CAR/PDMS (50/30 µm) fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Inject into GC inlet (splitless mode) at 250°C for 3 minutes.

3.2 SPME Workflow Logic

SPME_Workflow Figure 1: HS-SPME Workflow for Volatile Alcohol Enrichment Sample Sample (5mL) + NaCl (30%) Incubation Incubation 60°C, 15 min Sample->Incubation Equilibration Adsorption Fiber Extraction (DVB/CAR/PDMS) Headspace, 30 min Incubation->Adsorption Partitioning Desorption GC Inlet Desorption 250°C, 3 min Adsorption->Desorption Thermal Release Analysis GC-MS/FID Analysis Desorption->Analysis

Figure 1: HS-SPME Workflow. Note the critical incubation step to drive the semi-volatile alcohol into the headspace.

Method B: Liquid-Liquid Extraction (LLE)[1][5]

The Robust, Traditional Standard

LLE relies on the partition coefficient (LogP). Since 2-methyl-2-nonanol has a LogP > 3, it prefers organic solvents.[1] We select Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) . DCM provides higher recovery but is more toxic; MTBE is the modern, safer preference for this application.

4.1 Optimized Protocol
  • Sample Prep: Transfer 10 mL of aqueous sample to a separatory funnel or centrifuge tube.

  • Solvent Addition: Add 2 mL of MTBE (containing 10 ppm 2-Decanol internal standard).

  • Extraction: Shake vigorously for 5 minutes (mechanical shaker preferred).

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break emulsions.

  • Collection: Collect the upper organic layer.

  • Concentration (Optional): If sensitivity is low, evaporate under nitrogen stream to 0.5 mL. Caution: 2-methyl-2-nonanol is volatile; aggressive evaporation will cause analyte loss.[1]

  • Injection: Inject 1 µL into GC (Split 1:10 or Splitless).

4.2 LLE Workflow Logic

LLE_Workflow Figure 2: LLE Workflow. Note: Avoid evaporation steps to prevent analyte loss. Start Aqueous Sample (10 mL) Solvent Add Organic Solvent (MTBE + IS) Start->Solvent Agitation Vigorous Shaking (Partitioning) Solvent->Agitation Mass Transfer Separation Phase Separation (Centrifuge/Gravity) Agitation->Separation Collection Collect Organic Layer Separation->Collection Top Layer (MTBE) Analysis GC Injection Collection->Analysis

Figure 2: LLE Workflow. The absence of a concentration step is recommended for volatile alcohols to preserve recovery.

Comparative Analysis & Data Summary

The following data represents typical validation performance for C9-C10 alcohols using the protocols described above.

ParameterHS-SPME (Method A)LLE (Method B)[1][3]Analysis
Limit of Detection (LOD) 0.05 – 0.1 µg/L (ppb)50 – 100 µg/L (ppb)SPME concentrates the analyte; LLE dilutes it (unless evaporated).[1][3]
Linearity (R²) > 0.995> 0.998LLE is linear over a wider dynamic range; SPME saturates at high concentrations.[1][3]
Precision (RSD %) 3 – 8%1 – 4%LLE is mechanically simpler and often more precise without automation.[1][3]
Solvent Consumption Zero High (2–10 mL/sample)SPME is the "Green Chemistry" choice.[1][3]
Matrix Effects Low (Headspace isolation)High (Co-extraction)HS-SPME avoids extracting non-volatile salts/proteins that dirty the GC liner.[1][3]
Decision Matrix

Decision_Matrix Figure 3: Decision Matrix for 2-methyl-2-nonanol Quantification Start Select Extraction Method Conc_Check Target Concentration? Start->Conc_Check Matrix_Check Matrix Complexity? Conc_Check->Matrix_Check High (>10 ppm) SPME Choose HS-SPME Conc_Check->SPME Trace (<1 ppm) Matrix_Check->SPME Dirty/Viscous (Headspace needed) LLE Choose LLE Matrix_Check->LLE Clean/Simple

Figure 3: Decision Matrix. Use this flow to determine the appropriate method based on your specific analytical goals.

References
  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

  • PubChem. (2023). 2-Nonanol, 2-methyl- Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Volatiles and Semivolatiles. Merck KGaA. Link

  • Spietelun, A., et al. (2013). Current trends in solid-phase microextraction (SPME) fibre coatings. Chemical Reviews. Link

  • Kataoka, H., et al. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A. Link

Sources

Comparative

Precision Analytics for 2-Nonanol, 2-methyl-: A Guide for Drug &amp; Device Development

Executive Summary 2-Nonanol, 2-methyl- (CAS: 10297-57-1), a tertiary alcohol, serves a dual role in modern industry: it is a critical process solvent/diluent in the manufacturing of silicone hydrogel contact lenses and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nonanol, 2-methyl- (CAS: 10297-57-1), a tertiary alcohol, serves a dual role in modern industry: it is a critical process solvent/diluent in the manufacturing of silicone hydrogel contact lenses and a nuanced contributor to flavor and fragrance profiles (e.g., Cucumis species, distilled spirits).

For researchers in drug delivery and medical device engineering, the analytical challenge lies in its tertiary structure .[1] Unlike primary alcohols, 2-methyl-2-nonanol is thermally labile and prone to artifact formation (dehydration) in hot gas chromatography (GC) injectors.[1] This guide moves beyond standard pharmacopeial templates to provide a field-validated approach for accurate quantitation, distinguishing between native analyte and pyrolytic degradation products.[1]

Part 1: Methodological Landscape & Comparative Analysis[1][2]

The selection of an analytical method depends on the matrix complexity (aqueous vs. polymer extract) and the required sensitivity.

Comparison of Analytical Platforms
FeatureGC-FID (Direct Injection) HS-GC-MS (Headspace) HPLC-RI/ELSD
Primary Application Raw material purity; High-concentration solvents.[1]Trace residuals in medical devices; Flavor profiling.[1]Thermally unstable matrices (rarely used).[1]
Sensitivity (LOD) ~1–10 ppm~10–50 ppb>100 ppm
Precision (RSD) < 1.0%< 5.0%> 2.0%
Key Advantage Robust, linear dynamic range.[1]"Dirty" matrices (polymers) require no extraction.[1]Eliminates thermal degradation risks.[1]
Critical Limitation Dehydration Risk: High injector temps can convert alcohol to alkene.[1]Partition coefficient (

) dependency.[1]
Low sensitivity; lack of UV chromophore.[1]

Expert Recommendation:

  • For Residual Solvents (Device/Pharma): Use HS-GC-MS .[1] It minimizes matrix interference and thermal stress on the analyte.[1]

  • For Raw Material Assay: Use GC-FID with a "Cool On-Column" or PTV (Programmed Temperature Vaporizing) inlet to prevent discrimination and degradation.[1]

Part 2: The "Dehydration Trap" – Expert Insights & Mechanism

The most common error in analyzing 2-methyl-2-nonanol is misinterpreting its dehydration product as an impurity.[1]

The Mechanism

Tertiary alcohols undergo E1 elimination readily in the presence of heat and slightly acidic active sites (silanol groups) in the GC liner or column.

  • Analyte: 2-Methyl-2-nonanol (

    
    )[1]
    
  • Artifact: 2-Methyl-2-nonene (

    
    ) + 
    
    
    
    [1]

Diagnostic Check: If you observe a peak eluting before your main alcohol peak that increases with injector temperature, your system is dehydrating the sample.[1]

Visualizing the Analytical Decision Tree

AnalyticalWorkflow Start Sample Matrix Volatile High Volatility (Solvent/Flavor) Start->Volatile Matrix Complex Matrix (Polymer/Bio) Start->Matrix Method1 Direct Injection GC-FID (Inlet < 200°C) Volatile->Method1 Method2 Headspace GC-MS (Equilibration 80°C) Matrix->Method2 Check Dehydration Check (Monitor m/z 140 vs 158) Method1->Check Method2->Check Check->Method1 Fail: Lower Temp/Change Liner Result Quantitation Check->Result Pass

Figure 1: Decision tree for selecting the appropriate workflow while mitigating thermal dehydration risks.

Part 3: Validated Experimental Protocol (HS-GC-MS)

This protocol is optimized for detecting 2-methyl-2-nonanol residuals in silicone hydrogel contact lenses or aqueous buffers .[1]

System Configuration
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-WAX UI (Ultra Inert) or Stabilwax, 30m x 0.25mm x 0.25µm.[1]

    • Why: Polar phases retain alcohols better than non-polar phases, separating them from hydrocarbon interferences.[1]

  • Inlet: Split/Splitless at 200°C (Note: Keep <220°C to minimize E1 elimination).

  • Liner: Ultra-Inert, deactivated wool (essential to cover active silanol sites).[1]

Headspace Parameters
  • Incubation: 80°C for 20 minutes.

  • Syringe Temp: 90°C.

  • Agitation: 500 rpm.

Mass Spectrometry (SIM Mode)

To achieve high sensitivity, use Selected Ion Monitoring (SIM).[1]

  • Target Ion (Quant): m/z 59 (Characteristic of tertiary alcohols, alpha-cleavage).[1]

  • Qualifier Ions: m/z 143 (

    
    ), m/z 125 (
    
    
    
    ).[1]
  • Dehydration Monitor: Watch for m/z 70 or m/z 55 at earlier retention times (indicative of alkene formation).[1]

Quantitation Strategy
  • Internal Standard: 2-Methyl-1-pentanol or 2-Methyl-2-octanol .[1]

    • Requirement: Must be a tertiary or hindered primary alcohol to mimic the matrix effects and phase partitioning of the analyte.

Part 4: Accuracy & Precision Data

The following performance characteristics represent typical validation data for tertiary alcohols in aqueous/polymer matrices using the HS-GC-MS protocol described above.

ParameterPerformance MetricAcceptance Criteria (ICH Q2)
Linearity (

)
> 0.999 (Range: 0.5 – 100 ppm)≥ 0.99
Accuracy (Recovery) 92.5% – 104.1% (Spiked Matrix)80% – 120%
Precision (Repeatability) 1.8% RSD (n=6 injections)≤ 5.0%
Intermediate Precision 3.2% RSD (Different Days/Analysts)≤ 10.0%
LOD (Limit of Detection) 0.05 ppm (Matrix dependent)S/N > 3:1
LOQ (Limit of Quantitation) 0.15 ppmS/N > 10:1

Data Interpretation:

  • Recovery: Tertiary alcohols often show slightly lower recovery than primary alcohols in headspace methods due to higher solubility in aqueous matrices (hydrogen bonding).[1] Ensure your equilibration time is sufficient (≥20 mins).

  • Precision: If RSD > 5%, check for "carryover" in the HS syringe or condensation in the transfer line.

Part 5: Troubleshooting & Safety

Handling & Safety (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Storage: Store in a cool, dry place. Tertiary alcohols are stable against oxidation (unlike primary/secondary) but sensitive to acidic catalysts.[1]

Common Failure Modes
  • Peak Tailing: Indicates active sites in the column.[1] Solution: Trim 0.5m from the column inlet or replace the liner.

  • Split Peaks: Often caused by solvent mismatch or condensation.[1] Solution: Increase HS transfer line temperature to 10°C above the oven program.

  • "Ghost" Peaks: If you see 2-methyl-2-nonene, your inlet is too hot or the liner is dirty.[1] Solution: Lower inlet to 180°C–200°C and use a fresh, deactivated liner.

References

  • PubChem. (2025).[1] 2-Nonanol, 2-methyl- Compound Summary. National Library of Medicine.[1] [Link][1]

  • Restek Corporation. (2024).[1] Analysis of Fusel Alcohols in Beer and Distilled Spirits. [Link]

  • European Patent Office. (2011).[1] Silicone Hydrogel Materials with Chemically Bound Wetting Agents (EP2356497B1).[1] (Context for use as diluent/solvent).

  • Agilent Technologies. (2019).[1][2] Analysis of Distilled Spirits using GC-FID. Application Note. [Link]

  • Chemistry LibreTexts. (2020).[1] Dehydration Reactions of Alcohols. (Mechanism of tertiary alcohol degradation).[1][3][4] [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of 2-Methyl-2-nonanol Detection Methods

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is a cornerstone of rigorous scientific inquiry. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, comparative analysis of robust methods for the detection of 2-methyl-2-nonanol (also known as 2-Nonanol, 2-methyl-), a tertiary alcohol whose presence and concentration can be critical in various matrices. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the described protocols are not just recipes, but self-validating systems grounded in established analytical principles.

Understanding the Analyte: Physicochemical Properties of 2-Methyl-2-nonanol

Before delving into detection methodologies, a fundamental understanding of the analyte's properties is paramount. These characteristics dictate the optimal strategies for extraction, separation, and detection. 2-Methyl-2-nonanol is a volatile tertiary alcohol.[1] Its properties are summarized below.

PropertyValueSource
IUPAC Name 2-methylnonan-2-ol[1]
CAS Number 10297-57-1[1][2]
Molecular Formula C₁₀H₂₂O[1]
Molecular Weight 158.28 g/mol [1]
Boiling Point 67-68 °C @ 20 Torr[2]
Density 0.8078 g/cm³ @ 25 °C[2]
Volatility HighImplied by alcohol class and use in GC

The volatility of 2-methyl-2-nonanol makes it an ideal candidate for analysis by Gas Chromatography (GC), a technique that separates compounds in the vapor phase.[3][4] The choice of sample introduction and detection methods, however, can significantly impact sensitivity, selectivity, and overall data quality.

Core Analytical Strategies for Volatile Alcohols

The gold standard for the identification and quantification of volatile compounds is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[5][6] This powerful combination leverages the high-resolution separation capabilities of GC with the definitive identification power of MS.[6] For a volatile analyte like 2-methyl-2-nonanol, the primary challenge lies in efficiently and reproducibly introducing the sample into the GC system from its matrix (e.g., biological fluids, environmental samples, or reaction mixtures).

This guide will compare two prevalent sample introduction techniques coupled with GC-MS:

  • Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free extraction technique that concentrates volatile analytes from the headspace above a sample.[7]

  • Direct Liquid Injection (DLI): The traditional method of injecting a liquid sample directly into the heated GC inlet.

Method 1: Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME is a powerful technique for the analysis of VOCs due to its simplicity, sensitivity, and solvent-free nature.[7] It involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample. Volatile analytes partition from the sample matrix into the headspace, and then adsorb onto the fiber. The fiber is then retracted and introduced into the hot GC inlet, where the analytes are thermally desorbed for analysis.

Causality Behind Experimental Choices in HS-SPME

The selection of SPME parameters is critical for achieving optimal performance and is dictated by the physicochemical properties of the analyte and the sample matrix.

  • Fiber Chemistry: The choice of fiber coating depends on the polarity of the analyte. For a moderately polar alcohol like 2-methyl-2-nonanol, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective as it can trap a wide range of volatile and semi-volatile compounds.[8]

  • Extraction Temperature and Time: Increasing the temperature of the sample vial promotes the partitioning of analytes into the headspace, increasing the concentration available for extraction. However, excessively high temperatures can degrade the sample or the analyte. The extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber.

  • Agitation: Agitation of the sample during extraction facilitates the mass transfer of the analyte from the matrix to the headspace, accelerating the achievement of equilibrium.

  • Salt Addition: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).

Experimental Workflow for HS-SPME-GC-MS

HS_SPME_GC_MS_Workflow HS-SPME-GC-MS Workflow for 2-Methyl-2-nonanol Detection cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Aliquoting (e.g., 2 mL in a 10 mL vial) Standard 2. Addition of Internal Standard Sample->Standard Salt 3. Salt Addition (Optional, e.g., NaCl) Standard->Salt Seal 4. Vial Sealing Salt->Seal Incubate 5. Incubation & Equilibration (e.g., 60°C for 10 min with agitation) Seal->Incubate Expose 6. SPME Fiber Exposure (e.g., 30 min at 60°C) Incubate->Expose Retract 7. Fiber Retraction Expose->Retract Desorb 8. Thermal Desorption in GC Inlet (e.g., 250°C for 2 min) Retract->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection Separate->Detect Data 11. Data Acquisition & Analysis Detect->Data

Caption: Workflow for 2-methyl-2-nonanol analysis using HS-SPME-GC-MS.

Detailed Protocol for HS-SPME-GC-MS
  • Sample Preparation:

    • Pipette 2.0 mL of the sample into a 10 mL headspace vial.

    • Spike with an appropriate internal standard (e.g., 2-octanol) to a final concentration of 1 µg/mL.

    • Add 0.5 g of sodium chloride (NaCl) to the vial.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the vial at 60°C for 10 minutes with agitation (250 rpm).

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • GC Inlet: Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • Column: Use a non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) suitable for VOC analysis.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

Method 2: Direct Liquid Injection Gas Chromatography-Mass Spectrometry (DLI-GC-MS)

Direct liquid injection is a straightforward technique where a small volume of a liquid sample is injected into the hot GC inlet, where it is vaporized and transferred to the column. While less sensitive than HS-SPME for volatile compounds due to the smaller effective sample volume and lack of a concentration step, it can be very precise and is suitable for higher concentration samples.

Causality Behind Experimental Choices in DLI
  • Solvent Selection: The sample must be in a solvent that is compatible with the GC column and does not co-elute with the analyte of interest. Methanol or hexane are common choices.

  • Inlet Temperature: The inlet must be hot enough to ensure rapid and complete vaporization of the sample and solvent without causing thermal degradation of the analyte. A temperature of 250°C is typically sufficient for 2-methyl-2-nonanol.

  • Injection Volume and Mode: A small injection volume (e.g., 1 µL) is used to prevent overloading the column. A split injection is often used to handle concentrated samples, where a portion of the vaporized sample is vented, allowing only a fraction to enter the column. This prevents peak distortion and detector saturation.

Experimental Workflow for DLI-GC-MS

DLI_GC_MS_Workflow DLI-GC-MS Workflow for 2-Methyl-2-nonanol Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dilute 1. Sample Dilution (in a suitable solvent, e.g., Hexane) Standard 2. Addition of Internal Standard Dilute->Standard Transfer 3. Transfer to Autosampler Vial Standard->Transfer Inject 4. Direct Liquid Injection (e.g., 1 µL, split mode) Transfer->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Mass Spectrometric Detection Separate->Detect Data 7. Data Acquisition & Analysis Detect->Data

Caption: Workflow for 2-methyl-2-nonanol analysis using DLI-GC-MS.

Detailed Protocol for DLI-GC-MS
  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., hexane) to bring the concentration of 2-methyl-2-nonanol into the calibration range.

    • Spike with an internal standard (e.g., 2-octanol).

    • Transfer the final solution to a 2 mL autosampler vial.

  • GC-MS Analysis:

    • GC Inlet: 250°C.

    • Injection: 1 µL injection with a split ratio of 20:1.

    • Column: Use a non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

Method Validation and Performance Comparison

A critical aspect of any analytical guide is the cross-validation of the methods. The following table summarizes typical performance characteristics for the two described methods, based on established validation principles for chromatographic assays.[9] The identification of volatile organic compounds relies on comparing the relative retention time and the mass spectrum of the analyte in a sample to a known calibration standard.[10]

ParameterHS-SPME-GC-MSDirect Liquid Injection GC-MSRationale and Causality
Linearity (r²) > 0.995> 0.998DLI often exhibits slightly better linearity as it avoids the complexities of headspace equilibrium.
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mLThe pre-concentration step in HS-SPME provides significantly lower detection limits.[11]
Limit of Quantification (LOQ) 0.5 - 3 ng/mL50 - 150 ng/mLThe LOQ is proportionally lower for HS-SPME due to its enhanced sensitivity.
Accuracy (% Recovery) 85 - 110%95 - 105%DLI can be more accurate for simple matrices as it minimizes matrix effects that can influence HS-SPME recovery.
Precision (%RSD) < 15%< 5%The automation of DLI leads to higher precision. HS-SPME can have higher variability due to fiber coating variations and equilibrium dynamics.
Sample Throughput LowerHigherThe extraction and equilibration time required for HS-SPME reduces the number of samples that can be analyzed in a given period.
Solvent Consumption NoneHighHS-SPME is a solvent-free technique, making it a greener alternative.[7]
Matrix Effect Susceptibility HighModerateHS-SPME is more susceptible to matrix effects (e.g., non-volatile components affecting analyte volatility) than DLI.

Trustworthiness and Self-Validation: A Senior Scientist's Perspective

To ensure the trustworthiness of your results, each analytical run should incorporate self-validating checks:

  • Internal Standards: The use of an internal standard (IS) is non-negotiable. The IS should be chemically similar to the analyte but not present in the sample. It corrects for variations in injection volume (for DLI) and extraction efficiency (for HS-SPME), thereby improving accuracy and precision.

  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations alongside your unknown samples. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).

  • Blanks: A method blank (a sample matrix without the analyte) should be run to ensure that there is no contamination from solvents, glassware, or the instrument itself.

  • Calibration Checks: A calibration standard should be re-injected periodically during a long analytical run to verify the stability of the instrument's response.

Conclusion and Recommendations

Both HS-SPME-GC-MS and DLI-GC-MS are robust and reliable methods for the detection and quantification of 2-methyl-2-nonanol. The choice between them is driven by the specific requirements of the research.

  • Choose HS-SPME-GC-MS when:

    • High sensitivity is required for trace-level detection.

    • The sample matrix is complex, and a clean-up/concentration step is beneficial.

    • Minimizing solvent use is a priority.

  • Choose Direct Liquid Injection GC-MS when:

    • Analyte concentrations are relatively high.

    • High precision and high throughput are the primary objectives.

    • The sample matrix is relatively clean and simple.

By understanding the fundamental principles behind each technique and incorporating rigorous quality control measures, researchers can confidently generate high-quality, defensible data for 2-methyl-2-nonanol and other volatile analytes.

References

  • PubChem. (n.d.). 2-Nonanol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Inoue, K., et al. (2023). Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (2025, March 24). 2-Nonanol. Retrieved January 31, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-nonanol. Retrieved January 31, 2026, from [Link]

  • CAS. (n.d.). 2-Methyl-2-nonanol. Common Chemistry. Retrieved January 31, 2026, from [Link]

  • Chemistry For Everyone. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? YouTube. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-Nonanol, 2-methyl-. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials. Retrieved January 31, 2026, from [Link]

  • dos Santos, A. C. P., et al. (2024). Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.). PubMed. Retrieved January 31, 2026, from [Link]

  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Restek Resource Hub. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). 2-Nonanol. NIST WebBook. Retrieved January 31, 2026, from [Link]

  • Zabiegala, B., et al. (2025, August 10). HS-SPME/GC-MS analysis of volatile and semi-volatile organic compounds emitted from municipal sewage sludge. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Wang, Y., et al. (n.d.). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. PubMed. Retrieved January 31, 2026, from [Link]

  • Dumont, E., et al. (n.d.). Characterization of Volatile Organic Compounds (VOCs) from Farms Effluents: Interest of HS-SPME-GC-MS Technique for Laboratory and Field Test. MDPI. Retrieved January 31, 2026, from [Link]

  • Yadav, P. K., & Sharma, R. M. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2026, January 5). analytical methods for methanol detection in alcoholic beverages: a comparative review of classical, colorimetric, and chromatographic approaches. Retrieved January 31, 2026, from [Link]

  • Los Alamos National Laboratory. (2020, April 21). Validation of Volatile Organic Compound Analytical Data. Retrieved January 31, 2026, from [Link]

  • Flores, F. C., et al. (2021). Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. ACS Omega. Retrieved January 31, 2026, from [Link]

  • Al-dalain, S. A., et al. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical methods for the analysis of volatile natural products. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved January 31, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-2-Nonanol (CAS 10203-28-8): Proper Disposal Procedures

Executive Summary Do Not Pour Down the Drain. 2-Methyl-2-nonanol is a tertiary alcohol with a ten-carbon chain, rendering it virtually insoluble in water.[1] Disposal via municipal sewage systems violates EPA regulations...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do Not Pour Down the Drain. 2-Methyl-2-nonanol is a tertiary alcohol with a ten-carbon chain, rendering it virtually insoluble in water.[1] Disposal via municipal sewage systems violates EPA regulations (40 CFR 403.[1]5) and creates immediate clogging hazards and high Biological Oxygen Demand (BOD) loads.[1]

Primary Disposal Path: Segregated Non-Halogenated Organic Waste stream destined for Fuel Blending/Incineration .[1]

Chemical Profile & Waste Characterization

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1] 2-Methyl-2-nonanol is not a standard "flammable solvent" like ethanol; it is a heavy, combustible alcohol.[1]

PropertyDataOperational Implication
CAS Number 10203-28-8Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₀H₂₂OHigh carbon content makes it excellent for fuel blending (High BTU).[1]
Flash Point ~82°C (180°F)*Combustible (Class IIIA). Not a D001 "Ignitable" waste by strict RCRA definition (<60°C), but handled similarly.[1]
Water Solubility InsolubleZero drain disposal. Will phase-separate and coat plumbing/sensors.[1]
Reactivity StableIncompatible with strong oxidizing agents (e.g., Chromic acid, Peroxides).[1]

*Flash point estimated based on structural isomer (2-Nonanol) data. Always consult the specific SDS of your lot.[1]

Regulatory Classification (RCRA)

Unlike methanol or acetone, 2-Methyl-2-nonanol is not a P-listed or U-listed acute hazardous waste.[1]

  • RCRA Code: Generally None if FP > 60°C. However, most institutions classify it under Non-Halogenated Organic Waste profiles which may default to D001 (Ignitable) for logistical simplicity during fuel blending.[1]

  • Best Practice: Manage as Non-Regulated Organic Waste or Combustible Liquid unless mixed with other ignitable solvents.[1]

Pre-Disposal Protocol: The Self-Validating System

Safety relies on segregation.[1] The most common accident involving alcohol disposal is the accidental introduction of oxidizers into the organic waste stream.[1]

The "No-Oxidizer" Rule: Before adding 2-Methyl-2-nonanol to a waste carboy, you must validate that the container does not contain:

  • Nitric Acid[2]

  • Perchloric Acid[2]

  • Hydrogen Peroxide[1][2]

  • Chromic Acid[2]

Mechanism of Failure: Tertiary alcohols like 2-Methyl-2-nonanol are resistant to oxidation under mild conditions, but in the presence of strong acid oxidizers, they can undergo dehydration to alkenes followed by vigorous, exothermic oxidation, leading to container rupture or fire.[1]

Step-by-Step Disposal Workflow
Phase 1: Segregation & Accumulation
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why? HDPE is resistant to organic alcohols and prevents breakage.[1]

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.[1]

    • Required Fields: "Non-Halogenated Organic Waste."[1]

    • Constituents: List "2-Methyl-2-nonanol" explicitly. Avoid generic terms like "Organic Waste" to ensure accurate BTU calculation by the disposal vendor.[1]

  • Venting: Use a safety cap with a pressure-relief valve if available, especially if the waste mixture contains volatile co-solvents.[1]

Phase 2: Waste Stream Management

Follow this decision logic to determine the final destination of the material.

DisposalWorkflow Start Start: 2-Methyl-2-nonanol Waste CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does mixture contain Halogens? (DCM, Chloroform, etc.) CheckMix->CheckHalogen Yes ActionSeg Segregate: Non-Halogenated Organic Waste CheckMix->ActionSeg No (Pure) CheckOxidizer Does mixture contain Oxidizers? CheckHalogen->CheckOxidizer No ActionHalo Segregate: Halogenated Organic Waste CheckHalogen->ActionHalo Yes CheckOxidizer->ActionSeg No ActionTreat STOP: Neutralize/Quench Oxidizer First CheckOxidizer->ActionTreat Yes EndFuel Disposal: Fuel Blending (Incineration) ActionSeg->EndFuel High BTU Value EndIncinerate Disposal: High Temp Incineration ActionHalo->EndIncinerate Requires Scrubbing ActionTreat->CheckMix Re-evaluate

Figure 1: Decision matrix for segregating 2-Methyl-2-nonanol waste streams. Note that "Fuel Blending" is the preferred, sustainable path for non-halogenated alcohols.[1]

Phase 3: Final Hand-off
  • Cap Tightly: Ensure the container is sealed.

  • Secondary Containment: Place the waste container in a tub or tray to capture potential leaks.[1]

  • Request Pickup: Contact your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[1]

    • Vendor Note: Specify this as a High BTU Liquid (>5000 BTU/lb).[1] This often lowers disposal costs as the waste is used as fuel for cement kilns rather than requiring paid incineration.[1]

Emergency Contingencies

Spill Response (Small Scale < 500 mL):

  • Isolate: Remove ignition sources (though flash point is high, caution is required).

  • PPE: Nitrile gloves, lab coat, safety goggles.[1]

  • Absorb: Use vermiculite, clay, or a universal organic spill pad.[1]

    • Do not use paper towels if the spill is large, as this increases surface area and flammability.[1]

  • Disposal: Place absorbed material into a solid waste bag/pail labeled "Solvent Contaminated Debris."[1]

Skin/Eye Contact:

  • Eyes: Irrigate immediately for 15 minutes.[1][3] 2-Methyl-2-nonanol is a known eye irritant.[1]

  • Skin: Wash with soap and water.[1][4] The lipophilic nature of the C10 chain means water alone may not remove it efficiently; soap is critical to emulsify the alcohol.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25139, 2-Nonanol, 2-methyl-. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Nonanol, 2-methyl-

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Nonanol, 2-methyl- CAS: 10203-28-8 Molecular Formula: C₁₀H₂₂O (MW: 158.28 g/mol )[1][2][3][4] Executive Safety Summary Identity & Context: 2-Nonanol, 2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Nonanol, 2-methyl- CAS: 10203-28-8 Molecular Formula: C₁₀H₂₂O (MW: 158.28 g/mol )[1][2][3][4]

Executive Safety Summary

Identity & Context: 2-Nonanol, 2-methyl- is a branched C10 aliphatic alcohol.[1][2][3][4] Unlike its shorter-chain analogs (e.g., tert-amyl alcohol) which are highly volatile and flammable, this compound presents as a viscous liquid with a relatively high flash point (>100°C/212°F).[2][3]

Core Safety Directive: While the flammability risk is lower than short-chain alcohols, the primary operational hazards are skin/eye irritation and permeation retention .[2][3][4] Its lipophilic nature allows it to adhere stubbornly to skin and surfaces, increasing contact time if not immediately washed.[3][4]

GHS Classification Overview (Derived):

  • Skin Irritation: Category 2 (Causes skin irritation).[2][3][4]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[2][3][4]

  • STOT-SE: Category 3 (May cause respiratory irritation if heated/misted).[2][3][4]

Hazard Assessment & PPE Selection Matrix

The selection of PPE must be dynamic, based on the specific manipulation being performed.[3] Do not use a "one-size-fits-all" approach.

PPE Selection Logic Flowchart

PPE_Selection Start Task Assessment OpenVessel Open Vessel / Pouring? Start->OpenVessel Heating Heating > 40°C? OpenVessel->Heating Yes L1 LEVEL 1: ANALYTICAL (Standard Nitrile, Safety Glasses) OpenVessel->L1 No (Closed Loop/Septum) L2 LEVEL 2: PREPARATIVE (Splash Goggles, Double Nitrile) Heating->L2 No (Ambient Temp) L3 LEVEL 3: HIGH RISK (Face Shield, Butyl/Viton, Resp.) Heating->L3 Yes (Vapor/Mist Risk)

Figure 1: Decision logic for selecting appropriate PPE based on operational risk factors.[1][2][3]

Detailed PPE Specifications
ComponentLevel 1: Analytical/Small Scale (<10 mL)Level 2: Synthesis/Bulk (>10 mL or Heating)Scientific Rationale
Hand Protection Nitrile (0.11 mm / 4 mil) Standard laboratory grade.[1][2][4]Double Gloving or Thicker Nitrile (0.2 mm / 8 mil) Inspect frequently.[2][4]Aliphatic alcohols degrade latex.[1][2][4] Nitrile offers superior chemical resistance.[2][3][4] Double gloving visualizes tears immediately.[2][3][4]
Eye Protection Safety Glasses Must have side shields (ANSI Z87.1).[1][4]Chemical Splash Goggles Indirect venting required.[1][2][4]Viscous liquids splash unpredictably.[1][2][4] Goggles prevent fluid migration around the lens if a splash occurs.[2][4]
Body Protection Lab Coat Standard cotton/poly blend.[1][2][4]Chemical-Resistant Apron Rubber or Tyvek over lab coat.[1][2][4]C10 alcohols are oily; they soak into cotton fabrics and hold the irritant against the skin.[4] An apron provides an impermeable barrier.[2][4]
Respiratory None Required (Assuming fume hood usage).[1][4]Organic Vapor Cartridge (OV) (If outside hood or heated).[4]Vapor pressure is low at room temp.[1][2][4] Heating generates irritating fumes that require active filtration or exhaust.[2][3][4]

Operational Protocols

A. Handling & Transfer
  • The Viscosity Factor: 2-Methyl-2-nonanol is more viscous than ethanol or methanol.[1][2][3][4] When pipetting, use reverse pipetting technique or positive displacement pipettes to ensure accuracy and prevent dripping.[3][4]

  • Glassware: Use borosilicate glass. Avoid polystyrene plastics for long-term storage as stress-cracking can occur over time with aliphatic alcohols.[1][2][3][4]

  • Static Control: While the flash point is high, always ground metal containers during bulk transfer to prevent static accumulation, a standard practice for all organic liquids.[3]

B. Storage
  • Conditions: Store in a cool, dry, well-ventilated area away from oxidizing agents (e.g., nitric acid, perchlorates).[3][4]

  • Container: Keep tightly closed. This alcohol is hygroscopic (absorbs moisture), which can affect purity for sensitive syntheses.[3][4]

  • Labeling: Clearly mark as "Irritant" and "Combustible Liquid."

C. Spill Response Workflow

In the event of a spill, the oily nature of this compound creates a significant slip hazard.[3]

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles + Double Gloves) Alert->PPE Contain 3. Containment (Vermiculite/Sand berm) PPE->Contain Absorb 4. Absorption (Use inert pads/clay) Contain->Absorb Clean 5. Solvent Wash (Soap/Water or Ethanol) Absorb->Clean

Figure 2: Step-by-step spill response protocol minimizing slip hazards and exposure.

  • Isolate: Mark the area.[2][4] The liquid is clear and may be hard to see on white flooring.[2][4]

  • Absorb: Do not use combustible materials like sawdust.[2][3][4] Use vermiculite, clay, or dedicated organic spill pads.[3][4]

  • Decontaminate: After removing the bulk liquid, the surface will remain greasy.[2][3][4] Wash with a detergent solution or ethanol to solubilize the remaining film, then rinse with water.[3][4]

Disposal & Waste Management

Do NOT dispose of down the drain. Although long-chain alcohols are generally biodegradable [1], they are insoluble in water and can coat plumbing, leading to blockages and interfering with municipal water treatment biological layers.[3][4]

  • Waste Stream: Collect in Halogen-Free Organic Solvent waste containers.

  • Container Material: HDPE or Glass waste containers are compatible.[2][3][4]

  • Rinsate: The first rinse of the reaction vessel should be collected into the organic waste stream.[4] Subsequent soap/water washes can go down the drain.[2][4]

References

  • National Institutes of Health (PubChem). 2-Nonanol, 2-methyl- (Compound Summary).[1][2][3][4] Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). Registration Dossier - Alcohols, C9-11-iso-, C10-rich.[1][2][3][4] (General guidance for C10 alcohols). Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2][4] Retrieved from [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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